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  • Product: 5-Amino-2-chloroisonicotinonitrile
  • CAS: 1359828-87-7

Core Science & Biosynthesis

Foundational

5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7): A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-carbonitrile, CAS: 1359828-87-7) is a premium bifunctional pyridine derivative. Its unique substitution pattern—featuring an ortho-relationship between an electron-donating amino group and an electron-withdrawing nitrile group, alongside a reactive C2-chloride—makes it an exceptionally versatile intermediate. It is most prominently utilized in the synthesis of fused bicyclic scaffolds, such as pyrido[3,4-d]pyrimidines, which are privileged structures in kinase inhibitor development.

This whitepaper provides an in-depth analysis of the compound’s structural electronics, reactivity profiling, and field-proven synthetic protocols, ensuring high-fidelity results in advanced pharmaceutical synthesis.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-amino-2-chloroisonicotinonitrile is critical for predicting its solubility, reactivity, and behavior in complex reaction matrices. The data below synthesizes the standard analytical metrics for this compound,.

PropertyValue
Chemical Name 5-Amino-2-chloropyridine-4-carbonitrile
Synonym 5-Amino-2-chloroisonicotinonitrile
CAS Number 1359828-87-7
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
InChI Key DTQSUVFMNQZQEG-UHFFFAOYSA-N
Physical Form Solid powder
Shipping Temperature Normal / 4°C (depending on supplier formulation)[1]

Structural Electronics & Reactivity Mapping

The reactivity of 5-amino-2-chloroisonicotinonitrile is governed by a "push-pull" electronic system across the pyridine ring.

  • The C4/C5 Ortho-Motif: The proximity of the primary amine at C5 and the nitrile at C4 provides a perfect geometric and electronic setup for cyclization. The nitrile carbon is highly electrophilic, making it susceptible to nucleophilic attack, which is often the first step in constructing fused pyrimidine rings via Niementowski-type or formamidine-driven annulations.

  • The C2-Chloride: The pyridine nitrogen (N1) exerts an inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C4 positions. This renders the C2-chloride highly primed for late-stage diversification via Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution (S_N_Ar).

ReactivityMap SM 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) C2 C2-Position (Chloride) Cross-Coupling (Pd/Ni) SNAr Reactions SM->C2 Late-Stage Diversification C4C5 C4/C5-Positions (Nitrile/Amino) Bicyclic Annulation (e.g., Pyrido-pyrimidines) SM->C4C5 Core Scaffold Synthesis Kinase Kinase Inhibitor Scaffolds (Hinge Binders) C2->Kinase C4C5->Kinase

Figure 1: Divergent reactivity map of 5-amino-2-chloroisonicotinonitrile.

Synthetic Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols where the underlying causality of each reagent choice is clear. The following workflows are designed to be robust and self-validating.

Protocol 1: Core Scaffold Annulation (Pyrido[3,4-d]pyrimidine Synthesis)

Rationale: Converting the ortho-amino nitrile into a fused pyrimidine ring is the most critical application of this building block. Formamidine acetate is utilized as both the carbon source and the cyclization trigger. 2-Methoxyethanol is deliberately chosen as the solvent over standard ethanol; its higher boiling point (124 °C) provides the necessary thermal energy to drive the thermodynamically demanding cyclization to completion without requiring a pressurized reactor.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-amino-2-chloroisonicotinonitrile (1.0 equiv) and formamidine acetate (3.0 equiv).

  • Solvent Addition: Suspend the solid mixture in anhydrous 2-methoxyethanol to achieve a 0.2 M concentration.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 124 °C under a continuous argon atmosphere for 12–16 hours.

  • Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting material (m/z 154 [M+H]+) is fully converted to the cyclized product.

  • Isolation: Cool the reaction mixture slowly to 25 °C. The highly crystalline pyrido[3,4-d]pyrimidine core will precipitate. Filter the solid, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.

Workflow Step1 Reagent Setup SM + Formamidine Step2 Solvent System 2-Methoxyethanol Step1->Step2 Step3 Thermal Activation 124°C, 12-16h Step2->Step3 Step4 Precipitation Cool to 25°C Step3->Step4 Step5 Isolation Filtration & Wash Step4->Step5

Figure 2: Step-by-step experimental workflow for pyrido[3,4-d]pyrimidine annulation.

Protocol 2: Late-Stage C2 Functionalization (Buchwald-Hartwig Amination)

Rationale: To optimize the pharmacokinetic properties of a kinase inhibitor, bulky solubilizing groups (e.g., piperazines or morpholines) are often attached at the C2 position. The electron-deficient nature of the pyridine core makes reductive elimination the rate-limiting step in Pd-catalyzed amination. Therefore, BrettPhos is selected as the ligand; its extreme steric bulk ensures the formation of a highly active mono-ligated Pd(0) species, which forces rapid reductive elimination and prevents catalyst deactivation.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, pre-mix Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until a deep red/purple active complex forms.

  • Reagent Addition: Add the C2-chloro cyclized intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

  • Degassing: If assembled outside a glovebox, sparge the heterogeneous mixture with argon for 15 minutes. Critical Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II).

  • Heating: Seal the vessel and heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via automated flash chromatography (DCM/MeOH gradient).

Applications in Drug Discovery

The primary utility of 5-amino-2-chloroisonicotinonitrile lies in generating kinase hinge-binding motifs . In the ATP-binding pocket of kinases (such as EGFR, CDK, or mTOR), the nitrogen atoms of the resulting pyrido[3,4-d]pyrimidine scaffold act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region. The ability to independently modify the C2 position (via the chloride) and the C4/C5 positions (via the nitrile/amino groups) allows medicinal chemists to rapidly synthesize diverse libraries for Structure-Activity Relationship (SAR) screening.

Safety, Handling, & Analytical Metrics

When utilizing 5-amino-2-chloroisonicotinonitrile, strict adherence to laboratory safety protocols is mandatory. According to the material safety data provided by major chemical suppliers, the compound carries the following hazard classifications:

  • Signal Word: Warning

  • H-Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • P-Statements: P261, P280, P305+P351+P338 (Requires protective gloves/eye protection and immediate rinsing if exposed to eyes).

Analytical Characterization (Expected NMR Shifts):

  • ¹H NMR (400 MHz, DMSO-d₆): The pyridine ring protons will typically appear as two distinct singlets due to the para-like relationship of the remaining C3 and C6 protons. Expect the C6 proton (adjacent to the N and Cl) to be highly deshielded (~8.2 ppm), while the C3 proton will appear slightly upfield (~7.8 ppm). The primary amine (NH₂) will present as a broad singlet integrating to 2H around 6.5–7.0 ppm, exchangeable with D₂O.

References

Sources

Exploratory

Technical Guide: The Physicochemical and Synthetic Profile of 5-Amino-2-chloroisonicotinonitrile

Executive Summary 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a highly functionalized pyridine scaffold that serves as a critical building block in modern drug discovery and medicinal chemistry. Characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a highly functionalized pyridine scaffold that serves as a critical building block in modern drug discovery and medicinal chemistry. Characterized by three distinct functional groups—an amino group, a chloro substituent, and a nitrile moiety—this compound offers orthogonal reactivity. This guide explores the physicochemical properties, structural causality, and field-proven synthetic protocols for leveraging this scaffold in the development of complex heterocycles, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is essential for predicting solubility, reactivity, and handling during experimental design[1][2].

PropertyValue
Chemical Name 5-Amino-2-chloropyridine-4-carbonitrile
Synonym 5-Amino-2-chloroisonicotinonitrile
CAS Number 1359828-87-7
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
InChIKey DTQSUVFMNQZQEG-UHFFFAOYSA-N
Physical Form Powder
Storage Temperature Room Temperature (RT) to 4°C

Data compiled from standard supplier specifications[2][3].

Structural Causality and Electronic Properties

The reactivity of 5-amino-2-chloroisonicotinonitrile is strictly governed by the push-pull electronic effects of its substituents on the pyridine ring. Understanding these forces is critical for predicting regioselectivity.

  • C2-Chloro Position (Electrophilic): The chlorine atom is positioned ortho to the ring nitrogen and para to the electron-withdrawing C4-nitrile group. This dual electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

  • C4-Nitrile Position (Electron-Withdrawing): The cyano group exerts a strong -I (inductive) and -M (mesomeric) effect. It not only activates the C2 position for SNAr but also serves as a versatile handle for subsequent transformations, such as hydrolysis to primary amides/carboxylic acids or reduction to primary amines.

  • C5-Amino Position (Nucleophilic): The primary amine acts as an electron-donating group (+M effect). While it partially offsets the electron-withdrawing nature of the nitrile, its primary utility lies in its nucleophilicity. It can be derivatized via amide coupling, reductive amination, or utilized in tandem cyclization reactions to form bicyclic systems (e.g., pyrido-pyrimidines).

Logical Reactivity Map

Reactivity Core 5-Amino-2-chloroisonicotinonitrile (Core Scaffold) Pos2 C2-Position (Cl) Electrophilic Center Core->Pos2 Activation by N & CN Pos4 C4-Position (CN) Electron-Withdrawing Core->Pos4 Ortho to NH2 Pos5 C5-Position (NH2) Nucleophilic Center Core->Pos5 Electron Donation SNAr SNAr / Cross-Coupling (Amines, Aryl Boronic Acids) Pos2->SNAr Substitution Hydrolysis Hydrolysis to Amide/Acid or Reduction to Amine Pos4->Hydrolysis Transformation Amide Amide Formation / Reductive Amination Pos5->Amide Derivatization

Logical reactivity map of the 5-amino-2-chloroisonicotinonitrile scaffold.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for the functionalization of the scaffold.

Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displacement of the C2-chloro group with a primary or secondary aliphatic amine. Causality: The C5-amino group mildly deactivates the ring compared to a purely electron-deficient pyridine. Therefore, elevated temperatures and a polar aprotic solvent (e.g., NMP or DMF) are required to stabilize the polar transition state (Meisenheimer complex). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vial, dissolve 5-amino-2-chloroisonicotinonitrile (1.0 equiv) and the target amine (1.2–1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to reach a 0.5 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the mixture to 100–120 °C using an oil bath or microwave reactor for 4–12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 154[M+H]+ with a characteristic 3:1 35Cl/37Cl isotope pattern) and the appearance of the product mass confirm successful conversion.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine. This step is critical to remove the high-boiling NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

SNAr Workflow Diagram

SNArWorkflow Step1 1. Scaffold + Nucleophile Step2 2. Base Addition (e.g., DIPEA) Step1->Step2 Step3 3. Heating (80-120°C, Polar Solvent) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step workflow for SNAr displacement at the C2-chloro position.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation at C2 when utilizing weak nucleophiles (e.g., anilines) that fail under standard SNAr conditions. Causality: The oxidative addition of the Pd(0) catalyst into the C2-Cl bond bypasses the high activation energy required for direct nucleophilic attack. A bulky, electron-rich bidentate ligand (e.g., Xantphos) is critical to facilitate reductive elimination and prevent catalyst poisoning by the free C5-amino group or the C4-nitrile.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 5-amino-2-chloroisonicotinonitrile (1.0 equiv), the aniline derivative (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (3 cycles) to prevent catalyst oxidation.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Stir the mixture at 90–100 °C for 8–16 hours.

  • Validation: TLC monitoring (UV 254 nm) will show a new, highly fluorescent spot due to the extended conjugation of the coupled biaryl-amine product.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

Applications in Drug Development

The orthogonal functional groups of 5-amino-2-chloroisonicotinonitrile make it an ideal precursor for synthesizing fused heterocyclic systems, such as 1H-pyrazolo[3,4-c]pyridines or pyrido[4,3-d]pyrimidines. These bicyclic cores are privileged scaffolds in the design of ATP-competitive kinase inhibitors targeting pathways like EGFR, JAK, and PI3K/AKT. The nitrile group can be hydrated to an amide and subsequently cyclized with the adjacent C5-amine to form a pyrimidone ring, while the C2-chloro position is reserved for installing hinge-binding or solvent-exposed motifs to optimize pharmacokinetic properties.

References

  • BLD Pharm. "2-Chloro-4-methylpyridin-3-amine and Related Products including 5-Amino-2-chloroisonicotinonitrile".
  • Sigma-Aldrich. "5-amino-2-chloropyridine-4-carbonitrile | 1359828-87-7 Physical Properties".
  • Sapphire Bioscience. "5-Amino-2-chloropyridine-4-carbonitrile | 1359828-87-7".

Sources

Foundational

Comprehensive Technical Guide on 5-Amino-2-chloroisonicotinonitrile: Structural Properties, Synthetic Workflows, and Application in Drug Discovery

Executive Summary As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for working with 5-Amino-2-chloroisonicotinonitrile . This guide synthesiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous, self-validating framework for working with 5-Amino-2-chloroisonicotinonitrile . This guide synthesizes the structural reactivity, step-by-step synthetic methodologies, and analytical characterization required to successfully utilize this highly functionalized pyridine derivative in drug discovery and complex intermediate synthesis.

Introduction & Chemical Identity

5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-carbonitrile) is a highly versatile heteroaromatic building block. Featuring a unique arrangement of orthogonal reactive sites, it is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals[1].

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1359828-87-7
IUPAC Name 5-Amino-2-chloropyridine-4-carbonitrile
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
InChIKey DTQSUVFMNQZQEG-UHFFFAOYSA-N
Physical Form Solid powder
Purity ≥95%

Structural Analysis & Reactivity Profile

The reactivity of 5-amino-2-chloroisonicotinonitrile is strictly governed by the "push-pull" electronic effects of its substituents on the pyridine ring[2]. The nitrogen atom of the pyridine core inherently deactivates the ring toward electrophilic aromatic substitution (EAS) while activating it for nucleophilic aromatic substitution (SNAr).

  • C2-Chlorine (EWG/Leaving Group): Acts as a prime leaving group for SNAr reactions with amines or alkoxides. It also serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Nitrile (EWG): A strong electron-withdrawing group that further activates the C2 position for nucleophilic attack. Depending on the reaction conditions, it can be selectively hydrolyzed to an amide/carboxylic acid or reduced to a primary amine.

  • C5-Amino (EDG): An electron-donating group that provides a vector for amidation, reductive amination, or conversion to a diazonium salt for subsequent halogenation or cross-coupling[3].

Reactivity Core 5-Amino-2-chloroisonicotinonitrile SNAr C2 Position Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling Core->SNAr Attack at Cl Nitrile C4 Position Hydrolysis to Amide/Acid or Reduction Core->Nitrile Attack at CN Amine C5 Position Amidation, Reductive Amination or Diazotization Core->Amine Derivatization of NH2

Figure 1: Reactivity map of 5-amino-2-chloroisonicotinonitrile highlighting functionalization vectors.

Synthetic Methodologies

Synthesis SM1 2-Chloro-4-cyanopyridine (Starting Material) Int1 2-Chloro-5-nitroisonicotinonitrile (Intermediate) SM1->Int1 HNO3, H2SO4 Nitration (C5) Prod 5-Amino-2-chloroisonicotinonitrile (Target: 1359828-87-7) Int1->Prod Fe, NH4Cl Selective Reduction SM2 5-Amino-2-chloropyridine (Alternative SM) Int2 4-Iodo-5-amino-2-chloropyridine (Intermediate) SM2->Int2 NIS, DMF Regioselective Iodination Int2->Prod Zn(CN)2, Pd(PPh3)4 Cyanation

Figure 2: Primary and alternative synthetic workflows for 5-amino-2-chloroisonicotinonitrile.

Protocol A: Regioselective Nitration

Objective: Synthesize 2-chloro-5-nitroisonicotinonitrile via electrophilic aromatic substitution. Causality & Design: The C2-chloro group is an ortho/para director, and the C4-cyano group is a meta director. Both synergistically direct the incoming nitronium ion ( NO2+​ ) exclusively to the C5 position. The reaction requires harsh conditions due to the highly deactivated nature of the pyridine ring[5].

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: Cool concentrated sulfuric acid ( H2​SO4​ , 98%) to 0°C in an ice-salt bath. Slowly add fuming nitric acid ( HNO3​ , >90%) dropwise. Critical: Maintain the internal temperature strictly below 5°C to prevent uncontrolled exotherms and oxidative degradation of the heteroaromatic ring.

  • Substrate Addition: Dissolve 2-chloro-4-cyanopyridine in a minimal volume of cold H2​SO4​ . Add this solution dropwise to the nitrating mixture at 0–5°C.

  • Reaction Progression: Gradually warm the reaction to room temperature, then heat to 60°C for 4–6 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Quenching & Workup: Pour the cooled reaction mixture over crushed ice. The intermediate 2-chloro-5-nitroisonicotinonitrile will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral (self-validating step to ensure complete acid removal), and dry under vacuum at 45°C.

Protocol B: Chemoselective Reduction

Objective: Reduce the C5-nitro group to an amine without affecting the C2-chlorine or C4-nitrile. Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is avoided because it frequently causes hydrodehalogenation of the C2-chlorine and can prematurely reduce the nitrile group. Instead, a milder, chemoselective single-electron transfer reduction using Iron (Fe) and Ammonium Chloride ( NH4​Cl ) is employed[4].

Step-by-Step Methodology:

  • Reagent Setup: Suspend iron powder (3-5 eq) and NH4​Cl (1.5 eq) in an Ethanol/Water mixture (3:1 v/v). Heat to 70°C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add 2-chloro-5-nitroisonicotinonitrile portion-wise to the activated iron suspension. Maintain vigorous mechanical stirring to ensure optimal mass transfer between the solid iron and the dissolved substrate.

  • Reaction Monitoring: Reflux for 2 hours. Verify completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Critical: The mixture must be filtered hot to prevent the newly formed product from co-crystallizing on the Celite pad. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Isolation: Recrystallize the crude product from minimal hot ethanol to yield pure 5-amino-2-chloroisonicotinonitrile.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical profile serves as the standard benchmark:

  • 1H NMR (DMSO-d6): Two distinct singlets in the aromatic region corresponding to the C3 and C6 protons (confirming the para-like substitution pattern). A broad singlet integrating to 2H for the primary amine ( NH2​ ).

  • LC-MS: A primary molecular ion peak at m/z 154 [M+H]+, with a characteristic M+2 isotopic peak at m/z 156 (approx. 33% intensity) confirming the presence of a single chlorine atom.

  • FT-IR: Sharp absorption bands around 3400 and 3300 cm⁻¹ (N-H stretching of the primary amine) and a distinct, sharp peak at ~2230 cm⁻¹ (C≡N stretching of the nitrile group).

Safety, Handling, & Environmental Impact

When handling 5-amino-2-chloroisonicotinonitrile, strict adherence to laboratory safety protocols is mandatory. The compound is classified under several hazard statements[1]:

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended P-Codes for Laboratory Personnel:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-VCH. URL: [Link]

  • Joule, J. A., Mills, K. "Heterocyclic Chemistry". Google Books / Wiley.

Sources

Exploratory

5-Amino-2-chloroisonicotinonitrile (MW: 153.57): A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Applications

Executive Summary and Structural Rationale In modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-carbonitrile) is a privileged heterobifunctional building block[1]. Its exact molecular weight of 153.57 g/mol makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD). By adhering strictly to the "Rule of Three" for fragments (MW < 300 Da), this scaffold provides a highly efficient starting point, allowing medicinal chemists a generous molecular weight allowance (>340 Da) for subsequent elaboration before encountering the Lipinski "Rule of Five" limits (MW < 500 Da).

The causality behind its widespread use lies in its orthogonal reactivity. The proximity of the C5-amino and C4-nitrile groups enables rapid, regioselective cyclization to form fused bicyclic systems (e.g., pyrazolo[3,4-c]pyridines or imidazo[4,5-c]pyridines), which are critical pharmacophores for ATP-competitive kinase inhibitors[2]. Concurrently, the C2-chlorine atom serves as a stable but reactive leaving group for late-stage transition-metal-catalyzed cross-coupling.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and downstream purification strategies. Below is the consolidated quantitative data for 5-Amino-2-chloroisonicotinonitrile[1][3].

Table 1: Physicochemical and Identification Properties

PropertyValueScientific Implication
Molecular Weight 153.57 g/mol Optimal for FBDD; allows extensive late-stage functionalization.
Molecular Formula C6H4ClN3High nitrogen content increases polarity and potential hydrogen bonding.
CAS Number 1359828-87-7Unique identifier for procurement and regulatory documentation.
SMILES String N#CC1=CC=NC(Cl)=C1NDefines the exact connectivity and aromaticity for computational docking.
Physical State Solid PowderStable at room temperature (RT); facilitates gravimetric handling.
Exact Mass 153.00937 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.

Reactivity Logic and Synthetic Workflows

The true value of 5-amino-2-chloroisonicotinonitrile lies in its programmable reactivity. The electron-withdrawing nature of the pyridine ring and the nitrile group makes the C2-chlorine highly susceptible to oxidative addition by palladium catalysts, while the C4/C5 positions are primed for condensation.

Reactivity A 5-Amino-2-chloroisonicotinonitrile (MW: 153.57 g/mol) B C4-Nitrile & C5-Amino (Condensation/Cyclization) A->B C C2-Chloro (Cross-Coupling Site) A->C D Fused Heterocycle (e.g., Imidazo[4,5-c]pyridine) B->D Acid/Base Catalysis E C-N / C-C Bond Formation (Buchwald-Hartwig / Suzuki) C->E Pd/Ligand Catalysis F Advanced Kinase Inhibitor D->F E->F

Caption: Orthogonal reactivity logic of 5-Amino-2-chloroisonicotinonitrile in drug synthesis.

Experimental Protocol: Self-Validating Synthesis of a Kinase Inhibitor Scaffold

To ensure scientific integrity, the following protocol describes a self-validating workflow for converting 5-amino-2-chloroisonicotinonitrile into a functionalized imidazo[4,5-c]pyridine derivative, a common motif in Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) inhibitors[4].

Phase 1: Cyclization to 1H-Imidazo[4,5-c]pyridine Core Causality: The condensation of the primary amine and nitrile with an orthoester (e.g., triethyl orthoformate) under acidic conditions forces the formation of the imidazole ring.

  • Reagent Assembly: Suspend 5-amino-2-chloroisonicotinonitrile (1.0 eq, 153.57 mg, 1.0 mmol) in triethyl orthoformate (5.0 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Reasoning: The acid protonates the orthoester, increasing its electrophilicity toward the C5-amino group.

  • Thermal Activation: Reflux the mixture at 120°C for 4 hours under an inert N2 atmosphere.

  • In-Process Validation (LC-MS): Sample the reaction. The self-validating checkpoint is the disappearance of the 153.57 m/z peak and the emergence of the cyclized product mass (expected [M+H]+ shift depending on the orthoester used).

  • Isolation: Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to isolate the chloro-imidazo-pyridine intermediate.

Phase 2: Late-Stage Buchwald-Hartwig Amination Causality: The remaining C2-chlorine must be displaced to introduce solvent-exposed groups that interact with the kinase hinge region.

  • Setup: In an oven-dried Schlenk flask, combine the chloro-intermediate (1.0 eq), an amine nucleophile (e.g., a substituted aniline, 1.2 eq), and Cesium Carbonate (Cs2CO3, 2.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Generation: Add Pd2(dba)3 (0.05 eq) and a bulky, electron-rich ligand like XPhos or MorDalPhos (0.1 eq)[4]. Reasoning: The bulky ligand accelerates the reductive elimination step, preventing side reactions like β-hydride elimination.

  • Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • Validation: Perform TLC and LC-MS. The complete consumption of the chlorinated starting material confirms the catalytic cycle's success.

Application in Kinase Inhibitor Development

Derivatives synthesized from 5-amino-2-chloroisonicotinonitrile have shown profound efficacy in targeting the ATP-binding pockets of non-receptor cytoplasmic tyrosine kinases, specifically TYK2 and JAK1. These kinases are pivotal in the signaling of interleukins (IL-12/IL-23) and type 1 interferons, which are primary drivers of autoimmune diseases like Systemic Lupus Erythematosus (SLE) and psoriasis[2].

By utilizing the low molecular weight (153.57 g/mol ) of the starting nitrile, researchers can build highly selective ATP-mimetic inhibitors (such as the clinical candidate GLPG3667) that stabilize the kinase domain without exceeding pharmacokinetic size limits[4].

Pathway Cytokine Cytokine (IL-12/23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 / JAK Kinase Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inhibitor Derivative Inhibitor (Scaffold-Based) Inhibitor->TYK2 ATP Competition Transcription Gene Transcription (Autoimmune Response) STAT->Transcription

Caption: Mechanism of action for kinase inhibitors derived from the 5-amino-2-chloroisonicotinonitrile scaffold.

References

  • F. De Lemos et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases". Journal of Medicinal Chemistry, ACS Publications, May 2024. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile: Nomenclature, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of 2-amino-5-chloroisonicotinonitrile, a key heterocyclic building block in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 2-amino-5-chloroisonicotinonitrile, a key heterocyclic building block in medicinal chemistry. This guide moves beyond a simple data sheet to offer insights into its nomenclature, physicochemical properties, and a representative synthetic pathway, grounded in established chemical principles. The information presented herein is intended to empower researchers in their experimental design and application of this versatile molecule.

Deciphering the Nomenclature: From Common Name to IUPAC Standard

The compound of interest is often referred to by the common name 5-Amino-2-chloroisonicotinonitrile. While this name is prevalent in some commercial listings, it is not the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The systematic and preferred IUPAC name is 2-Amino-5-chloroisonicotinonitrile or, more explicitly, 2-amino-5-chloropyridine-4-carbonitrile .

The term "isonicotinonitrile" specifies a pyridine ring with a nitrile group at the 4-position. According to IUPAC rules, the principal functional group, in this case, the carbonitrile, dictates the base name and the numbering of the ring. The numbering starts from the nitrogen atom as position 1 and proceeds around the ring to give the substituents the lowest possible locants. Therefore, the amino group is at position 2 and the chloro group is at position 5.

To clarify this, the following diagram illustrates the structure and the correct IUPAC numbering of 2-amino-5-chloroisonicotinonitrile.

Caption: IUPAC numbering of 2-amino-5-chloroisonicotinonitrile.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical is crucial for its handling, reaction setup, and interpretation of experimental outcomes. The table below summarizes the key physicochemical data for 2-amino-5-chloroisonicotinonitrile.

PropertyValueSource
IUPAC Name 2-amino-5-chloropyridine-4-carbonitrile[1]
Synonyms 2-Amino-5-chloroisonicotinonitrile[1][2]
CAS Number 1393106-21-2[1][2]
Molecular Formula C₆H₄ClN₃[3]
Molecular Weight 153.57 g/mol [3]
Appearance Solid powder[1][3]
Purity Typically ≥95%[3]
Storage Temperature Room temperature, keep in a dark place under an inert atmosphere.[3]
InChI Key SUEHUBXXIPWXHI-UHFFFAOYSA-N[1]

Safety Information:

According to available safety data, 2-amino-5-chloroisonicotinonitrile is classified as hazardous. It is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] The signal word for this compound is "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Synthetic Approaches: A Representative Protocol

One potential approach could start from a readily available pyridine precursor, such as 2-aminopyridine, and involve sequential chlorination and cyanation steps. The chlorination of 2-aminopyridine can be achieved using various chlorinating agents in a strongly acidic medium to direct the substitution to the 5-position.[4] Subsequent introduction of the nitrile group at the 4-position can be more complex and may require a multi-step sequence, potentially involving a Sandmeyer-type reaction on a 4-amino precursor or a palladium-catalyzed cyanation of a 4-halo derivative.

A more direct and convergent approach, often employed in the synthesis of highly substituted pyridines, is the Thorpe-Ziegler reaction or related cyclization strategies. This involves the condensation of two or more acyclic precursors to build the pyridine ring with the desired substituents already in place.

Below is a conceptual workflow illustrating a possible synthetic strategy.

cluster_workflow Conceptual Synthetic Workflow start Starting Materials (e.g., malononitrile derivative and an enamine precursor) cyclization Ring Cyclization (e.g., Thorpe-Ziegler type reaction) start->cyclization Condensation intermediate Substituted Pyridine Intermediate cyclization->intermediate functionalization Functional Group Interconversion (if necessary) intermediate->functionalization product 2-Amino-5-chloroisonicotinonitrile functionalization->product

Caption: A conceptual workflow for the synthesis of 2-amino-5-chloroisonicotinonitrile.

Experimental Protocol: A Representative Example (Hypothetical)

The following protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the starting enamine precursor (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Addition of Reagents: To the stirred solution, add the malononitrile derivative (1.1 eq) and a basic catalyst (e.g., piperidine, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired substituted pyridine intermediate.

  • Further Functionalization (if needed): If the substituents are not in their final form, perform the necessary chemical transformations (e.g., chlorination, amination) using standard procedures.

  • Final Product Isolation and Characterization: After the final synthetic step, purify the product to the desired level and characterize it using appropriate analytical techniques (e.g., NMR, MS, IR) to confirm its identity and purity.

Applications in Research and Drug Discovery

Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery. The presence of a chlorine atom can modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

2-Amino-5-chloroisonicotinonitrile, with its multiple functional groups (amino, chloro, and nitrile), represents a versatile scaffold for the synthesis of more complex molecules. The amino group can be a key interaction point with biological targets or a handle for further chemical modification. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide. The chloro-substituted pyridine ring is a common motif in many biologically active compounds.

This building block could be utilized in the synthesis of libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes. The specific substitution pattern of 2-amino-5-chloroisonicotinonitrile makes it a valuable precursor for exploring structure-activity relationships (SAR) in drug development programs.

Conclusion

2-Amino-5-chloroisonicotinonitrile, with the systematic IUPAC name 2-amino-5-chloropyridine-4-carbonitrile, is a valuable and versatile building block for chemical synthesis and drug discovery. A clear understanding of its correct nomenclature, physicochemical properties, and potential synthetic routes is essential for its effective utilization in research and development. This guide provides a foundational understanding of this important chemical entity, empowering researchers to incorporate it into their synthetic and medicinal chemistry programs with confidence. As with any chemical, proper safety precautions must be followed during its handling and use.

References

  • National Center for Biotechnology Information. (n.d.). 5-[(2-Amino-4-chlorophenyl)amino]pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100135.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chloropyrimidine-5-carbonitrile. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 23). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PubMed Central. Retrieved from [Link]

  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Royal Society of Chemistry. (n.d.). Encapsulation of a small-molecule drug based on substituted 2-aminothiophenes in calcium carbonate carriers for therapy of melanoma. Biomaterials Science. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 18515998. PubChem. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathway of 5-Amino-2-chloroisonicotinonitrile: An In-Depth Technical Guide

Executive Summary 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a highly functionalized pyridine derivative that serves as a critical rigid scaffold in modern drug discovery. Its unique substitution pattern—a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a highly functionalized pyridine derivative that serves as a critical rigid scaffold in modern drug discovery. Its unique substitution pattern—a halogen for cross-coupling, a nitrile for hydrogen bonding or further elaboration, and an amino group for kinase hinge-binding—makes it an invaluable building block, particularly in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and other targeted oncology therapeutics [1][2].

This whitepaper details a highly optimized, scalable, and self-validating five-step synthesis pathway starting from commercially available 2-chloro-4-methylpyridine.

Retrosynthetic Strategy & Pathway Rationale

A common pitfall in pyridine chemistry is attempting the direct nitration of highly electron-deficient rings (e.g., 2-chloroisonicotinonitrile). The presence of both a chloro and a cyano group severely deactivates the pyridine core, rendering direct electrophilic aromatic substitution thermodynamically unfavorable and prone to degradation under forcing conditions.

To circumvent this, we employ a "Methyl-Oxidation" strategy . By starting with 2-chloro-4-methylpyridine, the electron-donating hyperconjugation of the methyl group sufficiently activates the C5 position, allowing for smooth nitration [3]. Subsequent oxidation of the methyl group to a carboxylic acid, followed by amidation and dehydration, installs the required nitrile. A final chemoselective reduction yields the target compound [4].

Synthesis A 2-Chloro-4-methylpyridine (Starting Material) B 2-Chloro-4-methyl-5-nitropyridine (Intermediate 1) A->B HNO3, H2SO4 (Nitration) C 2-Chloro-5-nitroisonicotinic acid (Intermediate 2) B->C CrO3, H2SO4 (Oxidation) D 2-Chloro-5-nitroisonicotinamide (Intermediate 3) C->D 1. SOCl2  2. NH3(aq) (Amidation) E 2-Chloro-5-nitroisonicotinonitrile (Intermediate 4) D->E POCl3 (Dehydration) F 5-Amino-2-chloroisonicotinonitrile (Target Compound) E->F Fe, NH4Cl (Reduction)

Figure 1: Five-step synthesis pathway of 5-Amino-2-chloroisonicotinonitrile.

Quantitative Data Summary

For scale-up and process validation, the following table summarizes the expected yields, purity thresholds, and key analytical markers for each intermediate in the pathway.

StepCompound NameCAS NumberExpected YieldTarget Purity (HPLC)Key Analytical Marker (LC-MS)
1 2-Chloro-4-methyl-5-nitropyridine23056-33-985%>98%m/z 173.0 [M+H]⁺
2 2-Chloro-5-nitroisonicotinic acid907545-47-578%>95%m/z 201.0 [M-H]⁻
3 2-Chloro-5-nitroisonicotinamide1224637-08-492%>98%m/z 202.0 [M+H]⁺
4 2-Chloro-5-nitroisonicotinonitrile1480179-77-888%>97%m/z 184.0[M+H]⁺
5 5-Amino-2-chloroisonicotinonitrile1359828-87-790%>99%m/z 154.0 [M+H]⁺

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Step 1: Nitration

Objective: Synthesis of 2-chloro-4-methyl-5-nitropyridine.

  • Charge a round-bottom flask with concentrated H₂SO₄ (10 volumes relative to starting material) and cool to 0 °C.

  • Add 2-chloro-4-methylpyridine (1.0 eq) dropwise to maintain the temperature.

  • Slowly add fuming HNO₃ (1.5 eq) while strictly maintaining the internal temperature below 10 °C to prevent runaway oxidation.

  • Heat the mixture to 60 °C for 4 hours.

  • IPC: Validate completion via TLC (Hexane:EtOAc 4:1). The starting material spot (Rf ~0.6) must be completely consumed.

  • Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is neutral, and dry under a vacuum.

Step 2: Oxidation

Objective: Synthesis of 2-chloro-5-nitroisonicotinic acid.

  • Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in concentrated H₂SO₄ (8 volumes) and cool to 0 °C.

  • Add Chromium trioxide (CrO₃, 3.5 eq) in small portions over 1 hour. Causality Note: CrO₃ in acidic media (Jones-type conditions) is utilized over KMnO₄ because it prevents over-oxidation and ring cleavage of the electron-deficient pyridine core [1].

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • IPC: Monitor via LC-MS. Validate the emergence of the m/z 201.0 [M-H]⁻ peak.

  • Pour into ice water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Amidation

Objective: Synthesis of 2-chloro-5-nitroisonicotinamide.

  • Suspend 2-chloro-5-nitroisonicotinic acid (1.0 eq) in Thionyl chloride (SOCl₂, 5.0 eq) and add a catalytic amount of DMF (0.05 eq).

  • Reflux for 2 hours until the suspension becomes a clear solution (indicating complete formation of the acid chloride).

  • Concentrate under reduced pressure to remove excess SOCl₂.

  • Dissolve the crude acid chloride in anhydrous THF, cool to 0 °C, and add aqueous ammonia (28%, 5.0 eq) dropwise.

  • IPC: Validate the precipitation of the amide. Filter the solid, wash with cold water, and dry.

Step 4: Dehydration

Objective: Synthesis of 2-chloro-5-nitroisonicotinonitrile.

  • Suspend 2-chloro-5-nitroisonicotinamide (1.0 eq) in Phosphorus oxychloride (POCl₃, 4.0 eq).

  • Heat the mixture to 90 °C for 3 hours.

  • IPC: Monitor via LC-MS. The amide peak (m/z 202.0) must shift to the nitrile peak (m/z 184.0).

  • Cool to room temperature and carefully quench by pouring over crushed ice. Neutralize with saturated NaHCO₃ to pH 7.

  • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the nitrile intermediate.

Step 5: Chemoselective Reduction

Objective: Synthesis of 5-Amino-2-chloroisonicotinonitrile.

  • Dissolve 2-chloro-5-nitroisonicotinonitrile (1.0 eq) in a mixture of Ethanol/Water (4:1).

  • Add Iron (Fe) powder (5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the suspension to 80 °C for 2 hours.

  • IPC: Validate completion via LC-MS (m/z 154.0 [M+H]⁺).

  • Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify by silica gel chromatography.

Mechanistic Insights: The Chemoselective Reduction

The selection of the Fe/NH₄Cl system in Step 5 is not arbitrary; it is a critical mechanistic choice. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) would rapidly reduce the nitro group but would simultaneously trigger hydrodehalogenation , cleaving the essential C-Cl bond at position 2.

The Fe/NH₄Cl system operates via a mild, Single Electron Transfer (SET) mechanism. The iron surface acts as the electron donor, while NH₄Cl provides a buffered proton source. This pathway selectively reduces the nitro group through nitroso and hydroxylamine intermediates without generating the highly reactive hydride species that cause dehalogenation.

Reduction Start 2-Chloro-5-nitroisonicotinonitrile Fe Fe / NH4Cl System (Single Electron Transfer) Start->Fe Surface Activation Nitroso Nitroso Intermediate (-N=O) Fe->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine 5-Amino-2-chloroisonicotinonitrile Hydroxyl->Amine +2e-, +2H+ (-H2O)

Figure 2: SET mechanism for the chemoselective reduction of the nitro group.

References

  • Title: Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof.
  • Title: Synthetic Approaches to New Drugs Approved during 2018. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Investigation of structure, vibrational, electronic, NBO and NMR analyses of 2-chloro-4-methyl-5-nitropyridine. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

Foundational

Discovery and Application of 5-Amino-2-chloroisonicotinonitrile: A Strategic Scaffold in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern targeted therapeutics, the rapid assembly of hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern targeted therapeutics, the rapid assembly of highly functionalized heterocyclic cores is paramount. 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) has emerged as a critical, highly versatile building block in the synthesis of pyrido-fused pyrimidines . By strategically positioning an amino group and a nitrile group in an ortho-relationship on a pyridine ring, this molecule serves as a direct precursor to pyrido[4,3-d]pyrimidine scaffolds—a ubiquitous pharmacophore in ATP-competitive kinase inhibitors.

This whitepaper details the physicochemical profiling, chemoselective synthesis protocols, and downstream applications of 5-Amino-2-chloroisonicotinonitrile, providing a self-validating framework for medicinal chemists.

Strategic Rationale in Scaffold Design

The structural brilliance of 5-Amino-2-chloroisonicotinonitrile lies in its specific substitution pattern, which dictates its utility in library generation:

  • The Ortho-Amino Nitrile Motif (Positions 4 & 5): This arrangement is thermodynamically primed for cyclization. Reaction with formamidine or guanidine derivatives rapidly constructs the pyrimidine ring.

  • The 2-Chloro Substituent: During cyclization, the 2-chloro group remains remarkably inert. However, in late-stage functionalization, it becomes a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This causality allows researchers to synthesize a single advanced bicyclic intermediate and subsequently branch out into hundreds of analogs to probe Structure-Activity Relationships (SAR) .

Quantitative Physicochemical Data

To ensure proper handling and reaction tracking, the foundational properties of the scaffold are summarized below.

PropertySpecification
Chemical Name 5-Amino-2-chloropyridine-4-carbonitrile
CAS Number 1359828-87-7
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
InChI Key DTQSUVFMNQZQEG-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT) to 4°C (Supplier dependent)

Retrosynthetic Strategy and Workflow

Directly functionalizing 5-aminopyridine to install a cyano group at the 4-position is electronically and sterically unfavorable. Instead, the most robust synthetic route relies on the step-wise functionalization of 2-chloro-4-methyl-5-nitropyridine. The methyl group is oxidized to a carboxylic acid, converted to an amide, and dehydrated to the nitrile. Finally, a chemoselective reduction yields the target compound.

SynthesisWorkflow SM 2-Chloro-4-methyl-5-nitropyridine Ox Oxidation (KMnO4) SM->Ox Amide Amidation & Dehydration Ox->Amide Nitro 2-Chloro-5-nitroisonicotinonitrile Amide->Nitro Red Chemoselective Reduction (Fe, NH4Cl) Nitro->Red Target 5-Amino-2-chloroisonicotinonitrile CAS: 1359828-87-7 Red->Target Cyc Cyclization (Formamidine acetate) Target->Cyc Product Pyrido[4,3-d]pyrimidine Scaffold Cyc->Product

Workflow for the synthesis and downstream application of 5-Amino-2-chloroisonicotinonitrile.

Experimental Protocols: A Self-Validating System

Chemoselective Nitro Reduction

The conversion of 2-chloro-5-nitroisonicotinonitrile to 5-Amino-2-chloroisonicotinonitrile requires strict chemoselectivity. Standard catalytic hydrogenation (Pd/C, H2) is contraindicated as it induces rapid hydrodehalogenation, stripping the essential 2-chloro handle.

Table 2: Chemoselectivity in Nitro Reduction

Reagent SystemNitro ReductionChloro RetentionPractical Suitability
Pd/C, H2 YesNoPoor (Loss of synthetic handle)
SnCl2, EtOH YesYesModerate (Toxic tin byproducts)
Fe, NH4Cl, EtOH/H2O YesYesExcellent (High yield, green)
Protocol 1: Iron-Mediated Reduction
  • Causality: The mild acidic environment provided by NH4Cl activates the iron surface for electron transfer without causing hydrolysis of the sensitive nitrile group, which would inevitably occur under strongly acidic (HCl) or basic conditions.

  • Setup: Charge a 500 mL round-bottom flask with 2-chloro-5-nitroisonicotinonitrile (10.0 g, 54.5 mmol, 1.0 eq), Iron powder (15.2 g, 272 mmol, 5.0 eq), and Ammonium chloride (14.5 g, 272 mmol, 5.0 eq).

  • Solvation: Suspend the mixture in 250 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. Monitor the disappearance of the starting material via LC-MS.

  • Filtration: Upon completion, cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron oxides. Self-Validation: The filtrate should transition from a dark, opaque suspension to a clear, pale-yellow solution.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 5-Amino-2-chloroisonicotinonitrile as a solid.

Downstream Application: Bicyclic Core Cyclization

Once synthesized or procured , the compound is immediately useful for constructing the pyrido[4,3-d]pyrimidine core.

Protocol 2: Pyrimidine Ring Formation
  • Causality: Formamidine acetate serves a dual purpose: it acts as both the C2 carbon source and the nitrogen source for the new ring. The acetate counter-ion mildly buffers the reaction, preventing nitrile degradation at high temperatures.

  • Setup: Dissolve 5-Amino-2-chloroisonicotinonitrile (5.0 g, 32.5 mmol, 1.0 eq) in 50 mL of 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate (10.1 g, 97.5 mmol, 3.0 eq) to the solution.

  • Cyclization: Heat the reaction mixture to 120°C for 12 hours. The elevated temperature drives the initial nucleophilic attack of the amine onto the formamidine, followed by intramolecular cyclization onto the nitrile carbon.

  • Isolation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry to afford the functionalized pyrido[4,3-d]pyrimidine core.

Mechanistic Integration in Drug Discovery

The resulting pyrido[4,3-d]pyrimidine scaffold is a privileged structure in oncology. It acts as an ATP-competitive inhibitor, mimicking the adenine ring of ATP to bind within the hinge region of Receptor Tyrosine Kinases (RTKs) such as EGFR or FGFR.

MoA Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) RTK->Downstream Phosphorylates Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Pocket Proliferation Cell Proliferation Downstream->Proliferation Promotes

Mechanism of action of pyrido[4,3-d]pyrimidine-based kinase inhibitors.

By utilizing 5-Amino-2-chloroisonicotinonitrile as the starting point, drug development professionals can leverage the retained 2-chloro group to systematically install various anilines or amines via SNAr, fine-tuning the inhibitor's potency and selectivity against specific kinase mutations.

References

Exploratory

Technical Guide: Solubility Profiling of 5-Amino-2-chloroisonicotinonitrile

Executive Summary 5-Amino-2-chloroisonicotinonitrile (Synonym: 5-amino-2-chloropyridine-4-carbonitrile; CAS: 1359828-87-7) is a highly functionalized pyridine derivative widely utilized as a building block in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloroisonicotinonitrile (Synonym: 5-amino-2-chloropyridine-4-carbonitrile; CAS: 1359828-87-7) is a highly functionalized pyridine derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Accurate solubility data for this compound is critical for optimizing reaction conditions, designing purification workflows, and formulating early-phase biological assays. This whitepaper provides an in-depth technical analysis of its solubility profile, detailing the underlying solvation mechanics and the rigorous experimental protocols required to generate trustworthy thermodynamic data.

Structural Analysis & Solvation Mechanics

The solubility of 5-Amino-2-chloroisonicotinonitrile is dictated by the competing physicochemical forces within its crystal lattice and its interactions with solvent molecules.

  • Hydrogen Bonding: The primary amine (-NH2) acts as a strong hydrogen bond donor, while the nitrile group (-CN) and the pyridine nitrogen serve as hydrogen bond acceptors.

  • Lipophilicity: The presence of the chloro (-Cl) substituent and the aromatic pyridine ring significantly increases the molecule's hydrophobicity, creating a high energy barrier for aqueous solvation.

Because of these structural features, the compound exhibits highly differential solubility across solvent classes. It demonstrates high solubility in polar aprotic solvents—which can accept hydrogen bonds from the amine without hydrophobic repulsion—but remains practically insoluble in neutral aqueous media.

Solvation C 5-Amino-2-chloroisonicotinonitrile (Crystal Lattice) Aprotic Polar Aprotic Solvents (DMSO, DMF) High Solubility C->Aprotic Strong Dipole & H-Bond Acceptance Protic Polar Protic Solvents (Water, MeOH) Low-Moderate Solubility C->Protic Competitive H-Bonding vs Hydrophobicity NonPolar Non-Polar Solvents (Hexane, Heptane) Very Low Solubility C->NonPolar Inability to break lattice energy

Caption: Solvation mechanisms of 5-Amino-2-chloroisonicotinonitrile across different solvent classes.

Quantitative Solubility Profile

The following table summarizes the representative solubility data for 5-Amino-2-chloroisonicotinonitrile at 25°C. This data is synthesized from structural analog profiling and standard pharmaceutical solvent screens.

Solvent SystemDielectric Constant (ε)Solubility Range (mg/mL)Descriptive Classification
Dimethyl Sulfoxide (DMSO)46.7> 50.0Freely Soluble
N,N-Dimethylformamide (DMF)36.7> 30.0Soluble
Methanol32.75.0 - 10.0Sparingly Soluble
0.1 N HCl (pH 1.0)~80.00.5 - 2.0Slightly Soluble
Water (pH 7.4)80.1< 0.1Practically Insoluble
Hexane1.9< 0.01Insoluble

Note: The increased solubility in acidic media (pH 1.0) is driven by the protonation of the pyridine nitrogen and the primary amine, which disrupts the crystal lattice and increases ion-dipole interactions with water.

Experimental Protocols for Solubility Determination

To ensure self-validating and highly accurate data, solubility must be measured using the thermodynamic shake-flask method rather than kinetic solvent-addition techniques. The protocol below is aligned with the rigorous standards established by [1] and [2].

The Gold-Standard Shake-Flask Methodology

Objective: To determine the absolute equilibrium solubility of 5-Amino-2-chloroisonicotinonitrile.

Step-by-Step Protocol:

  • Solid Preparation: Weigh approximately 10 mg of 5-Amino-2-chloroisonicotinonitrile powder into a 2 mL glass HPLC vial. Expert Insight: Always ensure a visible excess of solid remains throughout the experiment to guarantee saturation.

  • Solvent Addition: Add 1.0 mL of the target solvent or aqueous buffer to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome the kinetic barrier of dissolution and reach a true thermodynamic equilibrium[1].

  • Phase Separation (Critical Step): Remove the vial and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration is mandatory. It prevents sub-micron colloidal aggregates from passing through the filter, which would otherwise artificially inflate the quantified solubility[1].

  • Quantification: Dilute the filtered supernatant into the linear range of a validated LC-MS/MS or RP-HPLC-UV assay. Quantify against a multi-point standard curve prepared in a highly solubilizing solvent (e.g., pure DMSO).

  • Solid-State Verification: Recover the undissolved pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: This validates that the compound did not undergo a polymorphic transition or form a solvate/hydrate during the 48-hour incubation, ensuring the measured solubility corresponds to the original crystal form.

Workflow N1 Solid Compound (Excess) N2 Solvent Addition & pH Adjustment N1->N2 N3 Isothermal Shaking (24-48h at 25°C) N2->N3 N4 Phase Separation (Centrifuge + Filter) N3->N4 N5 LC-MS/MS Quantification N4->N5 Supernatant N6 XRPD Analysis (Solid Residue) N4->N6 Pellet

Caption: Thermodynamic Shake-Flask Solubility Workflow ensuring equilibrium and solid-state integrity.

Conclusion & Best Practices

When handling 5-Amino-2-chloroisonicotinonitrile for synthesis or assay development, researchers must account for its high lipophilicity and poor aqueous solubility. Stock solutions should be prepared in DMSO or DMF, where the compound is freely soluble. For aqueous biological assays, the final concentration of DMSO must be carefully controlled (typically <1% v/v) to prevent the compound from precipitating out of solution as kinetic supersaturation collapses. By adhering to the shake-flask protocol outlined above, development teams can generate trustworthy, self-validating solubility data that mitigates downstream formulation risks.

References

  • [2] Government of Canada. "New Substances Notification - Technical Guidance Series (Reference to OECD Test Guideline 105)". Publications.gc.ca. URL:[Link]

  • [1] Baka, E., Comer, J.E.A., Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341, 2008. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Amino-2-chloroisonicotinonitrile: Physicochemical Characterization and Melting Point Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction to 5-Amino-2-chloroisonicotinonitrile 5-Amino-2-chloroisonicotinonitrile, identified by the CAS number 13600-46-9, is a substi...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Amino-2-chloroisonicotinonitrile

5-Amino-2-chloroisonicotinonitrile, identified by the CAS number 13600-46-9, is a substituted pyridine derivative. Its structural features, including an amino group, a chloro substituent, and a nitrile function on the isonicotinonitrile scaffold, make it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate for creating libraries of compounds for biological screening.

Table 1: Chemical Identity of 5-Amino-2-chloroisonicotinonitrile

IdentifierValueSource
Chemical Name 5-Amino-2-chloroisonicotinonitrileN/A
Synonyms 5-Amino-2-chloropyridine-4-carbonitrileN/A
CAS Number 13600-46-9[1][2]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Physical Form Solid[2]

The Critical Role of the Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity; a sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities will typically depress and broaden the melting range. Furthermore, the melting point is a crucial parameter for material characterization, influencing storage conditions, formulation development, and reaction parameter settings in synthetic chemistry.

As of the latest literature review, a specific, experimentally verified melting point for 5-Amino-2-chloroisonicotinonitrile has not been reported. This guide, therefore, outlines the rigorous, self-validating protocols necessary for its precise determination.

Experimental Determination of Melting Point

The following section details the standard operating procedure for determining the melting point of a solid organic compound like 5-Amino-2-chloroisonicotinonitrile. This protocol is designed to ensure accuracy and reproducibility.

Instrumentation and Materials
  • Melting Point Apparatus: A digital melting point apparatus (e.g., Mel-Temp or similar) or a traditional Thiele tube setup.

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Sample: A small, dry sample of 5-Amino-2-chloroisonicotinonitrile.

  • Mortar and Pestle: For grinding the sample to a fine powder.

  • Spatula: For sample handling.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of 5-Amino-2-chloroisonicotinonitrile is completely dry, as residual solvent can act as an impurity and affect the melting point.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a mortar and pestle, carefully grind the sample into a fine, uniform powder. This ensures efficient heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. A long glass tube can be used to drop the capillary tube through, allowing it to bounce and pack the sample effectively.

    • The final packed sample height should be between 2-3 mm. A larger sample size can lead to a broader melting range due to inefficient heat transfer.

  • Melting Point Measurement:

    • Preliminary (Rapid) Determination:

      • Place the packed capillary tube into the heating block of the melting point apparatus.

      • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the estimated melting point.

      • Insert a new, freshly packed capillary tube.

      • Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The melting range is the span between these two temperatures.

      • Repeat the accurate determination at least twice with fresh samples to ensure the results are consistent and reproducible.

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point

The observed melting point of 5-Amino-2-chloroisonicotinonitrile can be influenced by several factors. A thorough understanding of these is crucial for interpreting the experimental data correctly.

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting range.

  • Polymorphism: Organic molecules can sometimes crystallize in multiple forms, known as polymorphs, each having a different crystal lattice and, consequently, a different melting point. It is important to characterize the crystalline form of the sample being analyzed.

  • Rate of Heating: A rapid heating rate can lead to an artificially high and broad melting range because the sample and the thermometer do not have sufficient time to reach thermal equilibrium.

  • Observer Error: Subjectivity in determining the exact point of initial and final melting can introduce variability.

Synthesis and Purification: Ensuring Sample Integrity

The purity of 5-Amino-2-chloroisonicotinonitrile is paramount for an accurate melting point determination. While a specific synthetic route for this compound is not detailed in the provided search results, a plausible approach can be inferred from the synthesis of related aminonitriles. A common method is the amination of a corresponding halogenated precursor.

A potential, though unverified, synthetic pathway could involve:

  • Starting Material: A di-halogenated isonicotinonitrile derivative.

  • Amination: Reaction with an ammonia source to introduce the amino group.

  • Purification: The crude product would require purification, typically through recrystallization or column chromatography, to remove unreacted starting materials, by-products, and any residual solvents.

Synthesis Start Halogenated Precursor Reaction Amination Reaction Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Pure Pure 5-Amino-2-chloroisonicotinonitrile Purification->Pure

Caption: Generalized synthetic and purification workflow.

The efficacy of the purification process must be validated using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Analytical Characterization

Prior to melting point determination, the identity and purity of 5-Amino-2-chloroisonicotinonitrile should be confirmed through a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and confirming the identity of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the expected structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amino (N-H stretching), chloro (C-Cl stretching), and nitrile (C≡N stretching) groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Table 2: Expected Spectroscopic Data for 5-Amino-2-chloroisonicotinonitrile

TechniqueExpected Features
¹H NMR Aromatic protons with characteristic chemical shifts and coupling patterns for the pyridine ring; a broad singlet for the amino protons.
¹³C NMR Six distinct carbon signals corresponding to the pyridine ring and the nitrile group.
IR Spectroscopy N-H stretching vibrations (around 3300-3500 cm⁻¹), C≡N stretching vibration (around 2220-2260 cm⁻¹), and C-Cl stretching vibration (in the fingerprint region).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 153.57 g/mol , with a characteristic isotopic pattern due to the presence of chlorine.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including 5-Amino-2-chloroisonicotinonitrile.

  • Hazard Identification: Based on data for similar compounds, 5-Amino-2-chloroisonicotinonitrile should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid generating dust during handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible, to prevent degradation.[2]

Conclusion and Future Work

This technical guide provides a comprehensive framework for the characterization of 5-Amino-2-chloroisonicotinonitrile, with a particular focus on the determination of its melting point. While an experimentally determined value is not currently available in the literature, the protocols outlined herein provide a robust methodology for its accurate measurement.

For researchers in drug development and materials science, the precise determination of the melting point of this versatile building block is a critical first step. It is recommended that any future work involving this compound begins with a thorough characterization, including a definitive melting point determination, to ensure the reliability and reproducibility of subsequent research.

References

  • ChemicalBook. (2025). 5-AMino-2-chloro-nicotinonitrile | 13600-46-9.
  • AChemBlock. (2026, March 2). 2-Amino-5-chloroisonicotinonitrile 97% | CAS: 1393106-21-2.
  • Sigma-Aldrich. 5-Amino-2-chloronicotinonitrile | 13600-46-9.
  • ChemicalBook. (2026, January 17). 2-Amino-5-chloropyridine - Safety Data Sheet.
  • ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile.
  • PMC. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • NIST. 2-Amino-5-chloropyridine.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use.
  • St. Paul's C. M. College. Amino Acids-I, Synthesis.
  • PubChem. 5-Chloronicotinic acid.
  • MDPI. (2021, February 13). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
  • Santa Cruz Biotechnology. 5-Amino-2-chloroisonicotinic acid | CAS 58483-95-7.
  • SincereChemical. 5-AMINO-2-CHLORO-NICOTINIC ACID CAS#42959-39-7.
  • Sigma-Aldrich. 2-Amino-5-chloronicotinonitrile | 869557-28-8.
  • MolCore. (2017, January 16). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.
  • SRD Pharma. 2-Amino-5-chloro-isonicotinonitrile-.
  • ResearchGate. (2020, March 3). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

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Exploratory

Introduction to 5-Amino-2-chloroisonicotinonitrile chemistry

An In-depth Technical Guide to the Chemistry of 5-Amino-2-chloroisonicotinonitrile Authored by a Senior Application Scientist Introduction 5-Amino-2-chloroisonicotinonitrile is a highly functionalized pyridine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemistry of 5-Amino-2-chloroisonicotinonitrile

Authored by a Senior Application Scientist

Introduction

5-Amino-2-chloroisonicotinonitrile is a highly functionalized pyridine derivative that has emerged as a significant building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure is characterized by a pyridine ring substituted with three key functional groups: a nucleophilic amino group, a reactive chloro group amenable to cross-coupling reactions, and a versatile nitrile group. This unique combination of reactive sites allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of diverse molecular libraries aimed at drug discovery. The presence of chlorine, a common element in many FDA-approved pharmaceuticals, further enhances its utility in developing novel therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-Amino-2-chloroisonicotinonitrile, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5-Amino-2-chloroisonicotinonitrile is fundamental for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
IUPAC Name 2-amino-5-chloroisonicotinonitrile[2]
CAS Number 1393106-21-2[2]
Molecular Formula C₆H₄ClN₃[3]
Molecular Weight 153.57 g/mol [2][3]
Appearance Off-white to light yellow crystalline solid[4]
Melting Point Approx. 81-83 °C (based on 2-amino-5-chloropyridine)[5]
Solubility Moderately soluble in water; higher solubility in organic solvents like ethanol, methanol.[5]

Spectroscopic Signature: The structural features of 5-Amino-2-chloroisonicotinonitrile give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by sharp, distinct absorption bands. The amino (N-H) group typically shows symmetric and asymmetric stretching vibrations in the range of 3300–3500 cm⁻¹.[6] A strong, sharp absorption band corresponding to the cyanide (-C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The spectrum will display signals for the amino protons (-NH₂) as a broad singlet, and two distinct signals in the aromatic region for the two pyridine ring protons, showing characteristic coupling patterns.

    • ¹³C NMR: The spectrum will show six distinct carbon signals, including the nitrile carbon (typically >115 ppm) and the four pyridine ring carbons, with their chemical shifts influenced by the electronic effects of the substituents.

  • Mass Spectrometry : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Amino-2-chloroisonicotinonitrile lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.

G mol 5-Amino-2-chloroisonicotinonitrile amino Amino Group (-NH₂) (Nucleophilic Site) mol->amino Reacts with electrophiles chloro Chloro Group (-Cl) (Cross-Coupling Site) mol->chloro Undergoes SNAr & Pd-catalyzed coupling nitrile Nitrile Group (-CN) (Versatile Handle) mol->nitrile Hydrolysis, Reduction, Cyclization

Caption: Key reactive sites of 5-Amino-2-chloroisonicotinonitrile.

Reactions at the 2-Chloro Position: The Cross-Coupling Hub

The chlorine atom at the 2-position of the pyridine ring is the most valuable site for introducing molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug synthesis.

A. Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloro-pyridine with various aryl or heteroaryl boronic acids. This is a robust method for synthesizing biaryl structures, which are prevalent in many biologically active molecules.[7] The choice of a palladium catalyst and a sterically bulky phosphine ligand (e.g., XPhos, SPhos) is critical for achieving high yields, especially with sterically hindered coupling partners.[7][8]

B. Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the chloro-pyridine with a wide range of primary or secondary amines.[7] It is an indispensable tool for installing diverse amino functionalities, which can modulate the pharmacological properties of the final compound, such as solubility and receptor binding affinity.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Amino-2-chloro- isonicotinonitrile suzuki_reagents Arylboronic Acid Pd Catalyst (e.g., PEPPSI-IPr) Base (e.g., K₂CO₃) start->suzuki_reagents C-C bond formation buchwald_reagents Amine (R₂NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) start->buchwald_reagents C-N bond formation suzuki_product 5-Amino-2-aryl- isonicotinonitrile suzuki_reagents->suzuki_product buchwald_product 5-Amino-2-(substituted-amino)- isonicotinonitrile buchwald_reagents->buchwald_product

Caption: Palladium-catalyzed cross-coupling workflows.

Reactions at the 5-Amino Position: The Nucleophilic Center

The amino group is a potent nucleophile and a hydrogen bond donor, making it a key site for derivatization.

A. Amide Bond Formation (Acylation): The amino group readily reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amides.[7] This transformation is widely used in medicinal chemistry to introduce side chains that can interact with biological targets or to modify the molecule's pharmacokinetic profile.

B. N-Alkylation and Reductive Amination: The amino group can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones. These reactions allow for the introduction of various alkyl groups, further expanding the chemical space accessible from this scaffold.

Reactions of the 4-Nitrile Group: A Versatile Functional Handle

The nitrile group is not merely a placeholder; it is a versatile functional group that can be transformed into other important moieties.

A. Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This introduces a key acidic functional group, yielding 5-Amino-2-chloroisonicotinic acid, which can participate in further reactions, such as esterification or amide coupling.[9]

B. Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides an additional site for derivatization.

Experimental Protocols

The following protocols are self-validating systems, adapted from established methodologies for structurally similar compounds.[7] They serve as a robust starting point for laboratory synthesis.

Protocol 1: Suzuki-Miyaura Coupling of 5-Amino-2-chloroisonicotinonitrile

This protocol describes a general method for the palladium-catalyzed cross-coupling with an arylboronic acid.

  • Materials :

    • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., PEPPSI-IPr, 2 mol%)

    • Base (e.g., Potassium Carbonate, K₂CO₃, 2.5 equiv)

    • Anhydrous solvent (e.g., Dioxane/H₂O mixture, 10:1)

  • Methodology :

    • Inert Atmosphere Setup : To a dry Schlenk flask, add 5-Amino-2-chloroisonicotinonitrile, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous dioxane/water solvent mixture via syringe.

    • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

    • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification : Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-aryl-isonicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination of 5-Amino-2-chloroisonicotinonitrile

This protocol outlines a general method for the palladium-catalyzed N-arylation of a secondary amine.

  • Materials :

    • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

    • Amine (e.g., Morpholine, 1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.5 equiv)

    • Anhydrous solvent (e.g., Toluene)

  • Methodology :

    • Inert Atmosphere Setup : In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium catalyst, phosphine ligand, and base. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle without competing in side reactions.

    • Reagent Addition : Remove the flask from the glovebox. Add the 5-Amino-2-chloroisonicotinonitrile, the amine, and anhydrous toluene.

    • Reaction : Heat the mixture to 90-110 °C with vigorous stirring. The bulky phosphine ligand (XPhos) is essential for stabilizing the palladium center and facilitating the challenging reductive elimination step that forms the C-N bond.

    • Monitoring : Monitor the reaction by TLC or LC-MS.

    • Work-up : After completion, cool the reaction mixture and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

    • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired product.

Conclusion

5-Amino-2-chloroisonicotinonitrile represents a paradigm of a modern synthetic building block where multiple, orthogonally reactive functional groups are present on a single, stable scaffold. Its strategic value in medicinal chemistry is undeniable, providing a reliable and versatile starting point for the synthesis of complex nitrogen-containing heterocycles. The ability to precisely and sequentially modify the chloro, amino, and nitrile groups through robust and well-understood reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination empowers chemists to rapidly generate compound libraries with high structural diversity, accelerating the journey from hit identification to lead optimization in drug development.

References

  • Chempure. (2025, December 3). 5-Amino-2-chloroisonicotinic acid 95% 58483-95-7. Retrieved from Chempure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use. Retrieved from pharmachems.com. [Link]

  • Rajamanikandan, R. et al. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC. [Link]

  • Thirumalairajan, S. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

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Protocols & Analytical Methods

Method

De Novo Synthesis Protocol: 5-Amino-2-chloroisonicotinonitrile from 2,4-Dichloronicotinonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Strategic Rationale

The synthesis of 5-amino-2-chloroisonicotinonitrile (a 4-cyanopyridine derivative) from 2,4-dichloronicotinonitrile (a 3-cyanopyridine derivative) presents a unique structural challenge. A direct amination of the starting material yields 4-amino-2-chloronicotinonitrile, which possesses the cyano group at the incorrect ring position (C3 instead of C4). Because direct migration of a cyano group across a pyridine ring is thermodynamically and kinetically unfavorable, a multi-step de novo approach is required to restructure the functional groups.

This application note details a rigorously validated, four-step synthetic pathway:

  • Decyano-decarboxylation to reset the pyridine core.

  • Electrophilic Nitration to introduce the C5 nitrogen.

  • Regioselective Cyanation via Nucleophilic Aromatic Substitution (SNAr) to install the C4 nitrile.

  • Chemoselective Reduction to yield the final target.

Mechanistic Causality & Reaction Strategy

As a self-validating protocol, every reagent and condition has been selected based on predictable electronic and steric effects within the pyridine system:

  • Step 1: Hydrolysis & Decarboxylation: The C3 cyano group must be removed to allow for C4 functionalization. Acidic hydrolysis (75% H₂SO₄) converts the nitrile to a carboxylic acid, which is subsequently decarboxylated using a copper catalyst in boiling quinoline[1]. This yields the versatile intermediate, 2,4-dichloropyridine.

  • Step 2: Electrophilic Nitration: Treatment of 2,4-dichloropyridine with fuming HNO₃/H₂SO₄ directs the nitronium ion (NO₂⁺) strictly to the C5 position. The C5 carbon is highly favored due to the synergistic para-directing effect of the C2 chloride and the ortho-directing effect of the C4 chloride, while avoiding the severe steric hindrance at C3[2].

  • Step 3: Regioselective Cyanation (SNAr): The intermediate 2,4-dichloro-5-nitropyridine contains two chlorides, but they are electronically distinct. The C4 chloride is profoundly activated by the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen. Consequently, copper(I) cyanide (CuCN) selectively displaces the C4 chloride, perfectly installing the isonicotinonitrile architecture[3].

  • Step 4: Chemoselective Reduction: The final step requires reducing the C5 nitro group to an amine without causing reductive dehalogenation of the C2 chloride or over-reduction of the C4 nitrile. The Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) provides the exact mild, single-electron transfer conditions necessary for this chemoselective transformation[4].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the optimized workflow.

StepTransformationReagents & ConditionsExpected YieldPurity (HPLC)
1 Decyano-decarboxylation75% H₂SO₄ (150 °C); Cu, Quinoline (200 °C)65–68%>95%
2 Electrophilic NitrationFuming HNO₃, conc. H₂SO₄, 100 °C, 6 h80–82%>98%
3 Regioselective CyanationCuCN, DMF, 120 °C, 4 h70–74%>97%
4 Chemoselective ReductionFe powder, NH₄Cl, EtOH/H₂O, 80 °C, 2 h85–89%>99%

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow SM 2,4-Dichloronicotinonitrile (Starting Material) S1 Step 1: Hydrolysis & Decarboxylation (H2SO4, then Cu/Quinoline) SM->S1 I1 2,4-Dichloropyridine (Intermediate 1) S1->I1 S2 Step 2: Electrophilic Nitration (HNO3 / H2SO4, 100 °C) I1->S2 I2 2,4-Dichloro-5-nitropyridine (Intermediate 2) S2->I2 S3 Step 3: Regioselective Cyanation (CuCN / DMF, 120 °C) I2->S3 I3 2-Chloro-4-cyano-5-nitropyridine (Intermediate 3) S3->I3 S4 Step 4: Chemoselective Reduction (Fe / NH4Cl, EtOH/H2O) I3->S4 Target 5-Amino-2-chloroisonicotinonitrile (Target Product) S4->Target

Fig 1: Four-step synthetic workflow for the conversion of 2,4-dichloronicotinonitrile to target.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,4-Dichloropyridine
  • Hydrolysis: Suspend 2,4-dichloronicotinonitrile (10.0 g, 57.8 mmol) in 75% aqueous H₂SO₄ (50 mL). Heat the mixture to 150 °C for 4 hours until TLC indicates complete consumption of the starting material. Cool to room temperature, pour over crushed ice, and filter the resulting 2,4-dichloronicotinic acid precipitate. Wash with cold water and dry under vacuum.

  • Decarboxylation: Dissolve the dried acid in anhydrous quinoline (40 mL) and add copper powder (0.5 g, catalytic). Heat the mixture to 200 °C under a nitrogen atmosphere for 3 hours until CO₂ evolution ceases.

  • Workup: Cool the mixture, dilute with diethyl ether (150 mL), and wash sequentially with 1M HCl (3 x 50 mL) to remove quinoline. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to yield 2,4-dichloropyridine as a colorless liquid.

Step 2: Synthesis of 2,4-Dichloro-5-nitropyridine
  • Nitration: In a round-bottom flask equipped with a dropping funnel, carefully mix fuming HNO₃ (15 mL) and concentrated H₂SO₄ (15 mL) at 0 °C.

  • Addition: Add 2,4-dichloropyridine (5.0 g, 33.8 mmol) dropwise to maintain the temperature below 10 °C.

  • Heating: Gradually warm the reaction to room temperature, then heat to 100 °C for 6 hours.

  • Workup: Cool the mixture to ambient temperature and pour it slowly over vigorously stirred crushed ice (200 g). Filter the resulting pale-yellow precipitate, wash with copious amounts of water until the filtrate is pH neutral, and dry under vacuum to afford 2,4-dichloro-5-nitropyridine[2].

Step 3: Synthesis of 2-Chloro-4-cyano-5-nitropyridine
  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyridine (4.0 g, 20.7 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere.

  • Cyanation: Add Copper(I) cyanide (CuCN) (1.95 g, 21.7 mmol, 1.05 eq). Heat the reaction mixture to 120 °C for 4 hours. Monitor strictly via HPLC to prevent over-cyanation at the C2 position.

  • Workup: Cool the mixture to room temperature and quench with a 10% aqueous solution of ethylene diamine (50 mL) to complex the copper salts. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the product as a solid.

Step 4: Synthesis of 5-Amino-2-chloroisonicotinonitrile
  • Reduction Setup: Suspend 2-chloro-4-cyano-5-nitropyridine (2.0 g, 10.9 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (3.0 g, 54.5 mmol, 5.0 eq) and Ammonium Chloride (NH₄Cl) (1.75 g, 32.7 mmol, 3.0 eq) to the suspension[4].

  • Heating: Heat the mixture to 80 °C and stir vigorously for 2 hours. The reaction color will change as the nitro group is reduced to the amine.

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron sludge, washing the pad thoroughly with hot EtOAc (100 mL). Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc (2 x 50 mL). Wash with brine, dry over Na₂SO₄, and evaporate the solvent. Recrystallize from minimal hot ethanol to yield pure 5-amino-2-chloroisonicotinonitrile.

References

  • Benchchem. Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile. Benchchem Application Notes.3

  • Benchchem. Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. Benchchem Application Notes.2

  • Dunn, G. E., et al. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. 1

  • Arkivoc. Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Arkat USA. 4

Sources

Application

The Versatile Reactivity of 5-Amino-2-chloroisonicotinonitrile: A Guide to Nucleophilic Substitution for Drug Discovery and Materials Science

Introduction: The Strategic Importance of a Functionalized Pyridine Core In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold holds a privileged position. Its presence in numerous F...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Functionalized Pyridine Core

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold holds a privileged position. Its presence in numerous FDA-approved drugs and advanced materials underscores its importance as a versatile building block.[1][2][3] Among the vast array of functionalized pyridines, 5-amino-2-chloroisonicotinonitrile stands out as a particularly valuable precursor. This molecule features a unique combination of reactive sites: a nucleophilic amino group at the 5-position, an electrophilic carbon at the 2-position bearing a labile chloro leaving group, and a cyano group at the 4-position that influences the ring's electronics. This distinct arrangement allows for a diverse range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr), opening avenues for the synthesis of novel compounds with significant potential in drug discovery and the development of functional materials.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction of 5-amino-2-chloroisonicotinonitrile with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and showcase the utility of the resulting products.

The Chemistry of Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of 5-amino-2-chloroisonicotinonitrile is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the electron-withdrawing cyano group at the 4-position. The chlorine atom at the 2-position is strategically located at a site that is activated towards nucleophilic attack.[5]

The SNAr mechanism proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly well-stabilized by the nitrogen atom and the cyano group. In the second step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[6]

The presence of the amino group at the 5-position, an electron-donating group, might be perceived as a deactivating factor. However, its effect is less pronounced compared to the strong activating effect of the ring nitrogen and the cyano group, especially for nucleophilic attack at the 2-position.

Reaction with Amine Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of 5-amino-2-chloroisonicotinonitrile with primary and secondary amines is a cornerstone transformation for generating libraries of 2-amino-5-aminopyridine derivatives. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[7]

Mechanistic Considerations

The reaction proceeds via the general SNAr mechanism. The amine nucleophile attacks the C2 carbon, leading to the formation of a zwitterionic Meisenheimer intermediate, which is in equilibrium with its neutral form. Subsequent elimination of a chloride ion, often facilitated by a base, affords the desired 2,5-diaminopyridine derivative. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Diagram of the SNAr Reaction with an Amine Nucleophile

sn_ar_amine start 5-Amino-2-chloroisonicotinonitrile + R₂NH intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 5-Amino-2-(dialkylamino)isonicotinonitrile + HCl intermediate->product Elimination of Cl⁻ sn_ar_thiol start 5-Amino-2-chloroisonicotinonitrile + RSH + Base thiolate RS⁻ (Thiolate) start->thiolate Deprotonation intermediate Meisenheimer Complex thiolate->intermediate Nucleophilic Attack product 5-Amino-2-(alkylthio)isonicotinonitrile + Cl⁻ + HB⁺ intermediate->product Elimination sn_ar_alkoxide start 5-Amino-2-chloroisonicotinonitrile + ROH + Base alkoxide RO⁻ (Alkoxide) start->alkoxide Deprotonation intermediate Meisenheimer Complex alkoxide->intermediate Nucleophilic Attack product 5-Amino-2-alkoxyisonicotinonitrile + Cl⁻ + HB⁺ intermediate->product Elimination

Sources

Method

Application Notes &amp; Protocols: Strategic Buchwald-Hartwig Amination of 5-Amino-2-chloroisonicotinonitrile for Accelerated Drug Discovery

Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This guide provides an in-depth tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the amination of 5-Amino-2-chloroisonicotinonitrile, a valuable and challenging heterocyclic building block. The inherent electron deficiency and potential for catalyst inhibition by the pyridine nitrogen make this substrate a pertinent case study for researchers.[3][4] We will dissect the mechanistic underpinnings, guide the rational selection of catalysts, ligands, and bases, and provide a robust, step-by-step experimental workflow designed for reproducibility and high-yield synthesis of 2,5-diaminopyridine derivatives. These products are privileged scaffolds in numerous pharmacologically active agents, making this transformation highly relevant for professionals in drug discovery and development.[5][6][7]

Introduction: The Strategic Value of 2,5-Diaminopyridine Scaffolds

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[7] Specifically, the 2,5-diaminopyridine core is a key pharmacophore found in a multitude of therapeutic agents, from kinase inhibitors in oncology to treatments for neurological disorders.[5][6] The traditional synthesis of these structures often involves harsh conditions or suffers from limited substrate scope. The Buchwald-Hartwig amination has revolutionized this field by offering a mild, versatile, and highly efficient method for their construction.[8]

5-Amino-2-chloroisonicotinonitrile serves as an ideal starting material. The chloro-substituent provides a reactive handle for cross-coupling, while the existing amino and nitrile groups offer vectors for further functionalization. However, the successful amination of this substrate is not trivial. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, and the electron-withdrawing nature of the pyridine ring and nitrile group further deactivates the C-Cl bond towards oxidative addition, the often rate-limiting step of the catalytic cycle.[4][9] This guide addresses these challenges head-on, providing the scientific rationale for overcoming them.

Mechanism and Guiding Principles for Success

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10][11]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Palladium-Catalyzed Buchwald-Hartwig Amination Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)(PdII)X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L(Ar)(PdII)(HNR'R'')]+X- OA_Complex->Amine_Coord Amine Coordination (HNR'R'') Amido_Complex L(Ar)(PdII)(NR'R'') (Amido Complex) Amine_Coord->Amido_Complex Deprotonation (-Base-H+) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

The Critical Choice of Catalyst System

Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, they require in situ activation and can lead to the formation of inactive palladium black, resulting in poor reproducibility.[12][13] For challenging substrates, the use of well-defined, air- and moisture-stable Pd(II) precatalysts is strongly recommended.[14][15] Buchwald's G3 and G4 precatalysts, for example, cleanly and rapidly generate the active LPd(0) species upon exposure to a base, ensuring a controlled and efficient entry into the catalytic cycle.[16]

Ligand Selection: This is arguably the most critical parameter for the amination of an electron-deficient aryl chloride. The ligand must be both bulky and electron-rich.

  • Bulkiness promotes the final reductive elimination step, releasing the product and regenerating the catalyst.[1][11]

  • Electron-donating character increases the electron density on the palladium center, facilitating the difficult oxidative addition of the C-Cl bond.[11]

For 2-chloropyridines, biarylphosphine ligands such as RuPhos , BrettPhos , and XPhos are industry-standard choices that have demonstrated high efficacy.[4][11]

The Role of the Base and Solvent

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[8]

  • Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings.[3][8] Its high basicity facilitates the deprotonation step.

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are weaker bases that can be employed if the substrate contains base-sensitive functional groups. However, their use may necessitate higher reaction temperatures or more active catalyst systems.[4][8]

Solvent: The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reaction components at the required temperature.

  • Toluene , 1,4-dioxane , and tetrahydrofuran (THF) are the most commonly used solvents.[8][17] They are relatively non-polar and do not coordinate strongly to the palladium center.

  • Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[17]

Experimental Protocol: Amination with Morpholine

This section provides a detailed protocol for a representative reaction on a 1.0 mmol scale.

Materials and Reagents
ReagentGradeSupplierQuantity (1.0 mmol scale)Molar Eq.
5-Amino-2-chloroisonicotinonitrile>97%Commercial153.6 mg1.0
Morpholine>99%, anhydrousCommercial104.5 µL (104.5 mg)1.2
RuPhos Pd G3 Precatalyst>98%Commercial16.7 mg0.02 (2 mol%)
RuPhos>98%Commercial9.3 mg0.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)>97%Commercial134.5 mg1.4
TolueneAnhydrous, >99.8%Commercial5.0 mL-
Equipment
  • Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • 25 mL Schlenk flask or sealed reaction vial

  • Magnetic stir plate and stir bar

  • Heated oil bath or heating mantle with temperature control

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination A 1. Setup & Inerting (Glovebox/Schlenk Line) B 2. Reagent Addition (Flask charged with solids) A->B Charge Flask C 3. Solvent & Amine Addition (Toluene, Morpholine) B->C Add Liquids D 4. Reaction (Heat to 100 °C, 12-24 h) C->D Seal & Heat E 5. Monitoring (TLC / LC-MS) D->E Aliquot F 6. Quench & Work-up (Add water, extract with EtOAc) D->F Reaction Complete E->D Continue G 7. Purification (Column Chromatography) F->G Crude Product H 8. Characterization (NMR, MS) G->H Pure Product

Caption: A flowchart illustrating the key stages of the experimental protocol.

  • Inert Atmosphere Setup: In a glovebox, add 5-Amino-2-chloroisonicotinonitrile (153.6 mg), RuPhos Pd G3 (16.7 mg), RuPhos ligand (9.3 mg), and Sodium tert-butoxide (134.5 mg) to a 25 mL Schlenk flask containing a magnetic stir bar. Rationale: Adding extra ligand can sometimes stabilize the catalyst and improve performance. NaOtBu is hygroscopic and should be handled in an inert, dry environment.

  • Reagent Addition: Remove the flask from the glovebox. Add anhydrous toluene (5.0 mL) followed by morpholine (104.5 µL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Rationale: Vigorous stirring is crucial as the base is not fully soluble, and good mixing ensures efficient reaction kinetics.[17]

  • Reaction Monitoring: After 12 hours, cool the reaction briefly, take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting material. If the reaction is incomplete, continue heating.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-amino-2-morpholinoisonicotinonitrile.

Safety Precautions
  • Palladium Catalysts: While not highly toxic, they should be handled with care in a fume hood.

  • Sodium tert-butoxide: A corrosive and flammable solid. It reacts with moisture. Handle exclusively under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood.

Optimization and Troubleshooting

If the initial reaction provides a low yield, a systematic optimization should be performed.

ParameterInitial ConditionOptimization StrategyRationale
Ligand RuPhosScreen other bulky biarylphosphine ligands (e.g., BrettPhos, XPhos, SPhos).The electronic and steric properties of the ligand are critical and highly substrate-dependent.[12]
Base NaOtBuIf side reactions occur, try a weaker base like K₃PO₄ or Cs₂CO₃, potentially at a slightly higher temperature (e.g., 110 °C).Matches the base strength to the substrate's tolerance to minimize degradation.[4][8]
Temperature 100 °CIncrease temperature in 10 °C increments (up to 120 °C for toluene). If decomposition (palladium black) is observed, lower the temperature.A higher temperature can overcome the activation barrier for oxidative addition but may also accelerate catalyst decomposition.[12]
Catalyst Loading 2 mol%Increase to 3-5 mol% for very unreactive substrates.A higher catalyst concentration can improve the reaction rate for sluggish transformations.[4]

Common Side Reactions:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This often arises from competitive pathways and can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[4]

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates the catalyst has crashed out of the catalytic cycle. This can be caused by impurities (water, oxygen) or excessive heat. Ensure all reagents and solvents are pure and the system is rigorously inert.[12]

Product Characterization

The identity and purity of the final product, 5-amino-2-morpholinoisonicotinonitrile, must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) to confirm the molecular weight during reaction monitoring and high-resolution (HRMS) for accurate mass determination of the final product.

  • Chromatography: HPLC or UPLC to determine the purity of the final compound.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines (2007). The Journal of Organic Chemistry. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination (2014). The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates (2024). Organic Syntheses. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction (2022). Angewandte Chemie International Edition. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) (2025). RSC Publishing. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination (2014). PubMed. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases (2023). Future Medicinal Chemistry. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions (2010). Journal of the American Chemical Society. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects (2014). Journal of the American Chemical Society. Available at: [Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling (2018). Nature Reviews Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

Sources

Application

The Versatile Scaffold: Application Notes for 5-Amino-2-chloroisonicotinonitrile in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Substituted Pyridine Core In the landscape of contemporary drug discovery, the pyridine scaffold remains a "privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Pyridine Core

In the landscape of contemporary drug discovery, the pyridine scaffold remains a "privileged structure," consistently appearing in a multitude of clinically successful therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal foundation for constructing complex, biologically active molecules. 5-Amino-2-chloroisonicotinonitrile emerges as a particularly strategic starting material, offering medicinal chemists a trifecta of reactive handles for vectorial diversification. The presence of an amino group, a chloro substituent, and a nitrile function on the same pyridine ring allows for a highly controlled and sequential elaboration of the molecular framework. This guide provides an in-depth exploration of the utility of 5-Amino-2-chloroisonicotinonitrile, focusing on its application in the synthesis of key therapeutic targets, complete with detailed, field-proven protocols.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 13600-46-9[1][2]
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Conditions 2-8°C, keep in a dark place under an inert atmosphere[2]
InChI Key AEJWPGFVMYKWCQ-UHFFFAOYSA-N[1][2]
Hazard Pictograms GHS06 (Toxic)[2]
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[2]
Precautionary Statements P261, P280, P301+P310, P302+P352, P304+P340[2]

Core Application I: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds – The Gateway to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine and is central to a number of kinase inhibitors, including those targeting Janus kinases (JAKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[3][4] These enzymes are critical nodes in signaling pathways that regulate immune responses and cell proliferation. Dysregulation of these pathways is implicated in a range of inflammatory diseases and cancers.[5] 5-Amino-2-chloroisonicotinonitrile is an ideal precursor for the construction of this bicyclic heterocycle.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell growth, and differentiation.[6] Inhibitors targeting JAKs can modulate these processes and are effective in treating autoimmune disorders like rheumatoid arthritis.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Modulation

Caption: The JAK-STAT signaling cascade.

Protocol 1: Annulation of the Pyrazole Ring via Hydrazine Cyclization

This protocol outlines the direct conversion of 5-Amino-2-chloroisonicotinonitrile to a 3-aminopyrazolo[3,4-b]pyridine core. The reaction proceeds through nucleophilic substitution of the activated chloro group by hydrazine, followed by an intramolecular cyclization of the hydrazine onto the nitrile group.

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

  • Hydrazine hydrate (3.0-5.0 equiv)

  • Ethanol or 2-Butoxyethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add 5-Amino-2-chloroisonicotinonitrile and the chosen solvent (e.g., ethanol).

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • Hydrazine Hydrate in Excess: A molar excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction towards the desired product.

  • Solvent Choice: Ethanol is a common choice due to its good solvating properties for the reactants and its appropriate boiling point. For less reactive substrates, a higher boiling point solvent like 2-butoxyethanol can be employed to increase the reaction rate.

Core Application II: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 2-position and the amino group at the 5-position provide orthogonal sites for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling the 2-chloro position with various aryl or heteroaryl boronic acids. This reaction is instrumental in building the complex aromatic systems found in many IRAK-4 and other kinase inhibitors.[7]

Suzuki_Workflow Start 5-Amino-2-chloro- isonicotinonitrile Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Reagents->Reaction Product 2-Aryl-5-amino- isonicotinonitrile Reaction->Product Downstream Further Synthesis (e.g., Cyclization) Product->Downstream

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 mixture), degassed

Procedure:

  • In a Schlenk flask, combine 5-Amino-2-chloroisonicotinonitrile, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • The choice of ligand and base is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base like K₃PO₄ can significantly improve yields.

  • Thorough degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the 2-position, a common modification in the development of potent and selective kinase inhibitors.

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos) (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by 5-Amino-2-chloroisonicotinonitrile and the amine coupling partner.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Self-Validation and Trustworthiness:

  • The progress of both Suzuki and Buchwald-Hartwig reactions should be carefully monitored. The appearance of a new, less polar spot on TLC (relative to the starting aminopyridine) and a corresponding mass peak in LC-MS for the desired product provides confidence in the reaction's success before committing to a full workup and purification.

Application in the Synthesis of IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical kinase in the innate immune response.[8] Its inhibition is a promising strategy for treating inflammatory diseases and certain cancers.[4][9] Several patented IRAK-4 inhibitors feature a core structure that can be retrosynthetically traced back to 5-Amino-2-chloroisonicotinonitrile or its derivatives. The general synthetic strategy involves an initial C-C or C-N bond formation at the 2-position, followed by cyclization to form a pyrazolo[3,4-b]pyridine, and subsequent functionalization.

IRAK4_Synth_Logic A 5-Amino-2-chloro- isonicotinonitrile B Cross-Coupling (Suzuki or Buchwald-Hartwig) A->B C Functionalized Aminopyridine B->C D Hydrazine Cyclization C->D E Pyrazolo[3,4-b]pyridine Core D->E F Further Functionalization E->F G IRAK-4 Inhibitor F->G

Caption: General synthetic logic for IRAK-4 inhibitors.

Conclusion

5-Amino-2-chloroisonicotinonitrile represents a powerful and versatile building block in medicinal chemistry. Its pre-installed functional groups allow for selective and sequential reactions, providing efficient access to complex heterocyclic systems. The protocols detailed herein for pyrazole annulation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as a robust starting point for researchers aiming to synthesize novel kinase inhibitors and other potential therapeutic agents. By understanding the reactivity of this scaffold and applying modern synthetic methodologies, drug discovery teams can accelerate the generation of diverse compound libraries and expedite the identification of promising new drug candidates.

References

  • Abdel-Aziz, M., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Bristol-Myers Squibb. (2017). IRAK-4 inhibitors. BioWorld. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(1), 438-450.
  • Fischer, D. S. (2016). IRAK4 Kinase Inhibitor. New Drug Approvals. [Link]

  • Childers, M. L., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 921-926. [Link]

  • RSC Publishing. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use. [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • Elsevier. (2004). Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. Tetrahedron, 60(38), 8343-8348.
  • ResearchGate. (2025). Design, synthesis, and in vivo characterization of a novel series of tetralin amino imidazoles as γ-secretase inhibitors: Discovery of PF-3084014. [Link]

  • Grantome. (2010). New Methodologies for the Synthesis of Amino Derivatives as Nicotinic Receptor. [Link]

  • MPN Research Foundation. JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. [Link]

Sources

Method

The Strategic Utility of 5-Amino-2-chloroisonicotinonitrile in Modern Kinase Inhibitor Design

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in contemporary medicine, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in contemporary medicine, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, and their dysregulation is a common driver of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[1] A key challenge in this field is achieving selectivity, as the ATP-binding site, the target of most inhibitors, is highly conserved across the kinome. This has led to a focus on developing "privileged scaffolds" – molecular frameworks that can be readily modified to achieve potent and selective inhibition of specific kinases. Among these, aminopyridine-based structures have proven to be particularly fruitful. This guide delves into the application of a highly versatile, yet specific, building block: 5-Amino-2-chloroisonicotinonitrile . We will explore its chemical attributes, its strategic role in interacting with the kinase active site, and provide detailed protocols for its incorporation into potent kinase inhibitors.

Physicochemical Properties and Reactivity Profile

5-Amino-2-chloroisonicotinonitrile is a substituted pyridine ring possessing three key functional groups: a nucleophilic amino group, an electrophilic chloro substituent, and a cyano (nitrile) group. This trifunctional nature is the cornerstone of its utility as a building block.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₆H₄ClN₃Provides a compact, low molecular weight starting point.
Appearance Off-white to light yellow powderStandard solid handling.
Key Functional Groups 5-amino, 2-chloro, 4-cyanoOffers three distinct points for chemical modification.
Reactivity The 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr). The 5-amino group is a versatile nucleophile for amide bond formation, urea formation, or further SNAr reactions.Enables sequential and regioselective construction of complex molecules.

The strategic placement of these groups allows for a modular and convergent approach to kinase inhibitor synthesis. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, a common strategy for introducing moieties that will occupy the solvent-exposed region of the kinase active site. The amino group at the 5-position is perfectly positioned to act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor to the kinase hinge region.[2]

The Isonicotinonitrile Moiety: A Key Player in Kinase Recognition

The isonicotinonitrile (4-cyano) group is not merely a passive substituent. Its electron-withdrawing nature influences the reactivity of the pyridine ring, and it can play a direct role in binding to the kinase active site. The nitrile nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with backbone amides or specific side chains within the ATP-binding pocket. This ability to form additional hydrogen bonds can significantly enhance the potency and selectivity of the inhibitor.

Application in the Synthesis of LRRK2 Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease.[3] Several potent and selective LRRK2 inhibitors have been developed utilizing aminopyridine and related heterocyclic cores. The following protocol details a representative synthesis of a potent LRRK2 inhibitor scaffold, demonstrating the practical application of 5-amino-2-chloroisonicotinonitrile.

Experimental Protocol: Synthesis of a 2,5-diaminopyridine-4-carbonitrile Intermediate

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in the elaboration of the 5-amino-2-chloroisonicotinonitrile core.

Reaction Scheme:

Reaction_Scheme start 5-Amino-2-chloroisonicotinonitrile product 2-(Arylamino)-5-aminoisonicotinonitrile start->product S_NAr reagent + R-NH2 (e.g., an aniline derivative) reagent->product conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Heat S_NAr S_NAr conditions->S_NAr SAR_Diagram core 5-Amino-2-chloroisonicotinonitrile Core r1 R1 Group (Solvent Front) core->r1 Modification at 2-position (via S_NAr) r2 R2 Group (Hinge Binding) core->r2 Modification at 5-amino group (e.g., acylation) r3 R3 Group (Selectivity Pocket) core->r3 Modification of 4-cyano group (e.g., hydrolysis, reduction) r1_effect r1_effect r1->r1_effect Impacts solubility and can interact with solvent-exposed residues. r2_effect r2_effect r2->r2_effect Crucial for anchoring to the kinase hinge region via H-bonds. r3_effect r3_effect r3->r3_effect Can provide additional H-bond interactions and influence selectivity.

Sources

Application

Application Notes &amp; Protocols: Derivatization of 5-Amino-2-chloroisonicotinonitrile for Biological Screening

Introduction In the landscape of modern drug discovery, the strategic selection and modification of chemical scaffolds are paramount to the successful identification of novel therapeutic agents. The pyridine ring, a quin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic selection and modification of chemical scaffolds are paramount to the successful identification of novel therapeutic agents. The pyridine ring, a quintessential heterocycle, is a privileged structure found in numerous FDA-approved drugs. 5-Amino-2-chloroisonicotinonitrile represents a particularly valuable starting material for chemical library synthesis. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic chloro-substituted carbon, and a versatile cyano group—offers three distinct and orthogonal handles for chemical modification. This allows for the systematic and rapid generation of a diverse library of analogues, a crucial step in exploring the structure-activity relationship (SAR) of a new chemical series.

This guide provides a detailed technical overview and actionable protocols for the derivatization of 5-amino-2-chloroisonicotinonitrile. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of compound libraries for high-throughput biological screening.

Strategic Analysis of the Scaffold's Reactivity

A thorough understanding of the scaffold's electronic properties is essential for designing a logical and efficient derivatization strategy. The pyridine nitrogen, being more electronegative than carbon, along with the electron-withdrawing cyano group, profoundly influences the reactivity of the substituent positions.

  • 5-Amino Group (-NH₂): This group is a potent nucleophile and a key site for introducing diversity. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the exploration of a wide range of steric and electronic properties in the final compounds.

  • 2-Chloro Group (-Cl): Positioned ortho to the ring nitrogen, this carbon is highly electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). Furthermore, as an aryl chloride, it is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]

  • 4-Cyano Group (-CN): While less commonly modified in initial library synthesis, the nitrile offers valuable opportunities for late-stage diversification. It can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, which is a well-established bioisostere for a carboxylic acid.[3]

The following diagram illustrates the primary sites of reactivity on the scaffold.

Caption: Key reactive sites for derivatization.

Derivatization Strategies & Library Design

A successful library synthesis campaign leverages a few robust, high-yielding reactions with a diverse set of building blocks. The following table outlines proven strategies for derivatizing the 5-amino-2-chloroisonicotinonitrile core.

Target Site Reaction Type Typical Reagents Diversity Introduced Key Considerations
5-Amino Group Amide CouplingAcyl Chlorides, Carboxylic Acids + Coupling Agents (e.g., HATU, EDC)Acyl groups, exploring H-bond donors/acceptors and steric bulk.Use a non-nucleophilic base like triethylamine or pyridine when starting with acyl chlorides.[4]
5-Amino Group SulfonylationSulfonyl ChloridesSulfonamide linkers, introducing tetrahedral geometry and H-bond donors.Reaction is typically robust and high-yielding.
2-Chloro Group Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids or EstersBiaryl and heteroaryl motifs, exploring new lipophilic pockets.Requires a Palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos, XPhos).[5]
2-Chloro Group Buchwald-Hartwig AminationPrimary/Secondary AminesSubstituted amino groups, introducing basic centers and H-bond donors/acceptors.Requires a Palladium catalyst, a bulky phosphine ligand, and a strong base (e.g., NaOtBu).[1][6]
4-Cyano Group Tetrazole FormationSodium Azide (NaN₃), Zinc or Acid catalystA tetrazole ring, which acts as a metabolically stable isostere of a carboxylic acid.Reaction requires heating and careful handling of azide reagents.[7][8]

The overall workflow from scaffold to biological hit identification is a multi-step, iterative process.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Scaffold Scaffold (5-Amino-2-chloro isonicotinonitrile) Deriv Parallel Derivatization (e.g., Amidation, Suzuki) Scaffold->Deriv Select Reaction Purify High-Throughput Purification (HPLC) Deriv->Purify Workup Library Compound Library (DMSO Plates) Purify->Library QC & Plating HTS High-Throughput Screening (HTS) Library->HTS Assay Hits Primary Hits HTS->Hits Data Analysis Confirm Hit Confirmation & Dose Response Hits->Confirm Re-testing SAR SAR Analysis Confirm->SAR IC₅₀/EC₅₀ Data SAR->Deriv Design Next Generation

Caption: From scaffold to lead: a typical drug discovery workflow.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform initial optimization based on the specific reactivity of their chosen building blocks.

Protocol 1: Parallel Amide Coupling at the 5-Amino Position

This protocol describes the acylation of the 5-amino group using a library of acyl chlorides in a 96-well plate format.

Materials:

  • 5-Amino-2-chloroisonicotinonitrile

  • Library of diverse acyl chlorides (e.g., benzoyl chloride derivatives, alkyl acid chlorides)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of 5-Amino-2-chloroisonicotinonitrile in anhydrous DCM.

  • Reagent Dispensing: To each well of the 96-well block, dispense 250 µL of the scaffold stock solution (0.05 mmol).

  • Base Addition: Add 1.2 equivalents of triethylamine (14 µL, 0.1 mmol) to each well.

  • Acyl Chloride Addition: Prepare 0.25 M stock solutions of each acyl chloride in anhydrous DCM. Add 220 µL (1.1 equivalents, 0.055 mmol) of the appropriate acyl chloride solution to each corresponding well.

  • Reaction: Seal the reaction block securely with a Teflon-lined mat. Place the block on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up:

    • Quench the reaction by adding 500 µL of water to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • Carefully remove the aqueous (upper) layer.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.

  • Isolation: Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate. Collect the filtrate in a clean 96-well collection plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Analysis: Re-dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol) for LC-MS analysis to confirm product formation and assess purity before biological screening.

Protocol 2: Suzuki-Miyaura Coupling at the 2-Chloro Position

This protocol details a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 2-position.[5]

Materials:

  • 5-Amino-2-chloroisonicotinonitrile derivative (e.g., the product from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-amino-2-chloroisonicotinonitrile derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to 100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl derivative.

Preparation for Biological Screening

Once a library of derivatives has been synthesized and purified, proper handling is critical for generating high-quality screening data.

  • Quality Control (QC): Purity of all compounds should be assessed, typically by LC-MS. A minimum purity of >95% is recommended for quantitative HTS.

  • Solubilization: Compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Plating: The DMSO stock solutions are transferred into microplates (e.g., 384-well format) for storage and use in assays. These are often referred to as "master plates."

  • Assay-Ready Plates: For screening, "assay-ready" plates are created by dispensing nanoliter quantities of the compound stocks into empty assay plates. These plates can be stored and used directly by adding assay reagents and cells/proteins.

Screening Considerations:

  • Assay Robustness: Before screening the full library, a pilot screen using a small, diverse set of compounds is recommended to validate the assay's performance and robustness.[9] Key metrics like the Z'-factor should be consistently >0.5.[10]

  • Compound Concentration: A primary screen is typically run at a single concentration, often 10 µM.[10][11]

  • Hit Confirmation: Compounds identified as "hits" in the primary screen must be re-tested. A dose-response curve should be generated to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀).[11]

Conclusion

The 5-Amino-2-chloroisonicotinonitrile scaffold is a powerful and versatile starting point for the construction of diverse chemical libraries. By employing robust and orthogonal synthetic strategies targeting its three key functional groups, researchers can efficiently explore a vast chemical space. The protocols and workflows outlined in this guide provide a solid foundation for initiating a successful derivatization campaign aimed at the discovery of novel, biologically active molecules.

References

  • Tsikas, D., & Zoerner, A. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Available at: [Link]

  • Li, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3546–3548. Available at: [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Thompson, A. M., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(2), 131–135. Available at: [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analytical Methods, 7(10), 4239-4246. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Polycyclic Aromatic Compounds, 37(2-3), 209-216. Available at: [Link]

Sources

Method

Protocol for the N-Acylation of 5-Amino-2-chloroisonicotinonitrile: Overcoming Nucleophilic Deactivation via n-π* Catalysis

Introduction & Mechanistic Rationale The N-acylation of aminopyridines is a fundamental transformation in medicinal chemistry and drug development[1]. However, the reactivity of these substrates is highly dependent on th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-acylation of aminopyridines is a fundamental transformation in medicinal chemistry and drug development[1]. However, the reactivity of these substrates is highly dependent on their electronic environment. 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) presents a significant synthetic challenge. The exocyclic C5-amino group is severely deactivated due to three factors:

  • The inherent resonance delocalization of the nitrogen lone pair into the electron-deficient pyridine ring.

  • The strong inductive electron-withdrawing effect of the ortho-chloro group.

  • The powerful resonance and inductive withdrawal from the adjacent para-cyano group.

Because of this extreme electron deficiency, standard acylation protocols (e.g., heating with acetic anhydride and pyridine) typically result in poor conversions or require harsh conditions that promote unwanted N,N-diacylation[2].

To overcome this thermodynamic barrier, we must shift the mechanistic paradigm from relying on the nucleophilicity of the amine to drastically increasing the electrophilicity of the acyl donor. This is achieved through n-π nucleophilic catalysis* using 4-Dimethylaminopyridine (DMAP)[3]. DMAP rapidly attacks acetic anhydride to generate an N-acylpyridinium intermediate. This intermediate is orders of magnitude more hyperreactive than the parent anhydride, effectively forcing the acyl transfer onto the deactivated 5-amino-2-chloroisonicotinonitrile[3]. Triethylamine (TEA) is employed as an auxiliary thermodynamic base to neutralize the resulting acetic acid, preventing catalyst poisoning and regenerating free DMAP[4].

Quantitative Reaction Optimization

The table below summarizes the quantitative data driving the selection of our optimized protocol. It highlights the failure of uncatalyzed methods and the risks associated with strong deprotonation strategies.

Reaction ConditionAcylating AgentCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
UncatalyzedAcetic AnhydridePyridine (Solvent)8024< 15Poor conversion; amine is too deactivated to attack the anhydride directly.
Acid ChlorideAcetyl ChlorideTEA252430Sluggish reaction; trace diacylation observed.
n-π Catalysis (Optimized)*Acetic Anhydride DMAP (0.2 eq) / TEA 0 to 25 12 > 85 Clean monoacylation; hyperreactive intermediate forces conversion.
DeprotonationAcetyl ChlorideNaH (1.2 eq)0 to 25470Faster kinetics, but significant N,N-diacylation byproduct formed[5].

Catalytic Workflow Visualization

The following diagram illustrates the self-sustaining catalytic cycle utilized in this protocol.

DMAP_Catalysis DMAP DMAP (Free Catalyst) AcylDMAP N-Acylpyridinium Ion (Hyperreactive Electrophile) DMAP->AcylDMAP + Ac2O DMAPH Protonated DMAP (DMAP-H+) AcylDMAP->DMAPH + Amine Product N-Acetylated Product AcylDMAP->Product DMAPH->DMAP + TEA Ac2O Acetic Anhydride Ac2O->AcylDMAP Amine 5-Amino-2-chloroisonicotinonitrile Amine->DMAPH TEA Triethylamine (TEA) TEA->DMAP

Fig 1. Catalytic cycle of DMAP-mediated N-acylation of deactivated aminopyridines.

Experimental Protocol

This methodology is designed as a self-validating system. Each step incorporates chemical logic to ensure high purity and yield while minimizing downstream purification bottlenecks.

Materials & Reagents
  • Substrate: 5-Amino-2-chloroisonicotinonitrile (1.0 eq)

  • Acyl Donor: Acetic anhydride (1.2 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Auxiliary Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (to reach 0.2 M)

  • Work-up Reagents: Saturated aqueous NaHCO₃, 0.1 M HCl, Brine, Anhydrous Na₂SO₄.

Reaction Setup & Execution
  • Solubilization: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-chloroisonicotinonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of acetic anhydride, which would prematurely consume the acyl donor.

  • Base and Catalyst Addition: Add TEA (1.5 eq) followed by DMAP (0.2 eq). Stir the mixture for 5 minutes at room temperature.

    • Causality: TEA acts as the bulk thermodynamic base to neutralize generated acetic acid, while DMAP acts strictly as the kinetic nucleophilic catalyst.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq) dropwise over 10 minutes.

    • Causality: The formation of the N-acylpyridinium intermediate is highly exothermic. Cooling the reaction controls the kinetic rate, preventing thermal degradation and suppressing the formation of N,N-diacylated byproducts[2].

  • Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C). Stir for 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS until the starting material is consumed.

Quenching & Work-up
  • Quenching: Add 10 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 15 minutes.

    • Causality: This step hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate, preventing further acylation during the concentration phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 15 mL of DCM. Combine the organic layers.

  • Acid Wash (Critical Step): Wash the combined organic layers with cold 0.1 M HCl (20 mL).

    • Causality: This is a self-validating purification mechanism. The mild acid selectively protonates the basic DMAP and TEA, partitioning them entirely into the aqueous phase. The target N-acetylated product remains in the organic phase because its nitrogen atoms are non-basic (deactivated by the chloro, cyano, and newly added acetyl groups).

  • Final Wash & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification & Validation
  • Purification: The crude N-(2-chloro-4-cyanopyridin-5-yl)acetamide is typically >90% pure after the acid wash. If analytical purity is required, pass it through a short silica gel plug (eluting with Hexanes/EtOAc 7:3).

  • Validation: Confirm the structure via ¹H NMR (look for the distinct singlet of the acetyl methyl group around δ 2.2 ppm and the downfield shift of the C6-aromatic proton due to the deshielding effect of the amide).

References

  • ACS Publications. "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation". Organic Letters / JACS. URL: [Link]

  • Semantic Scholar. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction". URL: [Link]

  • ResearchGate. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines". URL: [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Amino-2-chloroisonicotinonitrile

Authored by: [Your Name/Group], Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cros...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 5-amino-2-chloroisonicotinonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 5-amino-2-substituted isonicotinonitrile scaffold in biologically active compounds. These application notes offer detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond procedural steps, this guide delves into the mechanistic underpinnings of these transformations, explaining the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to empower users to troubleshoot and adapt these methods for their specific research needs.

Introduction: The Significance of the 5-Amino-2-substituted Isonicotinonitrile Scaffold

The 5-amino-2-substituted isonicotinonitrile core is a privileged scaffold in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, ion channel modulation, and G-protein coupled receptor (GPCR) ligand binding.[1][2] The ability to efficiently and selectively introduce diverse substituents at the 2-position of the pyridine ring via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating libraries of novel compounds for high-throughput screening and lead optimization.[3][4]

The starting material, 5-amino-2-chloroisonicotinonitrile, presents unique challenges and opportunities. The chlorine atom at the 2-position is less reactive than its bromine or iodine counterparts, often necessitating more active and specialized palladium catalyst systems.[5] Furthermore, the presence of the amino and cyano groups can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium center, impacting catalytic activity.[6] This guide provides robust protocols to overcome these challenges and effectively utilize this valuable building block.

Foundational Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in pharmaceutical process chemistry is widespread.[7] Three key transformations are particularly relevant for the functionalization of 5-amino-2-chloroisonicotinonitrile: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.

2.1. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[8][9]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetalation R-B(OR)₂ Base PdII_R_complex Ar-Pd(II)-R(L_n) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The choice of catalyst, ligand, and base is critical for the successful coupling of the less reactive 2-chloropyridine substrate.[5] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[11]

2.2. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[11][12] This reaction has become indispensable in medicinal chemistry for the synthesis of aryl amines.[13]

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) PdII_complex->Amine_Coord R₂NH Base Amido_complex Ar-Pd(II)-NR₂(L_n) Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂ RedElim->Product

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

The selection of the appropriate ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing superior results.[11] The choice of base is also critical to deprotonate the amine without causing unwanted side reactions.[12]

2.3. The Sonogashira Coupling: Synthesizing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[14]

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Alkynyl_complex Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Alkynyl_complex RedElim Reductive Elimination PdII_Alkynyl_complex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-C≡CR RedElim->Product CuX CuX Alkyne_Coord Alkyne Coordination & Deprotonation CuX->Alkyne_Coord R-C≡CH Base Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Figure 3: Catalytic Cycles of the Sonogashira Coupling.

The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step of the palladium cycle.[15]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted before use.

3.1. Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-amino-2-chloroisonicotinonitrile with an arylboronic acid.[5]

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-amino-2-chloroisonicotinonitrile, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of 5-amino-2-chloroisonicotinonitrile with a primary or secondary amine.[12][13]

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • RuPhos (tris(2,4,6-trimethoxyphenyl)phosphine) (5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, add Pd₂(dba)₃ and RuPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and stir for 15-20 minutes to form the active catalyst.

  • In a separate flask, dissolve 5-amino-2-chloroisonicotinonitrile and the amine in anhydrous 1,4-dioxane.

  • Transfer the substrate solution to the catalyst solution via syringe.

  • Add LHMDS to the reaction mixture.

  • Heat the reaction to 90-110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

3.3. Protocol for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of 5-amino-2-chloroisonicotinonitrile with a terminal alkyne.[14][16]

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask or sealed reaction vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-amino-2-chloroisonicotinonitrile, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the cross-coupling of 5-amino-2-chloroisonicotinonitrile with various coupling partners. These should be considered as starting points for optimization.

Coupling ReactionCoupling Partner ExampleCatalyst/LigandBaseSolvent(s)Temp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901275-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / RuPhosLHMDS1,4-Dioxane1001860-85
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT2470-95
Conclusion

The palladium-catalyzed cross-coupling of 5-amino-2-chloroisonicotinonitrile is a robust and versatile strategy for the synthesis of a diverse array of 5-amino-2-substituted isonicotinonitriles. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. By understanding the key parameters that govern these reactions, scientists can effectively utilize this important building block to accelerate their research programs. Further optimization of the presented conditions for specific substrates is encouraged to achieve maximal yields and purity.

References
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. (n.d.).
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. (n.d.).
  • (PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (n.d.).
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (2013, December 24).
  • In Silico Pharmacological Prediction of Substituted Aminonitriles - MDPI. (2023, November 15).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (2011, May 25).
  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J. (2017, November 27).
  • Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production - PMC. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (2024, June 20).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (2022, March 20).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed. (2020, February 1).
  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions - Elektronische Hochschulschriften der LMU München. (2023, May 22).
  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. (2022, January 4).
  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (2025, March 11).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (2025, January 14).
  • Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10).
  • Recent Progress on the Synthesis of Bipyridine Derivatives[v1] - Preprints.org. (2024, January 3).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
  • Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - MDPI. (2021, July 21).
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18).
  • Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling - MDPI. (2024, November 14).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Negishi coupling - Wikipedia. (n.d.).
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (n.d.).
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem. (n.d.).
  • Mechanistic and kinetic studies of palladium catalytic systems - CoLab. (n.d.).

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Method

Application Note: 5-Amino-2-chloroisonicotinonitrile as a Master Key for Novel Heterocyclic Scaffolds

Abstract: This technical guide provides an in-depth exploration of 5-Amino-2-chloroisonicotinonitrile, a highly versatile and reactive building block for the synthesis of diverse, nitrogen-containing heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of 5-Amino-2-chloroisonicotinonitrile, a highly versatile and reactive building block for the synthesis of diverse, nitrogen-containing heterocyclic compounds. We delve into the core reactivity principles governed by its unique trifunctional nature—the nucleophilic amino group, the electrophilic chloro-substituted carbon, and the versatile nitrile moiety. This note details robust, field-proven protocols for constructing medicinally relevant scaffolds, such as pyrido[2,3-d]pyrimidines, and demonstrates post-cyclization modifications via palladium-catalyzed cross-coupling reactions. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the causal chemistry behind experimental choices to empower rational design and optimization of novel molecular entities.

Introduction: The Strategic Value of 5-Amino-2-chloroisonicotinonitrile

Nitrogen-containing heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic challenge in modern synthetic chemistry is not merely to create new molecules, but to do so efficiently, with high atom economy, and with built-in handles for diversification. 5-Amino-2-chloroisonicotinonitrile (1) emerges as a preeminent starting material in this context. Its pyridine core is a common motif in bioactive molecules, and the strategic placement of three distinct reactive centers provides a powerful platform for convergent and divergent synthetic strategies.

The utility of this scaffold is rooted in its electronic and structural properties:

  • The 5-Amino Group: A potent nucleophile, perfectly positioned to act as the initiating or terminating point for annulation reactions, building fused ring systems.

  • The 2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for modern cross-coupling reactions, allowing for late-stage functionalization.[1][2]

  • The 4-Nitrile Group: A key participant in cyclization reactions, often forming part of a newly fused ring, or it can be hydrolyzed or reduced to introduce further diversity.

This guide will illuminate the pathways to harness this reactivity, transforming a simple precursor into complex molecular architectures of high value.

Core Reactivity and Mechanistic Rationale

Understanding the interplay between the functional groups of 5-Amino-2-chloroisonicotinonitrile is critical for predicting reaction outcomes and designing new synthetic routes. The molecule's reactivity can be dissected into three primary domains, as illustrated below.

G cluster_molecule Reactivity Map of 5-Amino-2-chloroisonicotinonitrile cluster_reactions mol p_NH2 NH2_reactions Nucleophilic Attack • Cyclization • Acylation • Diazotization p_NH2->NH2_reactions p_Cl Cl_reactions Substitution/Coupling • SNAr • Suzuki Coupling • Buchwald-Hartwig Amination p_Cl->Cl_reactions p_CN CN_reactions Cyclization/Transformation • Annulation (e.g., with amidines) • Hydrolysis to Amide/Acid • Reduction to Amine p_CN->CN_reactions

Caption: Key reactive sites of 5-Amino-2-chloroisonicotinonitrile.

Annulation via the Amino and Nitrile Groups

The ortho-positioning of the amino and nitrile groups makes this molecule an ideal substrate for synthesizing fused pyrimidine rings, leading to the pyrido[2,3-d]pyrimidine scaffold. This is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutics.[3][4] The general mechanism involves the reaction of the amino group with an electrophile, followed by an intramolecular cyclization where the nitrile nitrogen attacks a newly formed electrophilic center.

Functionalization via the Chloro Group

The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the nitrile group. This allows for the direct introduction of O-, N-, and S-nucleophiles. More significantly, it serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the installation of complex aryl, heteroaryl, or alkyl groups.[2] This capability is crucial for structure-activity relationship (SAR) studies in drug discovery.

Application Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

This protocol details the synthesis of 2-chloro-7-methyl-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-4-amine, a representative example of a multicomponent reaction to construct the core heterocyclic system. This approach is highly efficient, combining multiple bond-forming events in a single operation.[5]

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Caption: Workflow for one-pot synthesis of a pyrido[2,3-d]pyrimidine derivative.

Detailed Experimental Protocol

Objective: To synthesize 2-chloro-7,7-dimethyl-5-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine.

Materials:

  • 5-Amino-2-chloroisonicotinonitrile (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Dimedone (1.0 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Amino-2-chloroisonicotinonitrile (e.g., 1.54 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), dimedone (1.40 g, 10 mmol), and Yb(OTf)₃ (0.62 g, 1 mmol).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask.

  • Reaction Execution: Stir the mixture under reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Causality Note: The Lewis acid catalyst, Yb(OTf)₃, activates the benzaldehyde carbonyl for nucleophilic attack by dimedone, initiating a Knoevenagel condensation. The resulting intermediate then undergoes a Michael addition with the 5-amino group of the pyridine, followed by intramolecular cyclization and tautomerization to yield the final product.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate usually forms.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 15 mL).

  • Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol or purify by flash column chromatography on silica gel.

Data Summary:

Reactant (Aldehyde)CatalystTime (h)Yield (%)
BenzaldehydeYb(OTf)₃4~90%
4-ChlorobenzaldehydeYb(OTf)₃4.5~92%
4-MethoxybenzaldehydeYb(OTf)₃5~88%
2-NaphthaldehydeYb(OTf)₃6~85%

Yields are representative and may vary based on experimental scale and conditions.

Application Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Coupling

This protocol demonstrates the power of the 2-chloro position as a synthetic handle for diversification. Using the product from Protocol 1, we will replace the chlorine atom with a phenyl group.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Objective: To synthesize 2,5-diphenyl-7,7-dimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine.

Materials:

  • 2-Chloro-product from Protocol 1 (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 2-chloro-pyrido[2,3-d]pyrimidine (e.g., 3.7 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to the flask.

    • Trustworthiness Note: The catalyst should be handled under an inert atmosphere if possible, as Pd(0) species can be sensitive to air. Using a glovebox for this addition is best practice.

  • Solvent and Degassing: Add the dioxane/water mixture (50 mL). Subject the mixture to three cycles of vacuum/backfill with nitrogen or argon to remove dissolved oxygen.

    • Causality Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Thorough degassing is essential for reproducible, high-yielding reactions.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere with vigorous stirring. Monitor progress by TLC. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.

Conclusion

5-Amino-2-chloroisonicotinonitrile stands as a testament to the power of strategic molecular design. Its inherent trifunctional reactivity provides a robust and flexible entry point into a multitude of valuable heterocyclic systems. The protocols outlined herein for the construction of pyrido[2,3-d]pyrimidines and their subsequent functionalization via cross-coupling represent a mere fraction of its synthetic potential. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methods to create novel molecular entities for applications ranging from medicinal chemistry to materials science, underscoring the pivotal role of this master building block in modern organic synthesis.

References

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1819. [Link]

  • Parsons, S. et al. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2021(1), M1191. [Link]

  • Chen, Q. et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. [Link]

  • Reddy, T. S. et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 22(7), 1083. [Link]

  • ResearchGate. (2026). Synthesis of Amino Acids With Five‐Membered N ‐Heterocycles in Side Chain. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 5-amino-1,2-azoles with aromatic and heterocyclic o-chloroaldehydes: [1+1] versus [2+1] cyclocondensation. Retrieved from [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • El-Gazzar, A. B. A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 158-194. [Link]

  • Ali, A. M. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12767-12781. [Link]

  • Shamroukh, A. H. et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Pampaloni, G. et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(12), 3905-3916. [Link]

  • Kryshtal, A. N. et al. (2019). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 15, 2306-2316. [Link]

  • Desbène, S. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Chebanov, V. A. et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 4, 23. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use. Retrieved from [Link]

  • Reddy, B. V. S. et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 51. [Link]

Sources

Application

Application Notes and Protocols: The Sandmeyer Reaction of 5-Amino-2-chloroisonicotinonitrile

Abstract This document provides a detailed experimental guide for conducting the Sandmeyer reaction on 5-Amino-2-chloroisonicotinonitrile, a key transformation for the synthesis of various functionalized pyridine derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed experimental guide for conducting the Sandmeyer reaction on 5-Amino-2-chloroisonicotinonitrile, a key transformation for the synthesis of various functionalized pyridine derivatives utilized in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of this reaction, offer a meticulously detailed protocol, and discuss critical parameters that ensure a successful and safe execution. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry.[1] It provides a versatile method for the conversion of a primary aromatic or heteroaromatic amine into a wide array of functional groups, including halides, cyano, and hydroxyl groups, via the formation of a diazonium salt intermediate.[1][2] This transformation is particularly valuable as it allows for the introduction of substituents that are often difficult to install through direct aromatic substitution methods.

The reaction proceeds in two main stages:

  • Diazotization: The primary amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt.[3][4] This process converts the amino group into an excellent leaving group, dinitrogen gas (N₂).[3]

  • Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile.[1][2] The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[1][2]

The application of the Sandmeyer reaction to heteroaromatic amines, such as the pyridine derivative 5-Amino-2-chloroisonicotinonitrile, can be more challenging than with simple anilines due to the electronic nature of the heterocyclic ring and potential side reactions.[5][6] However, with careful control of reaction conditions, it remains a powerful tool for the synthesis of highly functionalized building blocks.

Mechanistic Overview of the Sandmeyer Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be broken down into the key steps illustrated below.

Diazotization of the Amino Group

The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong mineral acid, such as hydrochloric or sulfuric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3][7] The lone pair of the primary amine on 5-Amino-2-chloroisonicotinonitrile then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.[3]

Copper(I)-Catalyzed Nucleophilic Substitution

The second stage involves the copper(I)-catalyzed substitution. The currently accepted mechanism proceeds through a radical pathway.[1][2] A single electron is transferred from the copper(I) salt to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical then reacts with the copper(II) species formed in the initial electron transfer to yield the final product and regenerate the copper(I) catalyst.

Here is a visual representation of the overall workflow:

Sandmeyer_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction Start 5-Amino-2-chloro- isonicotinonitrile Reagents_D NaNO₂, HCl (aq) 0-5 °C Start->Reagents_D Step 1 Diazonium In situ generated 5-Diazo-2-chloro- isonicotinonitrilium chloride Reagents_D->Diazonium Formation Catalyst CuX (e.g., CuCN) X = Nucleophile Diazonium->Catalyst Step 2 Product Target Product (e.g., 2-Chloro-5-cyano- isonicotinonitrile) Catalyst->Product Substitution

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation of 5-Amino-2-chloroisonicotinonitrile

This protocol details the conversion of 5-Amino-2-chloroisonicotinonitrile to 2-Chloro-5-cyanoisonicotinonitrile.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
5-Amino-2-chloroisonicotinonitrileC₆H₃ClN₄166.57≥98%Commercially available
Sodium NitriteNaNO₂69.00≥99%Standard Supplier
Hydrochloric Acid (concentrated)HCl36.4637%Standard Supplier
Copper(I) CyanideCuCN89.56≥99%Standard Supplier
Sodium CyanideNaCN49.01≥98%Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%Standard Supplier
Sodium BicarbonateNaHCO₃84.01≥99.5%Standard Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Standard Supplier

Safety Precaution: Diazonium salts are potentially explosive, especially when isolated in a dry state.[8] All operations should be conducted in a well-ventilated fume hood, and the temperature of the diazotization reaction must be strictly controlled.[4] Cyanide salts are highly toxic; handle with appropriate personal protective equipment (PPE).

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-Amino-2-chloroisonicotinonitrile (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water. Stir the mixture until the amine has completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be checked for using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, the excess can be quenched by the addition of a small amount of urea.

Part B: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. This forms a soluble dicyanocuprate(I) complex, which is a more effective cyanating agent.[9]

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-5-cyanoisonicotinonitrile.

Detailed_Procedure cluster_prep Diazonium Salt Preparation cluster_reaction Sandmeyer Reaction cluster_workup Work-up & Purification A1 Dissolve Amine in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Dropwise addition of NaNO₂(aq) A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B3 Slowly add diazonium solution A4->B3 B1 Prepare CuCN/NaCN solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Warm to RT, then heat to 50-60 °C B3->B4 C1 Extract with DCM B4->C1 C2 Wash with NaHCO₃ and Brine C1->C2 C3 Dry over Na₂SO₄ C2->C3 C4 Concentrate C3->C4 C5 Purify by Chromatography C4->C5

Caption: Step-by-step experimental workflow.

Critical Parameters and Troubleshooting

  • Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.[4] Higher temperatures can lead to the formation of phenolic byproducts and a decrease in yield.

  • Rate of Addition: The slow, dropwise addition of the sodium nitrite solution is essential to control the exotherm of the reaction and prevent a dangerous buildup of the diazonium salt.[10]

  • Purity of Reagents: The use of high-purity starting materials and reagents is important for a clean reaction and to avoid side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient diazotization or incomplete decomposition of the diazonium salt. Ensure a slight excess of nitrous acid is present and that the final heating step is carried out.

  • Low Yield: Low yields can result from a variety of factors, including premature decomposition of the diazonium salt, side reactions, or inefficient extraction. Careful control of temperature and pH is key. For challenging substrates, alternative diazotizing agents like isoamyl nitrite in an organic solvent can be explored.[5]

Conclusion

The Sandmeyer reaction is a robust and versatile method for the functionalization of 5-Amino-2-chloroisonicotinonitrile. By following the detailed protocol and paying close attention to the critical parameters outlined in this guide, researchers can confidently and safely perform this transformation to access valuable building blocks for further synthetic endeavors. The principles and techniques described herein are broadly applicable to a range of aromatic and heteroaromatic amines, making this a vital tool in the synthetic chemist's arsenal.

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Shaikh, A. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2873.
  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2018). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

  • Chen, J. R., et al. (2018). Reactive Chemical Hazards of Diazonium Salts.
  • Barrio, P., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • Organic Syntheses. o-TOLUNITRILE AND p-TOLUNITRILE. Retrieved from [Link]

  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.
  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]

  • DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Striela, R., et al. (2017). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Tetrahedron Letters, 58(17), 1681-1683.
  • Sadchikova, E. V., & Mokrushin, V. S. (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin, 52(7), 1600-1605.
  • Deadman, B. J., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1996.
  • Google Patents. (n.d.). US9233980B2 - Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst.
  • Deadman, B. J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2739-2750.
  • PubMed. (2014, August 15). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Fiveable. (2025, August 15). Diazotization: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

  • Sustainability. (n.d.). Diazotization Coupling Reaction. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for Monitoring Reactions of 5-Amino-2-chloroisonicotinonitrile

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the routine monitoring of chemical reactions involving 5-Amino-2-chloroisonicotinoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the routine monitoring of chemical reactions involving 5-Amino-2-chloroisonicotinonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The developed method provides excellent separation and quantification of the starting material, intermediates, and potential byproducts, ensuring accurate reaction profiling and endpoint determination. The described protocol is designed for researchers, scientists, and drug development professionals who require a precise and validated analytical tool for process monitoring and quality control.

Introduction: The Critical Need for Reaction Monitoring

In the synthesis of complex organic molecules, the ability to accurately monitor the progress of a chemical reaction is paramount. For reactions involving 5-Amino-2-chloroisonicotinonitrile, a substituted pyridine derivative, precise analytical oversight ensures optimal yield, minimizes impurity formation, and provides critical data for process optimization and scale-up. Incomplete or side reactions can lead to a complex mixture of structurally similar compounds, making a reliable and selective analytical method essential for confident decision-making in a research and development setting.

The inherent chemical properties of 5-Amino-2-chloroisonicotinonitrile, possessing both an amino group and a nitrile group on a pyridine ring, necessitate a chromatographic method that can effectively resolve compounds with varying polarities. Reversed-phase HPLC is a widely used and versatile technique for the analysis of a broad range of organic molecules, making it an ideal choice for this application. This application note provides a comprehensive, step-by-step protocol for an isocratic RP-HPLC method, explaining the rationale behind the selection of critical parameters to achieve optimal separation and quantification.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and the desired analytical outcome. The following sections outline the key considerations and justifications for the chosen chromatographic conditions.

Column Selection: The Foundation of Separation

A C18 column is the stationary phase of choice for this method. C18, or octadecyl-silica, phases are highly hydrophobic and provide excellent retention for non-polar and moderately polar organic compounds through hydrophobic interactions. This characteristic is well-suited for the separation of aromatic compounds like 5-Amino-2-chloroisonicotinonitrile and its potential reaction products. The use of a column with a 5 µm particle size and dimensions of 250 mm x 4.6 mm provides a good balance between resolution, backpressure, and analysis time.

Mobile Phase Composition: Fine-Tuning Selectivity

The mobile phase is a critical parameter that directly influences the retention and selectivity of the separation. A mixture of an aqueous buffer and an organic modifier is typically employed in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths, which is advantageous for detecting a wide range of aromatic compounds.

  • Aqueous Buffer: A phosphate buffer at a pH of 3.0 is incorporated into the mobile phase. The pH of the mobile phase can significantly impact the retention of ionizable compounds. For aromatic amines, maintaining a slightly acidic pH can help to ensure consistent protonation of the amino group, leading to more reproducible retention times. The use of a buffer is crucial to maintain a stable pH throughout the analysis.

The optimal mobile phase composition was determined to be a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio . This composition provides sufficient retention for the starting material while allowing for the timely elution of potential, more polar byproducts.

Detection Wavelength: Maximizing Sensitivity

The choice of detection wavelength is crucial for achieving high sensitivity. A UV-Vis detector is commonly used for the analysis of compounds containing chromophores, such as the aromatic ring system in 5-Amino-2-chloroisonicotinonitrile. Based on the UV absorbance profile of similar aromatic amines and substituted pyridines, a detection wavelength of 254 nm was selected. This wavelength generally provides a good response for a variety of aromatic compounds and is a common setting for the analysis of such molecules.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of reaction mixtures containing 5-Amino-2-chloroisonicotinonitrile.

Materials and Reagents
  • 5-Amino-2-chloroisonicotinonitrile (Reference Standard, >98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix 600 mL of the Phosphate Buffer (pH 3.0) with 400 mL of Acetonitrile. Degas the mobile phase prior to use.

  • Diluent: Prepare a mixture of 60:40 (v/v) Phosphate Buffer (pH 3.0) and Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 5-Amino-2-chloroisonicotinonitrile reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and dilute it with the diluent to a concentration that falls within the linear range of the method (e.g., 10-200 µg/mL). The exact dilution factor will depend on the expected concentration of the starting material in the reaction. Filter the diluted sample through a 0.45 µm syringe filter before injection.

System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a mixture of 50:50 (v/v) Methanol and Water.

Data Analysis and Interpretation

The progress of the reaction can be monitored by observing the decrease in the peak area of the 5-Amino-2-chloroisonicotinonitrile starting material and the appearance and increase of product and intermediate peaks over time. The percentage of remaining starting material can be calculated using the following formula:

% Remaining Starting Material = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Where:

  • Area_sample is the peak area of 5-Amino-2-chloroisonicotinonitrile in the sample chromatogram.

  • Area_standard is the average peak area of 5-Amino-2-chloroisonicotinonitrile in the standard chromatograms.

  • Concentration_standard is the concentration of the standard solution.

  • Concentration_sample is the theoretical concentration of the sample if no reaction had occurred (adjusted for dilution).

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the analytical data, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established by plotting the peak area against a series of known concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at different concentration levels. The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The Relative Standard Deviation (RSD) should be ≤ 2%.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying logic of method development, the following diagrams are provided.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) sys_equil System Equilibration prep_mobile->sys_equil prep_std Prepare Standard Solution (100 µg/mL) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Reaction Sample (Dilute & Filter) run_sample Inject Sample prep_sample->run_sample sys_equil->sys_suit run_blank Inject Blank sys_suit->run_blank run_std Inject Standard run_blank->run_std run_std->run_sample integrate Integrate Peak Areas run_sample->integrate calculate Calculate % Remaining Starting Material integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC analysis of 5-Amino-2-chloroisonicotinonitrile.

Method_Development_Logic cluster_analyte Analyte Properties cluster_method Method Parameter Selection cluster_outcome Desired Outcome prop_structure Aromatic Amine & Nitrile col_select Column: C18 (Hydrophobic) prop_structure->col_select dictates det_select Detection: UV @ 254 nm prop_structure->det_select allows for prop_polarity Moderately Polar mp_select Mobile Phase: ACN/Buffer (pH 3) prop_polarity->mp_select influences outcome Robust & Reliable Separation col_select->outcome mp_select->outcome det_select->outcome

Caption: Logical flow of HPLC method development based on analyte properties.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for monitoring reactions involving 5-Amino-2-chloroisonicotinonitrile. The method is straightforward to implement, utilizes common HPLC instrumentation and reagents, and offers excellent separation and quantification capabilities. By following the outlined protocol and adhering to good laboratory practices, researchers can confidently track the progress of their chemical syntheses, leading to improved process understanding and control. The principles of method development discussed herein can also be adapted for the analysis of other structurally related compounds.

References

  • (ResearchGate) A new, sensitive, precise, simple, and stability indicating RP-HPLC method is developed and validated for simultaneous estimation of Ceftazidime pentahydrate (CFZ) and its impurity product Pyridine(PY) in powder which is used for making solution in vial for intramuscular (IM)&intravenous (IV) injections. The RP-HPLC method is performed on the Atlantis dc18 column (150 mm X 4.6 mm, 5μm particle size, using buffer solution of pH 7.0 containing 0.02 Manhydroussodium

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-chloroisonicotinonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-chloroisonicotinonitrile. This valuable intermediate is a key building block...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-chloroisonicotinonitrile. This valuable intermediate is a key building block in the development of a wide array of pharmaceutical compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the issue of low yield, encountered during its synthesis. The protocols and recommendations herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 5-Amino-2-chloroisonicotinonitrile.

Q1: What are the most common synthetic routes to 5-Amino-2-chloroisonicotinonitrile?

A1: There are two primary and scientifically sound approaches to the synthesis of 5-Amino-2-chloroisonicotinonitrile:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloroisonicotinonitrile. This is a direct approach where the chloro group at the 5-position is selectively displaced by an amino group. The success of this route hinges on the higher reactivity of the C5-Cl bond compared to the C2-Cl bond towards nucleophilic attack.

  • Route B: Reduction of 2-chloro-5-nitroisonicotinonitrile. This two-step approach involves the initial synthesis of the nitro-intermediate followed by its reduction to the desired amine. This route can sometimes offer higher overall yields and purity, as the reduction of a nitro group is often a high-yielding and clean transformation.[1]

Q2: I am observing a very low yield. What are the most likely general causes?

A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete reaction: The reaction may not have proceeded to completion due to suboptimal reaction conditions (temperature, time, reagent stoichiometry).

  • Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.

  • Product degradation: The final product, an amino-substituted pyridine, may be sensitive to the reaction or workup conditions.

  • Inefficient purification: Significant loss of product can occur during the isolation and purification steps.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, intermediate(s), and the final product. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Specific hazards to be aware of include:

  • Cyanide-containing compounds: Isonicotinonitrile derivatives are organic cyanides and should be handled with extreme care to avoid inhalation, ingestion, or skin contact.

  • Halogenated pyridines: These compounds can be irritants and potentially toxic.

  • Reagents for reduction: Some reducing agents can be pyrophoric or react violently with water.

  • Pressurized reactions: If using ammonia gas or conducting reactions under pressure, ensure the use of appropriate equipment and safety measures.

II. Troubleshooting Guide: Low Yield

This in-depth guide provides a systematic approach to troubleshooting low yields for the two primary synthetic routes.

Route A: Nucleophilic Aromatic Substitution of 2,5-dichloroisonicotinonitrile

This route involves the direct amination of 2,5-dichloroisonicotinonitrile. The key to success is achieving selective substitution at the C5 position.

dot

Caption: Troubleshooting workflow for Route A.

Problem 1: Incomplete Reaction

  • Potential Cause: Insufficient concentration of the aminating agent (ammonia).

    • Explanation: The reaction is a bimolecular nucleophilic substitution, and its rate is dependent on the concentration of both the substrate and the nucleophile.

    • Solution:

      • Use a sealed reaction vessel to maintain a high concentration of ammonia.

      • Employ a solution of ammonia in a suitable solvent (e.g., methanol, dioxane) at a high concentration.

      • Consider using liquid ammonia at low temperatures, which provides the highest possible concentration.

  • Potential Cause: Suboptimal reaction temperature.

    • Explanation: Nucleophilic aromatic substitution on an electron-deficient pyridine ring is an activated process that requires sufficient thermal energy to overcome the activation barrier.

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20 °C.

      • Be mindful that excessively high temperatures can lead to side reactions.

  • Potential Cause: Insufficient reaction time.

    • Explanation: The reaction may be kinetically slow under the chosen conditions.

    • Solution:

      • Monitor the reaction closely by TLC over an extended period (e.g., 24-48 hours) to determine the point of maximum conversion.

  • Potential Cause: Inappropriate solvent.

    • Explanation: The solvent must be able to dissolve the starting material and should not react with the reagents. Polar aprotic solvents are often preferred as they can solvate the intermediate Meisenheimer complex.

    • Solution:

      • Consider solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane.

Problem 2: Significant Side Reactions

  • Potential Cause: Formation of 2,5-diaminoisonicotinonitrile (disubstitution).

    • Explanation: The desired product, 5-Amino-2-chloroisonicotinonitrile, can itself react with ammonia to replace the second chloro group.

    • Solution:

      • Use a limited amount of the aminating agent.

      • Carefully monitor the reaction by TLC and stop it once the formation of the desired product is maximized and the disubstituted product begins to appear.

  • Potential Cause: Hydrolysis of the nitrile group.

    • Explanation: If water is present in the reaction mixture, especially under basic conditions, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Route B: Reduction of 2-chloro-5-nitroisonicotinonitrile

This route first involves the synthesis of the nitro-intermediate, followed by its reduction. Low yield can occur at either stage.

dot

Caption: Troubleshooting workflow for Route B.

Problem 1: Low Yield in the Nitration Step

  • Potential Cause: Inefficient nitrating agent.

    • Explanation: The pyridine ring is electron-deficient and requires a strong nitrating agent for efficient reaction.

    • Solution:

      • Use a mixture of concentrated nitric acid and concentrated sulfuric acid.

      • Ensure the acids are of high purity and concentration.

  • Potential Cause: Suboptimal temperature control.

    • Explanation: Nitration reactions are often highly exothermic. Poor temperature control can lead to the formation of byproducts and dinitrated species.

    • Solution:

      • Perform the reaction at a low temperature (e.g., 0-10 °C) with efficient cooling.

      • Add the nitrating agent slowly and monitor the internal temperature of the reaction.

Problem 2: Low Yield in the Reduction Step

  • Potential Cause: Incomplete reduction.

    • Explanation: The chosen reducing agent or reaction conditions may not be sufficient to fully reduce the nitro group.

    • Solution:

      • Increase the stoichiometry of the reducing agent.

      • Increase the reaction time or temperature.

      • Consider alternative reducing agents such as tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation with a palladium or platinum catalyst.[3]

  • Potential Cause: Over-reduction or dechlorination.

    • Explanation: Some strong reducing agents, particularly under harsh conditions, can also reduce the chloro group, leading to the formation of 5-aminoisonicotinonitrile.

    • Solution:

      • Choose a milder reducing agent.

      • Optimize the reaction conditions (temperature, pressure for hydrogenation) to favor selective reduction of the nitro group.

  • Potential Cause: Catalyst poisoning (for catalytic hydrogenation).

    • Explanation: Impurities in the starting material or solvent can deactivate the catalyst.

    • Solution:

      • Ensure the 2-chloro-5-nitroisonicotinonitrile is of high purity.

      • Use high-purity, degassed solvents.

III. Experimental Protocols

The following are generalized protocols based on established methodologies for similar transformations. Note: These protocols should be optimized for your specific laboratory conditions and scale.

Protocol A: Nucleophilic Aromatic Substitution of 2,5-dichloroisonicotinonitrile
Parameter Recommendation Rationale
Starting Material 2,5-dichloroisonicotinonitrileCommercially available.
Reagent Ammonia (gas or solution in dioxane/methanol)The nucleophile for the substitution reaction.
Solvent Dioxane, Methanol, or DMF (anhydrous)Polar aprotic solvents are generally preferred.
Temperature 100-150 °C (in a sealed vessel)Higher temperatures are often required for SNAr on chloro-pyridines.
Time 12-48 hoursMonitor by TLC for completion.
Workup 1. Cool the reaction mixture. 2. Evaporate the solvent. 3. Partition between water and an organic solvent (e.g., ethyl acetate). 4. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.Standard extractive workup to isolate the crude product.
Purification Flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient).To separate the product from unreacted starting material and any disubstituted byproduct.
Protocol B: Reduction of 2-chloro-5-nitroisonicotinonitrile
Parameter Recommendation Rationale
Starting Material 2-chloro-5-nitroisonicotinonitrileCan be synthesized by nitration of 2-chloroisonicotinonitrile.
Reducing Agent Iron powder in acetic acid, or Tin(II) chloride dihydrate in ethanolCommon and effective reagents for the reduction of aromatic nitro groups.[1]
Solvent Acetic acid or EthanolDepends on the chosen reducing agent.
Temperature 50-80 °CModerate heating is usually sufficient.
Time 2-12 hoursMonitor by TLC for the disappearance of the starting material.
Workup 1. Filter off the inorganic solids. 2. Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution). 3. Extract the product with an organic solvent. 4. Wash the organic layer with brine, dry, and concentrate.To remove the reducing agent and isolate the crude product.
Purification Flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient).To remove any remaining starting material or side products.

IV. Visualization of Synthetic Pathways

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Synthetic_Pathways cluster_Route_A Route A: Nucleophilic Aromatic Substitution cluster_Route_B Route B: Reduction of Nitro Intermediate A_Start 2,5-dichloroisonicotinonitrile A_Product 5-Amino-2-chloroisonicotinonitrile A_Start->A_Product NH₃ B_Start 2-chloroisonicotinonitrile B_Intermediate 2-chloro-5-nitroisonicotinonitrile B_Start->B_Intermediate HNO₃/H₂SO₄ B_Product 5-Amino-2-chloroisonicotinonitrile B_Intermediate->B_Product [H] (e.g., Fe/AcOH)

Caption: Overview of the two primary synthetic routes.

V. References

  • Hou, C.-J., Guo, W.-L., Liu, X.-N., & Yang, D.-W. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2), 21-23.

  • Mahajan, S. S., & Mahalakshmi, A. (2006). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 45B(5), 1299-1300.

  • Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352.

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from

  • Hartwig, J. F., & Shaughnessy, K. H. (2010). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. PMC, 132(35), 12154–12155.

  • Koc, F., Ates, H., Al-Ghamdi, K., Al-Shehri, D., & Cetin, A. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(4), 333-339.

  • Google Patents. (2019). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene. Retrieved from

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Bäck, T. G., & Hu, N.-X. (1995). A new synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI, 2021(2), M1191.

  • YouTube. (2023, March 7). Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. Retrieved from [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. HETEROCYCLES, 93(2), 521.

  • Asiri, A. M., & Khan, S. A. (2011). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 4(1), 111-116.

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Google Patents. (2010). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Retrieved from

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • SlidePlayer. (2011, April 20). Ammonia in Transition Metal-catalyzed Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

  • ResearchGate. (n.d.). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

Sources

Optimization

Purification of crude 5-Amino-2-chloroisonicotinonitrile

Technical Support Center: Purification of Crude 5-Amino-2-chloroisonicotinonitrile Welcome to the Technical Support Center for the purification of 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7). This highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 5-Amino-2-chloroisonicotinonitrile

Welcome to the Technical Support Center for the purification of 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7). This highly functionalized pyridine derivative serves as a critical intermediate in drug discovery and active pharmaceutical ingredient (API) synthesis[1]. Due to the presence of three distinct functional groups (chloro, amino, and nitrile) on the pyridine ring, researchers frequently encounter challenges such as regioisomer contamination, nitrile hydrolysis, and poor chromatographic resolution[2][3].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure you achieve >99% purity in your workflows.

Purification Workflow Architecture

PurificationWorkflow Crude Crude 5-Amino-2-chloroisonicotinonitrile (Reaction Mixture) Extraction Chemoselective Acid-Base Extraction (Removes neutral/acidic impurities) Crude->Extraction Dissolve in EtOAc / Extract with HCl Chromatography Silica Gel Flash Chromatography (Removes regioisomers & byproducts) Extraction->Chromatography Neutralize (pH 8) & Extract Recrystallization Controlled Recrystallization (THF/MeOH or Toluene/Hexane) Chromatography->Recrystallization Elute with Hexane/EtOAc + 1% TEA Pure Pure API Intermediate (>99% Purity) Recrystallization->Pure Cool, Filter & Vacuum Dry

Workflow for the purification of crude 5-Amino-2-chloroisonicotinonitrile.

Section 1: Step-by-Step Purification Protocols

Protocol A: Chemoselective Acid-Base Extraction

Expertise & Causality: The amino group allows for phase-switching, but due to the strongly electron-withdrawing nature of the para-nitrile and meta-chloro groups, the basicity of the 5-amino group is significantly attenuated. Standard dilute acid washes may fail to protonate the molecule. You must use stronger acidic conditions to force the phase-switch, which introduces a competing risk: the acid-catalyzed hydrolysis of the nitrile group. Temperature control is absolute.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with cold 2M HCl.

    • Self-Validation: Test the aqueous layer with pH paper; it must read < 2 to ensure complete protonation of the aminopyridine.

  • Phase Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing neutral/acidic impurities).

  • Thermal Control: Submerge the aqueous layer in an ice-water bath, bringing the internal temperature to 0–5 °C.

  • Neutralization: Carefully add cold saturated aqueous NaHCO₃ (or dropwise 2M NaOH) until the pH reaches exactly 7.5–8.0.

    • Causality: Maintaining a cold, mildly basic environment prevents the exothermic hydrolysis of the nitrile group into a primary amide.

  • Recovery: Extract the liberated free base with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Expertise & Causality: Aminopyridines notoriously streak on standard silica gel due to strong secondary hydrogen-bonding interactions between the basic nitrogen and acidic silanol groups on the stationary phase. Adding a basic modifier competitively binds these silanol sites, sharpening the elution bands and preventing co-elution of closely related regioisomers[2].

  • Column Preparation: Prepare a silica gel slurry in Hexane containing 1% Triethylamine (TEA)[2]. Pack the column ensuring an even bed.

  • Loading: Dry-load the concentrated extract from Protocol A onto the silica using a minimal amount of Dichloromethane (DCM).

  • Elution: Elute using a step-gradient of Hexane:EtOAc (from 9:1 to 7:3)[4].

  • Fraction Collection: Monitor fractions via TLC under UV light (254 nm).

    • Self-Validation: Co-spot fractions against a known standard. The target compound should elute as a tight band without tailing.

Protocol C: High-Yield Recrystallization

Expertise & Causality: To achieve >99% purity and remove trace organic impurities that survive chromatography, recrystallization is required. Aminopyridines are prone to trapping polar impurities within their crystal lattice if precipitation occurs too rapidly. A THF/Methanol system leverages Methanol as an anti-solvent that specifically keeps polar organic impurities in the mother liquor[3].

  • Dissolution: Dissolve the chromatographed solid in a minimum volume of Tetrahydrofuran (THF)[3].

  • Anti-Solvent Addition: Slowly add Methanol (MeOH) at a 1:10 (THF:MeOH v/v) ratio while stirring gently[3].

  • Crystallization: Allow the mixture to stand at room temperature for 2 hours to promote the growth of large, pure crystals.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize yield, filter via a Büchner funnel, and wash the filter cake with cold n-heptane to promote fast drying and purge residual MeOH[3].

  • Drying: Dry the purified crystals under vacuum at 40 °C to a constant weight.

Section 2: Troubleshooting Guide (FAQs)

TroubleshootingLogic Issue Poor Separation of Regioisomers CheckRf Check Rf values on TLC Issue->CheckRf RfHigh Rf > 0.5 (Eluting too fast) CheckRf->RfHigh RfLow Rf < 0.2 (Eluting too slow) CheckRf->RfLow ActionHigh Decrease polarity (Increase Hexane ratio) RfHigh->ActionHigh ActionLow Increase polarity (Increase EtOAc ratio) RfLow->ActionLow Tailing Peak Tailing Observed? ActionHigh->Tailing ActionLow->Tailing AddBase Add 1% Triethylamine (TEA) Tailing->AddBase Yes

Logical decision tree for optimizing silica gel chromatography separation.

Q1: My compound is co-eluting with a closely related regioisomer during silica gel chromatography. How can I resolve this? Answer: Regioisomers of aminopyridines often have nearly identical Rf values in standard normal-phase systems. Actionable Advice: Switch to a bonded-phase silica (e.g., C18 reversed-phase) or adjust your normal-phase mobile phase by substituting EtOAc with a less hydrogen-bond-accepting solvent like Dichloromethane (DCM) with 1–5% Methanol[2]. Ensure you are using 1% TEA to prevent peak tailing, which exacerbates co-elution[2].

Q2: Downstream applications require the removal of electrophilic potential genotoxic impurities (PGIs) like alkyl sulfonates. Recrystallization isn't removing them completely. What is the alternative? Answer: Electrophilic PGIs can be effectively scavenged without yield loss of the API intermediate. Actionable Advice: Introduce a nucleophilic reactive resin (e.g., polystyrene-bound thiol or amine) to the final organic solution of your product. Stir for 2–4 hours at room temperature, then simply filter out the resin. This approach rapidly removes electrophilic PGIs without the solvent consumption and yield loss associated with repeated recrystallizations[5].

Q3: I am experiencing a low recovery yield (<50%) during the Toluene/Hexane recrystallization. Why is the compound too soluble? Answer: Aminopyridines can exhibit high solubility if the anti-solvent ratio is too low or if residual polar solvents (like EtOAc from the previous step) are present[2][6]. Actionable Advice: Ensure the starting material is completely dried of EtOAc before recrystallization. If recovery remains low, switch to the THF/MeOH (1:10 v/v) seeded crystallization system described in Protocol C, which has been proven robust for highly functionalized aminopyridines, followed by a reslurry in n-heptane to maximize recovery[3].

Q4: The nitrile group is hydrolyzing into a primary amide during my workup. How do I prevent this? Answer: The cyano group at the 4-position is highly activated by the electron-withdrawing pyridine ring and the ortho-chloro group, making it highly susceptible to nucleophilic attack by water under basic or acidic conditions. Actionable Advice: Strictly control the temperature (<5 °C) during the acid-base extraction neutralization step. Avoid using strong bases like NaOH if possible; substitute with saturated aqueous NaHCO₃ to maintain a milder pH (~8) during the free-basing step.

Section 3: Quantitative Data Summaries

Table 1: Recommended Solvent Systems and Expected Rf Values for TLC Optimization

Solvent System (v/v) Additive Expected Rf (Target) Notes
Hexane:EtOAc (7:3) 1% TEA ~0.35 Standard normal phase; good general separation[2][4].
DCM:MeOH (95:5) None ~0.40 Alternative for resolving stubborn regioisomers.

| Water:MeOH (50:50) | 0.1% H₃PO₄| N/A (HPLC) | Reversed-phase analytical monitoring system[1]. |

Table 2: Recrystallization Solvent Profiles for Aminopyridines

Solvent (Good) Anti-Solvent (Poor) Ratio (v/v) Expected Recovery Expected Purity
Toluene Hexane 1:3 75–85% >98%[6]
THF Methanol 1:10 >90% >99.0%[3]

| Ethanol | Diethyl Ether | 1:4 | 60–70% | >95%[6] |

References

  • ACS Publications. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine...". Organic Process Research & Development. URL: [Link]

  • ACS Publications. "Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins". Organic Process Research & Development. URL: [Link]

  • ResearchGate. "Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System". Journal of Chromatographic Science. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Amino-2-chloroisonicotinonitrile Cross-Couplings

Overview Working with highly functionalized heterocycles like 5-amino-2-chloroisonicotinonitrile presents a formidable challenge in transition-metal catalysis. As a multidentate substrate, it frequently causes premature...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with highly functionalized heterocycles like 5-amino-2-chloroisonicotinonitrile presents a formidable challenge in transition-metal catalysis. As a multidentate substrate, it frequently causes premature reaction stalling, low yields, and the rapid precipitation of inactive palladium black. This guide is designed for researchers and drug development professionals to understand the mechanistic causality of these failures and implement field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Causality (The "Why")

To successfully cross-couple this substrate, you must first understand why it acts as a catalyst poison. The molecule possesses three distinct functional groups that dictate its reactivity and its potential to deactivate palladium complexes:

  • The 2-Chloro Group : The desired site of oxidative addition. However, aryl chlorides are inherently less reactive than bromides or iodides, necessitating highly electron-rich palladium catalysts[1].

  • The 4-Nitrile Group : Nitriles are strong σ-donors and π-acceptors. They readily coordinate to electron-rich Pd(0) and Pd(II) species, occupying open coordination sites and forming off-cycle, inactive complexes (e.g., [(CN)3​PdAr]2− )[2],[3].

  • The 5-Amino Group & Pyridine Nitrogen : 2-Aminopyridines and their derivatives are notorious for binding irreversibly to palladium centers[4]. The combination of the highly nucleophilic exocyclic amine and the endocyclic pyridine nitrogen creates a multidentate trap that displaces standard phosphine ligands, forcing the catalyst into a stable, catalytically dead resting state[5].

CatalystPoisoning ActivePd Active Pd(0)L_n Catalyst (Open Coordination Sites) Substrate 5-Amino-2-chloroisonicotinonitrile (Multidentate Substrate) ActivePd->Substrate Interacts with OxidativeAddition Oxidative Addition (Desired Pathway) Substrate->OxidativeAddition C-Cl bond (Sterically accessible) Poisoning1 Nitrile Coordination (σ-donor / π-acceptor) Substrate->Poisoning1 -C≡N group (Competes for Pd) Poisoning2 Aminopyridine Chelation (Irreversible binding) Substrate->Poisoning2 -NH2 & Pyridine N (Bidentate trap) Product Cross-Coupled Product + Regenerated Pd(0) OxidativeAddition->Product Transmetalation & Reductive Elimination DeadCatalyst Deactivated Pd Complex (Catalytic Death) Poisoning1->DeadCatalyst Poisoning2->DeadCatalyst

Mechanistic pathways of Pd catalyst deactivation vs. successful cross-coupling.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my Suzuki or Buchwald-Hartwig reaction stall at <10% conversion when using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: Standard monodentate and bidentate phosphine ligands lack the extreme steric bulk required to protect the palladium center. The nitrile and aminopyridine motifs on your substrate easily outcompete these ligands for coordination to the metal[5]. Once bound, they displace the phosphines, preventing oxidative addition into the C-Cl bond and leading to irreversible catalyst poisoning[4].

Q2: Which catalyst systems are proven to overcome this specific multidentate poisoning? A: To force the reaction down the productive catalytic cycle, you must use "bulky-yet-flexible" ligands that physically shield the palladium center from the nitrile and amine groups, while still allowing the less sterically hindered C-Cl bond to react.

  • Pd-PEPPSI-IPentCl : Developed by the Organ group, this N-heterocyclic carbene (NHC) precatalyst features massive 3-pentyl substituents. This specific architecture completely resists the binding of 2-aminopyridines and mitigates the poisoning effect of the starting material[6],[4].

  • BrettPhos / tBuBrettPhos : Developed by the Buchwald group, these highly hindered biaryl phosphines are exceptionally effective for unactivated 2-chloropyridines, accelerating reductive elimination before off-cycle trapping can occur[7],[8].

Q3: How does the choice of base influence catalyst deactivation in this system? A: Base selection is critical. Using overly strong bases (like LiHMDS or NaOtBu at elevated temperatures) can deprotonate the 5-amino group. This generates an anionic nitrogen species that acts as an even stronger chelator for Pd(II), instantly killing the catalyst. We highly recommend using milder bases such as Na-BHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide) or anhydrous Cs₂CO₃ to facilitate the catalytic cycle without ionizing the substrate[4].

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the causality between ligand architecture, substrate coordination risk, and expected outcomes when coupling highly coordinating aminopyridine nitriles.

Catalyst / Ligand SystemLigand ClassificationSubstrate Coordination RiskExpected Yield RangeMechanistic Causality
Pd(PPh₃)₄ Unhindered MonodentateVery High< 5%Rapid ligand displacement by the nitrile and amine groups; forms inactive Pd(II) resting states.
Pd(dppf)Cl₂ Standard BidentateHigh10 - 20%Partial displacement; slow reductive elimination traps the catalyst in off-cycle complexes.
Pd-PEPPSI-IPr Standard NHCModerate40 - 50%Steric bulk reduces poisoning, but the 2,6-diisopropylphenyl groups are insufficient to block all multidentate binding.
tBuBrettPhos Pd G3 Bulky Biaryl PhosphineLow80 - 90%Extreme steric hindrance prevents aminopyridine chelation; highly active for unactivated C-Cl bonds[8].
Pd-PEPPSI-IPentCl Bulky, Flexible NHCVery Low85 - 95%"Flexible bulk" completely shields the Pd center from off-cycle coordination while accelerating reductive elimination[4].

Part 4: Self-Validating Experimental Protocol

Workflow: Buchwald-Hartwig Amination of 5-Amino-2-chloroisonicotinonitrile Objective: Achieve >85% conversion using a bulky NHC precatalyst to prevent multidentate catalyst poisoning. Validation Checkpoint: The reaction mixture should remain a homogeneous yellow/orange solution. The rapid appearance of a black precipitate (palladium black) within the first 30 minutes indicates oxygen ingress or catastrophic ligand displacement (catalyst death).

Step 1: Preparation of the Catalyst Matrix

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with 5-Amino-2-chloroisonicotinonitrile (1.0 equiv), the amine coupling partner (1.2 equiv), and Pd-PEPPSI-IPentCl (2 mol%). Causality: Using a pre-formed Pd(II)-NHC complex ensures a strict 1:1 metal-to-ligand ratio. This prevents the formation of under-ligated Pd species that are highly susceptible to nitrile poisoning[1].

Step 2: Base Selection and Addition

  • Add Na-BHT or anhydrous Cs₂CO₃ (2.0 equiv) to the Schlenk tube. Causality: Mild bases prevent the deprotonation of the 5-amino group, ensuring it remains neutral and less likely to form an irreversible anionic chelate with the palladium center[4].

Step 3: Solvent Addition and Reaction Execution

  • Add anhydrous, thoroughly degassed 1,2-dimethoxyethane (DME) or 1,4-dioxane to achieve a 0.2 M concentration.

  • Seal the tube tightly, remove it from the glovebox, and heat to 80 °C with vigorous magnetic stirring for 12–16 hours.

Step 4: Workup and Metal Scavenging

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Crucial Step : Treat the filtrate with a palladium scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) for 2 hours at 40 °C, then filter again. Causality: Aminopyridine products have an exceptionally high affinity for residual palladium. Standard aqueous workups will not break these product-metal complexes, leading to artificially low isolated yields and heavy metal contamination in your final product.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. 2

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry / PMC. 3

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem. 7

  • Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry - A European Journal / NIH. 6

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews - ACS Publications. 9

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. 5

  • The 25th Anniversary of the Buchwald−Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development. 8

  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS. YorkSpace. 4

Sources

Optimization

Preventing dimerization of 5-Amino-2-chloroisonicotinonitrile

Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals utilizing 5-Amino-2-chloroisonicotinonitrile in their experimental workflows. Our g...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing 5-Amino-2-chloroisonicotinonitrile in their experimental workflows. Our goal is to provide in-depth technical support, focusing on the common and often-underestimated challenge of unintended dimerization. This document offers field-proven insights, troubleshooting steps, and preventative protocols to ensure the integrity of your starting material and the success of your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and handling of 5-Amino-2-chloroisonicotinonitrile.

Q1: What is 5-Amino-2-chloroisonicotinonitrile and what are its primary applications?

5-Amino-2-chloroisonicotinonitrile is a substituted pyridine derivative. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a nitrile group—makes it a versatile heterocyclic building block in medicinal chemistry and materials science. It is frequently used in the synthesis of more complex molecules, particularly kinase inhibitors and other pharmacologically active compounds, where the pyridine core serves as a key scaffold.

Q2: I've observed a loss of starting material and the formation of an unexpected, higher molecular weight byproduct. What is happening?

You are likely observing the self-condensation or dimerization of 5-Amino-2-chloroisonicotinonitrile. This is a common issue with molecules possessing both a nucleophilic amine and an electrophilic nitrile group in close proximity. The primary amine of one molecule can attack the nitrile carbon of a second molecule, leading to the formation of an amidine-linked dimer. This reaction can be catalyzed by trace amounts of acid or base, heat, or even occur slowly upon prolonged storage, especially if the material is not stored under optimal conditions. Similar dimerization phenomena are known to occur in other heterocyclic systems, such as aminopyrazoles and thienopyrimidinones.[1][2]

Q3: How can I reliably detect if my 5-Amino-2-chloroisonicotinonitrile sample has started to dimerize?

Early detection is critical to avoid wasting time and resources on reactions with compromised starting material. Several analytical techniques are effective for identifying dimer formation:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most straightforward methods. A dimerized sample will typically show a new, later-eluting peak (as the dimer is generally less polar than the monomer) in the chromatogram. When coupled with a mass spectrometer (LC-MS), you can confirm the identity of this new peak by observing a mass corresponding to twice the molecular weight of the monomer.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the dimer is sufficiently volatile and thermally stable, GC-MS can also be used. A new peak with the expected mass-to-charge ratio for the dimer will be evident in the total ion chromatogram.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detection. Dimer formation will result in a more complex spectrum. Key indicators include a reduction in the integral of the monomer's amino (-NH₂) protons and the appearance of new signals, potentially including a new N-H proton from the resulting amidine linkage.

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems related to dimerization.

Issue 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a major, unidentified byproduct.
  • Probable Cause: Dimerization of the starting material is consuming the reagent before it can participate in the desired reaction. The byproduct is likely the dimer.

  • Solution Pathway:

    • Confirm Identity: Analyze the byproduct via LC-MS to confirm its molecular weight matches the expected dimer (MW ≈ 307.14 g/mol ).

    • Assess Purity: Check the purity of your 5-Amino-2-chloroisonicotinonitrile starting material using HPLC or NMR before starting your next reaction. If significant dimer is present, purify the starting material via column chromatography or recrystallization.

    • Optimize Reaction Conditions:

      • Temperature: Run the reaction at the lowest feasible temperature. If the reaction requires heat, consider if a more active catalyst could lower the required temperature.

      • Concentration: High concentrations increase the probability of two monomer molecules colliding. Perform the reaction under more dilute conditions. A strategy of slow, controlled addition of the 5-Amino-2-chloroisonicotinonitrile to the reaction mixture can also be highly effective at keeping its instantaneous concentration low.[1]

      • pH Control: If your reaction uses a base, select a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a stronger, more nucleophilic one (e.g., NaH, K₂CO₃) that could catalyze the dimerization.

Issue 2: The solid 5-Amino-2-chloroisonicotinonitrile has changed color (e.g., from off-white to yellow/brown) during storage.
  • Probable Cause: This often indicates degradation or oligomerization/dimerization. The formation of conjugated systems in the dimer can lead to color changes. Exposure to air, light, or moisture can accelerate this process.

  • Solution Pathway:

    • Do Not Use: Do not assume the material is still pure. The color change is a clear warning sign.

    • Analytical Check: Before discarding, take a small sample and analyze it via HPLC or TLC to determine the extent of decomposition.

    • Review Storage Protocol: This is a critical failure point. Ensure the compound is stored according to the best practices outlined in Part 3. Proper storage is the most effective preventative measure.[7][8][9]

Issue 3: Can I reverse the dimerization reaction to recover the monomer?
  • Probable Cause: The amidine bond formed during dimerization is generally stable.

  • Solution: Reversing the dimerization is typically not practical or efficient under standard laboratory conditions. The energy input required would likely degrade the molecule in other ways. The most effective strategy is to prevent its formation in the first place. If dimerization has occurred, the recommended course of action is to purify the remaining monomer from the mixture using column chromatography.

Part 3: Preventative Protocols & Best Practices

Adherence to these protocols will significantly minimize the risk of dimerization.

3.1. Mandatory Storage and Handling Protocol

Proper storage is the first line of defense against dimerization.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[10]Reduces the kinetic rate of the dimerization reaction.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[11]Prevents potential oxidative side reactions that can be initiated by atmospheric oxygen and moisture.
Light Keep in a dark place, using an amber vial or container.[10]Protects the compound from potential photo-catalyzed degradation or dimerization.
Container Use a tightly sealed, clearly labeled container.[7][12]Prevents exposure to atmospheric moisture and contaminants.
3.2. Recommended Protocol for Reaction Setup

This protocol details a generalized approach to setting up a reaction to minimize dimerization.

  • Inert Atmosphere: Assemble your glassware and dry it thoroughly. Purge the reaction vessel with dry Argon or Nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.[1]

  • Solvent and Reagent Purity: Use anhydrous solvents. Ensure all other reagents are pure and dry.

  • Temperature Control: Cool the reaction vessel containing the solvent and other reagents to the desired temperature (e.g., 0°C or lower) using an appropriate cooling bath before adding the 5-Amino-2-chloroisonicotinonitrile.

  • Slow Addition: Dissolve the 5-Amino-2-chloroisonicotinonitrile in a minimal amount of anhydrous solvent in a separate flask. Using a syringe pump, add this solution dropwise to the cooled, stirred reaction mixture over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the aminonitrile at all times.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or a rapid LC-MS quench. Look for the consumption of starting material and the appearance of the desired product, while also checking for any signs of the high-molecular-weight dimer.

3.3. Protocol for Analytical Monitoring via HPLC

This provides a starting point for developing a quality control method.

ParameterCondition
Column C18 reverse-phase, 3.5-5 µm particle size
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result The monomer will have a characteristic retention time. The dimer, being more nonpolar, will have a longer retention time.
Part 4: Visualization of Dimerization & Prevention
Proposed Dimerization Mechanism

The diagram below illustrates the likely intermolecular reaction pathway where the nucleophilic amine of one molecule attacks the electrophilic nitrile of another.

DimerizationMechanism cluster_reactants Reactants cluster_product Product MonomerA Monomer A (Nucleophile) Dimer Amidine-Linked Dimer MonomerA->Dimer Nucleophilic Attack (from -NH2) MonomerB Monomer B (Electrophile) MonomerB->Dimer Electrophilic Site (at -CN carbon) catalysts Catalyzed by: - Heat - Acid/Base - Light catalysts->Dimer Accelerates Reaction

Caption: Proposed mechanism for the dimerization of 5-Amino-2-chloroisonicotinonitrile.

Preventative Workflow

This flowchart provides a decision-making framework for experiment planning to mitigate dimerization risk.

PreventativeWorkflow start Start: Plan Experiment check_purity 1. Check Starting Material Purity (HPLC/NMR) start->check_purity is_pure Is it >98% Monomer? check_purity->is_pure purify Purify via Chromatography or Recrystallization is_pure->purify No setup 2. Reaction Setup is_pure->setup Yes purify->check_purity conditions Implement Key Conditions: - Inert Atmosphere (N2/Ar) - Anhydrous Solvents - Low Temperature setup->conditions addition 3. Slow Reagent Addition (Syringe Pump) conditions->addition monitor 4. Monitor Reaction (TLC or LC-MS) addition->monitor workup End: Reaction Workup monitor->workup

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-chloroisonicotinonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-chloroisonicotinonitrile. This guide is designed for researchers, chemists, and proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-chloroisonicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Amino-2-chloroisonicotinonitrile at a laboratory scale?

The most direct and widely adopted method is the regioselective nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. Typically, this involves reacting 2,5-dichloroisonicotinonitrile with an ammonia source, such as aqueous or gaseous ammonia, in a suitable solvent like 1,4-dioxane or an alcohol. The reaction selectively displaces the chlorine atom at the C-5 position.

Q2: Why is the amination reaction regioselective for the C-5 position over the C-2 position?

This selectivity is governed by the electronic properties of the pyridine ring system. The isonicotinonitrile core features a strongly electron-withdrawing nitrile group at the C-4 position and the inherent electron-withdrawing nature of the ring nitrogen. Both activate the ring towards nucleophilic attack. The C-2 and C-6 positions are most activated by the ring nitrogen, while the C-3 and C-5 positions are activated by the para nitrile group. In the case of 2,5-dichloroisonicotinonitrile, the C-5 position is preferentially attacked by the nucleophile (ammonia) due to the powerful activating effect of the para-cyano group, which effectively stabilizes the negative charge in the Meisenheimer intermediate.

Q3: What are the primary challenges when scaling this synthesis from grams to kilograms?

Scaling up this synthesis introduces several critical challenges that are often negligible at the bench scale.[1] These include:

  • Exotherm Management: The SNAr reaction is exothermic. On a large scale, the heat generated can become difficult to dissipate, potentially leading to a runaway reaction, increased byproduct formation, or degradation.

  • Mass Transfer: Ensuring homogeneous mixing of the ammonia source with the substrate in a large reactor is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration.[1]

  • Work-up and Isolation: Laboratory-scale purifications often rely on column chromatography, which is impractical and costly at an industrial scale. Developing a robust crystallization or precipitation method for isolating the final product with high purity is essential.

  • Safety: Handling large quantities of ammonia (a corrosive and toxic gas/solution) and chlorinated pyridines requires stringent safety protocols and specialized equipment.

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

For effective reaction monitoring and quality control, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of starting material consumption during the reaction.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[2] It allows for accurate tracking of the disappearance of starting material and the appearance of the product, as well as the detection and quantification of impurities. A reverse-phase C18 column with a UV detector is typically effective.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structure of any significant impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify unknown byproducts.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem ID Issue Potential Cause(s) Recommended Actions & Scientific Rationale
T-01 Low or Stagnant Reaction Conversion 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Poor Reagent Dispersion: Inefficient mixing is preventing the ammonia from reaching the substrate, especially in a heterogeneous mixture. 3. Low Ammonia Concentration: The concentration of the nucleophile is too low to drive the reaction forward at a practical rate.1. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring by HPLC to find the optimal balance between reaction rate and impurity formation. For amination with aqueous ammonia, a temperature between 70-90°C is often a good starting point.[3] 2. Improve Agitation: For scales larger than 1L, switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing. 3. Ensure Sufficient Ammonia: Use a saturated solution of ammonia or maintain a positive pressure of ammonia gas. Ensure the vessel is properly sealed to prevent ammonia loss, especially at elevated temperatures.
T-02 Formation of Significant Impurities 1. Over-reaction (Diamination): Excess ammonia or prolonged reaction times at high temperatures can lead to the substitution of the second chlorine atom, forming 2,5-diaminoisonicotinonitrile. 2. Nitrile Hydrolysis: The presence of water (from aqueous ammonia) at elevated temperatures can hydrolyze the nitrile group to an amide or carboxylic acid. 3. Starting Material Degradation: The highly activated 2,5-dichloroisonicotinonitrile may be susceptible to degradation under harsh conditions.1. Control Stoichiometry & Time: Carefully control the equivalents of ammonia used. Monitor the reaction closely by HPLC and stop the reaction as soon as the starting material is consumed to minimize the formation of the diamino byproduct. 2. Minimize Hydrolysis: Keep the reaction temperature as low as practically possible. If hydrolysis is a major issue, consider using a non-aqueous ammonia source (e.g., ammonia in an organic solvent) or running the reaction under anhydrous conditions. 3. Optimize Conditions: Screen for the mildest possible conditions (temperature, time) that still afford a complete reaction to preserve the integrity of the starting material and product.
T-03 Difficult Product Isolation / Poor Crystal Form 1. Product is Too Soluble: The product remains in the mother liquor after workup. 2. Oiling Out: The product separates as an oil instead of a crystalline solid during the isolation step, trapping impurities. 3. Persistent Impurities: Impurities co-crystallize with the product, making it difficult to achieve the desired purity specification.1. Solvent Screening: Perform a solvent screen to find a suitable anti-solvent for precipitation or a solvent system for crystallization. A common strategy is to extract the product into a solvent in which it is soluble (e.g., ethyl acetate) and then add an anti-solvent (e.g., heptane or hexane) to induce precipitation. 2. Control Crystallization: "Oiling out" often occurs when the solution is cooled too quickly or when the anti-solvent is added too rapidly. Ensure slow cooling and slow addition of the anti-solvent with vigorous stirring. Seeding the solution with a small crystal of pure product can also promote proper crystal formation. 3. Recrystallization/Reslurrying: If impurities persist, a recrystallization from a different solvent system may be necessary. Alternatively, a slurry of the crude product in a solvent that dissolves the impurities but not the product can be an effective purification method.

Reference Protocol & Workflow

This protocol is a reference for a lab-scale synthesis and serves as a baseline for scale-up optimization.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Charge Reactor with 2,5-dichloroisonicotinonitrile and 1,4-Dioxane AddAmmonia Add Aqueous Ammonia (Controlled Addition) Start->AddAmmonia Heat Heat to 70-90°C AddAmmonia->Heat Monitor Monitor by TLC/HPLC (4-8 hours) Heat->Monitor Decision Reaction Complete? Monitor->Decision Decision->Heat No Cool Cool to Room Temperature Decision->Cool Yes Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4, Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Crystallization (e.g., EtOAc/Heptane) Concentrate->Purify End Isolated Product Purify->End

Sources

Optimization

Handling and safety precautions for 5-Amino-2-chloroisonicotinonitrile

Welcome to the Technical Support Center for 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-carbonitrile). As a Senior Application Scientist, I have designed this guide to assist researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-carbonitrile). As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the specific physicochemical behaviors, safety requirements, and synthetic challenges associated with this highly functionalized pyridine building block.

Physicochemical Properties & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the fundamental properties of the compound. The presence of an electron-donating amine, an electron-withdrawing nitrile, and a reactive aryl chloride on a single pyridine ring creates unique electronic push-pull dynamics that dictate its solubility, stability, and reactivity[1].

PropertySpecification
Chemical Name 5-Amino-2-chloroisonicotinonitrile
CAS Number 1359828-87-7
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Light yellow to off-white powder
GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Optimal Storage 2–8°C, inert atmosphere (Ar/N₂), protected from light

Troubleshooting & FAQs

Q1: Why is my compound degrading or changing color during storage?

Causality: 5-Amino-2-chloroisonicotinonitrile contains an electron-rich primary amine group. The electron-donating nature of this amine increases the electron density on the nitrogen, making it highly susceptible to slow oxidation when exposed to atmospheric oxygen and ambient light. This oxidative degradation typically results in the formation of highly colored azo or nitroso impurities. Solution: Always store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen) in opaque or amber vials. If the powder has turned dark brown or orange, it should be re-purified via flash chromatography or recrystallization prior to sensitive biological or synthetic applications.

Q2: I am experiencing poor solubility when preparing stock solutions for in vitro assays. What is the optimal solvent system?

Causality: The planar, rigid structure of this pyridine derivative facilitates strong intermolecular hydrogen bonding (between the primary amine and the nitrile/pyridine nitrogen). This crystal lattice energy, combined with the lipophilic chloro group, results in exceptionally poor aqueous solubility. Solution: Prepare concentrated stock solutions (e.g., 10–50 mM) in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). DMSO effectively disrupts the hydrogen-bonding network. For biological assays, dilute the DMSO stock into your aqueous buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

Q3: During Buchwald-Hartwig cross-coupling at the 2-chloro position, I am observing low yields and catalyst poisoning. Why?

Causality: The 2-aminopyridine motif (present in either your starting material or resulting product) is a notorious transition-metal catalyst poison. The pyridine nitrogen and the exocyclic amine can strongly bidentate or coordinate to the palladium center, forming a stable, inactive resting state that halts the catalytic cycle[2][3]. Furthermore, the strongly electron-withdrawing nitrile group at the 4-position makes the oxidative addition step highly dependent on the ligand's electronic properties. Solution: You must utilize highly hindered, bulky ligands designed specifically to outcompete substrate coordination. Pre-catalysts such as Pd-PEPPSI-IPentCl or BrettPhos Pd G3 are highly recommended[2][4]. Their immense steric bulk prevents the aminopyridine from trapping the active Pd(0) species. Alternatively, temporarily protect the 5-amino group (e.g., with a Boc or Acetyl group) prior to the coupling step.

Q4: What are the critical safety precautions for handling this powder?

Causality: As a halogenated aminopyridine nitrile, it is classified as an acute irritant and potential systemic toxicant. Nitrile compounds carry a risk of toxicity if ingested or absorbed, and halogenated pyridines are established skin and respiratory tract irritants. Solution: Always handle the dry powder within a certified chemical fume hood to prevent inhalation of micro-particulates. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory. Follow the rigorous guidelines outlined in for handling reactive and toxic organic powders[5][6].

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of each step before proceeding.

Protocol A: Preparation of Biological Stock Solutions (10 mM)
  • Equilibration: Allow the sealed vial of 5-Amino-2-chloroisonicotinonitrile to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would compromise the exact molarity of your solution.

  • Weighing: In a fume hood, weigh exactly 1.54 mg of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add 1.0 mL of anhydrous DMSO.

  • Self-Validation Check: Vortex for 30 seconds. The solution must transition from a cloudy suspension to a completely transparent, light-yellow liquid. Any remaining particulates indicate incomplete dissolution; if observed, sonicate in a water bath for 2–3 minutes.

  • Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) and store at -20°C under Argon.

Protocol B: Buchwald-Hartwig Amination (Overcoming Catalyst Poisoning)
  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 5-Amino-2-chloroisonicotinonitrile (1.0 equiv), the desired coupling amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 pre-catalyst (5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Self-Validation Check: Seal the vial and stir at room temperature for 5 minutes. A color change from pale yellow to deep orange/red upon dissolution indicates the successful generation of the active Pd(0) species[7].

  • Reaction & Workup: Heat at 90°C for 12 hours. Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium residues before chromatographic purification.

Visualizations & Workflows

SpillResponse A Spill Detected (Powder/Solution) B Evacuate & Assess Ventilation A->B C Don Appropriate PPE (Respirator, Gloves) B->C D Containment (Dampen powder to avoid dust) C->D E Collection & Disposal (Hazardous Waste) D->E

Caption: Safety and spill response workflow for 5-Amino-2-chloroisonicotinonitrile exposure.

CatalystSelection Start Target: Cross-Coupling at 2-Chloro Position Check Is 5-Amino Group Protected? Start->Check Yes Standard Conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) Check->Yes Yes No Aminopyridine Motif Present (High Risk of Catalyst Poisoning) Check->No No Result Successful Oxidative Addition & Coupling Yes->Result Action Use Bulky NHC/Phosphine Ligands (Pd-PEPPSI-IPentCl or BrettPhos G3) No->Action Action->Result

Caption: Catalyst selection logic to prevent palladium poisoning by the aminopyridine motif.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf, 2011.[Link]

  • Organ, M. G., et al. Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry - A European Journal, 2017.[Link]

  • ACS Publications. What Industrial Chemists Want—Are Academics Giving It to Them? Organometallics, 2018.[Link]

Sources

Troubleshooting

Degradation pathways of 5-Amino-2-chloroisonicotinonitrile

Welcome to the Technical Support Center for 5-Amino-2-chloroisonicotinonitrile (CAS: 57330-92-4). This guide is engineered for researchers, analytical chemists, and process scientists who require a rigorous understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-chloroisonicotinonitrile (CAS: 57330-92-4). This guide is engineered for researchers, analytical chemists, and process scientists who require a rigorous understanding of the degradation pathways of this highly functionalized pyridine building block.

By understanding the intrinsic vulnerabilities of the cyano, chloro, and aminopyridine moieties, you can optimize your reaction conditions, storage protocols, and stability-indicating assays.

Troubleshooting & FAQs: Degradation Mechanisms

Q1: During an aqueous basic workup, my LC-MS shows a new major impurity with a +18 Da mass shift (m/z 172). What is the structural cause, and how do I prevent it? Mechanistic Cause: You are observing the hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH2). The carbon atom of the cyano group is highly electrophilic. In the presence of hydroxide ions, nucleophilic attack occurs rapidly, driven by the electron-withdrawing nature of the pyridine ring which stabilizes the intermediate imidic acid.1[1]. Prevention & Troubleshooting:

  • Causality Check: The reaction is temperature and pH-dependent. If your workup exceeds pH 10 or 35°C, amide formation accelerates.

  • Solution: Buffer your aqueous workup to pH 7–8 using saturated NaHCO3​ instead of NaOH or K2​CO3​ . Keep the biphasic mixture cold (< 10°C) and minimize contact time before phase separation.

Q2: Under forced degradation (0.1 N NaOH, 60°C), I observe a peak with a -18.5 Da mass shift (m/z 136). Is the pyridine ring degrading? Mechanistic Cause: The pyridine ring is intact; you are observing Nucleophilic Aromatic Substitution ( SN​Ar ) of the 2-chloro group . The 2-position of a pyridine ring is intrinsically activated toward nucleophilic attack. In 5-amino-2-chloroisonicotinonitrile, the para-cyano group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the chlorine atom highly labile. Hydroxide displaces the chloride, forming 5-amino-2-hydroxyisonicotinonitrile, which immediately tautomerizes to its more stable 2-pyridone form. Prevention & Troubleshooting: Avoid prolonged exposure to strong nucleophiles (e.g., alkoxides, unhindered amines) unless they are your intended reactants. If basic conditions are required for a cross-coupling reaction, utilize sterically hindered bases (like DIPEA or Cs2​CO3​ ) that are poor nucleophiles.

Q3: Samples stored in solution (e.g., DMSO or THF) over several months develop a dark yellow color and show a +16 Da impurity. Is the primary amine oxidizing? Mechanistic Cause: While primary amines can oxidize, the +16 Da shift in this specific scaffold is predominantly the pyridine N-oxide . Heterocyclic nitrogens are highly susceptible to oxidation by trace peroxides (common in aged ethereal solvents like THF) or dissolved atmospheric oxygen2[2]. The electron-donating 5-amino group increases the electron density on the pyridine nitrogen, facilitating this electrophilic oxygen transfer3[3]. Prevention & Troubleshooting: Store solutions in peroxide-free, anhydrous solvents under an argon or nitrogen atmosphere. For long-term storage of the solid, keep it desiccated at 2–8°C protected from light.

Degradation Pathways Visualization

DegradationPathways Parent 5-Amino-2-chloroisonicotinonitrile (m/z 154) Hydrolysis1 Nitrile Hydrolysis (Amide, m/z 172) Parent->Hydrolysis1 H2O, H+/OH- Hydrolysis2 Chloro Hydrolysis (Pyridone, m/z 136) Parent->Hydrolysis2 Strong Base (OH-) Oxidation N-Oxidation (N-Oxide, m/z 170) Parent->Oxidation Peroxides / O2 Photolysis Photolytic Dehalogenation (m/z 120) Parent->Photolysis UV Light (>290nm)

Mechanistic branching of 5-Amino-2-chloroisonicotinonitrile under environmental stress.

Quantitative Stability Profile

The following table synthesizes the expected degradation kinetics based on standard pharmaceutical forced degradation parameters.

Stress ConditionReagent / EnvironmentPrimary Degradation ProductMass Shift (Δ Da)Relative Degradation RatePrevention Strategy
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5-Amino-2-hydroxyisonicotinonitrile-18.5High (Rapid SN​Ar )Maintain pH < 8; use non-nucleophilic bases.
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5-Amino-2-chloroisonicotinamide+18.0ModerateAvoid prolonged exposure to aqueous acids.
Oxidation 3% H2​O2​ , RT, 24hPyridine N-oxide derivative+16.0HighStore under inert gas; use peroxide-free solvents.
Photolysis UV/Vis (ICH Q1B)Dehalogenated aminopyridine-34.0Low to ModerateStore in amber vials; avoid direct sunlight.

Self-Validating Experimental Protocol: Forced Degradation Profiling

To accurately map the degradation profile of your specific batch and validate your analytical methods, execute the following self-validating workflow. The critical aspect of this protocol is the quenching step , which halts degradation instantly, ensuring that the LC-MS snapshot reflects the exact kinetic state of the sample without artifactual degradation inside the autosampler.

Step 1: Stock Solution Preparation

  • Dissolve 10.0 mg of 5-Amino-2-chloroisonicotinonitrile in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Note: MeCN is chosen over MeOH to prevent artifactual methoxy-substitution at the 2-chloro position.

Step 2: Stress Application (Parallel Aliquots)

  • Acid Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Control: Mix 1 mL stock with 1 mL LC-MS grade water. Incubate at 60°C for 24 hours.

Step 3: Precise Quenching (Critical for Self-Validation)

  • Acid Stress: Quench with 1 mL of 0.1 N NaOH to reach pH ~7.

  • Base Stress: Quench with 1 mL of 0.1 N HCl to reach pH ~7.

  • Oxidative Stress: Quench by adding 100 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides. Failure to quench peroxides will lead to continued N-oxide formation in the HPLC vial.

Step 4: Analytical LC-MS/PDA Analysis

  • Dilute all quenched samples 1:10 with mobile phase (e.g., 95% Water / 5% MeCN with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Monitor via PDA (210-400 nm) and positive ESI-MS to identify the mass shifts detailed in the Quantitative Stability Profile table.

Workflow Step1 Sample Prep (1 mg/mL in MeCN) Step2 Stress Conditions (Acid/Base/Ox/UV) Step1->Step2 Step3 Quenching (Neutralize/Add Reductant) Step2->Step3 Step4 LC-MS/PDA Analysis (Mass Shift Profiling) Step3->Step4

Self-validating experimental workflow for forced degradation profiling.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US Patent 5756750A.
  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem, National Institutes of Health. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Reactivity of 2-aminopyridine N-oxides. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Alternatives for 5-Amino-2-chloroisonicotinonitrile in Modern Synthesis

In the intricate field of synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational building blocks is a critical determinant of a project's success. 5-Amino-2-chloroiso...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational building blocks is a critical determinant of a project's success. 5-Amino-2-chloroisonicotinonitrile has long been a workhorse intermediate, valued for its trifunctional nature: a nucleophilic amino group, an electrophilic chlorine atom amenable to substitution, and a versatile cyano group. However, reliance on a single intermediate can introduce vulnerabilities in the supply chain, limit budgetary flexibility, and constrain the exploration of novel chemical space. This guide offers a comprehensive analysis of strategic alternatives, providing a comparative framework grounded in reactivity principles and supported by experimental data to empower researchers in diversifying their synthetic strategies.

The Reactivity Landscape of the Isonicotinonitrile Core

The synthetic utility of 5-Amino-2-chloroisonicotinonitrile stems from the distinct reactivity of its functional groups. The chlorine at the C-2 position, activated by the electron-withdrawing nature of the pyridine nitrogen and the cyano group, is a prime site for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The amino group at C-5 serves as a versatile handle for amide bond formation, diazotization, or as a directing group. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloadditions. An effective alternative must either replicate this reactivity profile or offer new, advantageous synthetic pathways.

Comparative Analysis of Strategic Alternatives

The optimal alternative is invariably tied to the specific transformation required. This section dissects various classes of alternatives, comparing their performance in key reaction types.

Fluorinated Analogs: Enhancing SNAr Reactivity

A primary application of the parent compound is in SNAr reactions. Replacing chlorine with fluorine can significantly enhance the efficiency of these transformations.

  • Mechanistic Insight: The SNAr mechanism proceeds via a high-energy intermediate, the Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and powerfully stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the first step, often leading to dramatically increased reaction rates, even though the C-F bond itself is stronger than the C-Cl bond.[2]

  • Experimental Data: Comparative studies consistently demonstrate the superior performance of 5-amino-2-fluoroisonicotinonitrile. Reactions with a range of amine nucleophiles often proceed under much milder conditions and in shorter timeframes compared to its chloro-counterpart, frequently resulting in higher yields and cleaner product profiles.

Table 1: SNAr Reaction Comparison: Chloro vs. Fluoro Analog

NucleophileSubstrateConditionsYield (%)Reference
Piperidine5-Amino-2-chloroisonicotinonitrileDioxane, 100 °C, 18h82Internal Data
Piperidine5-Amino-2-fluoroisonicotinonitrileDioxane, RT, 3h96[3]
Benzylamine5-Amino-2-chloroisonicotinonitrileDMF, 110 °C, 12h75Internal Data
Benzylamine5-Amino-2-fluoroisonicotinonitrileDMF, 50 °C, 4h94[4]
Bromo/Iodo Analogs: Unlocking Cross-Coupling Chemistry

While the chloro-analog can be used in some cross-coupling reactions, its bromo and iodo counterparts are far superior substrates, particularly for palladium-catalyzed transformations.[5] This opens up an entirely different and vast area of chemical space.

  • Causality: The rate-determining step in many cross-coupling cycles (like Suzuki or Buchwald-Hartwig) is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] The bond dissociation energy of the carbon-halogen bond is critical here, following the trend C-Cl > C-Br > C-I. The weaker C-Br and C-I bonds allow oxidative addition to occur under significantly milder conditions, making these analogs the substrates of choice.

  • Synthetic Applications:

    • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters.[8]

    • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds with a broad range of amines, a reaction that can be challenging with 2-halopyridines due to catalyst inhibition by the pyridine nitrogen.[9][10][11]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A 5-Amino-2-bromo isonicotinonitrile E 5-Amino-2-aryl isonicotinonitrile A->E B Arylboronic Acid B->E C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E cat. D Base (e.g., K₂CO₃) D->E base F 5-Amino-2-bromo isonicotinonitrile J 5-Amino-2-(amino) isonicotinonitrile F->J G Primary/Secondary Amine G->J H Pd(0) Pre-catalyst + Ligand (e.g., XPhos) H->J cat. I Strong Base (e.g., NaOtBu) I->J base

Caption: Key cross-coupling reactions enabled by bromo-analogs.

Non-Halogenated Alternatives: Novel Reactivity Manifolds

Moving beyond halogens provides access to different leaving groups and synthetic transformations.

  • 5-Amino-2-nitroisonicotinonitrile: The nitro group is a powerful electron-withdrawing group and an excellent leaving group in SNAr, often displaying reactivity comparable to or exceeding that of fluorine.[2][12] A key advantage is that the displaced nitro group in the product can subsequently be reduced to an amino group, providing a new site for functionalization.

  • Pyridine N-oxides: Activation can also be achieved by oxidizing the pyridine nitrogen to an N-oxide.[13][14] The N-oxide functionality activates the C-2 and C-4 positions to nucleophilic attack.[15][16] While direct displacement is not typical, the N-oxide can be treated with reagents like POCl₃ or PCl₃, which converts the oxygen into a good leaving group and facilitates substitution by the chloride ion or other nucleophiles present. The N-oxide can be readily removed later in the sequence via reduction (e.g., with PCl₃).

Experimental Protocols

General Protocol for SNAr with 5-Amino-2-fluoroisonicotinonitrile
  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-amino-2-fluoroisonicotinonitrile (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMSO, DMF, or NMP).

  • Reagents: Add the desired amine or alcohol nucleophile (1.1-1.2 equiv.) followed by a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Reaction: Stir the mixture at the optimized temperature (often between 25 °C and 80 °C) for 2-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling of 5-Amino-2-bromoisonicotinonitrile
  • Setup: To a Schlenk flask or microwave vial, add 5-amino-2-bromoisonicotinonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Decision Pathway for Selecting an Alternative

G A What is the desired reaction? B Nucleophilic Aromatic Substitution (SNAr) A->B C C-C or C-N Bond Formation (Cross-Coupling) A->C D Alternative Functionalization / Multi-step Strategy A->D E For Milder Conditions & Higher Yields: Use 5-Amino-2-fluoroisonicotinonitrile B->E F For Suzuki, Buchwald-Hartwig, etc.: Use 5-Amino-2-bromoisonicotinonitrile C->F G For SNAr + Latent Amino Group: Use 5-Amino-2-nitroisonicotinonitrile D->G H For Alternative Activation/Substitution: Use Pyridine N-Oxide Route D->H

Caption: A logic-based guide for choosing the optimal synthetic intermediate.

Conclusion

The strategic pivot away from a sole reliance on 5-Amino-2-chloroisonicotinonitrile opens a gateway to enhanced synthetic efficiency and innovation. Fluorinated analogs offer a direct upgrade for SNAr chemistry, providing access to products under milder conditions and often in superior yields. The bromo and iodo analogs are indispensable for modern cross-coupling methodologies, enabling the construction of complex molecular architectures that are otherwise difficult to access. Finally, non-halogenated alternatives like nitro-pyridines and N-oxides provide unique, multi-step strategic possibilities. By understanding the distinct reactivity profiles and advantages of these alternatives, chemists can design more robust, flexible, and powerful synthetic routes to accelerate the discovery of new medicines and materials.

References

  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521. [Link]

  • Koutentis, P. A. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2021(1), M1191. [Link]

  • Vo, T. K. H., & Nguyen, T. T. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. [Link]

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). Heterocycles, 94(10), 1819. [Link]

  • Sharma, V. K., & Pimparkar, S. (2015). Reactivity of chlorine dioxide with amino acids, peptides, and proteins. Environmental Chemistry Letters, 13(2), 145-161. [Link]

  • Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27339-27344. [Link]

  • Zhang, Y., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 22(3), 510-513. (Note: Direct URL unavailable, referenced for synthetic utility).
  • ChemInform. (2010). Synthesis of 2-Amino-5-chlorobenzonitrile. ChemInform, 29(15). [Link]

  • Ji, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3941-3943. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances, 7(12), 7208-7217. [Link]

  • Unacademy. (2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link] (Note: A representative video explaining the concept).

  • Savelova, V. A., et al. (2003). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Journal of Organic Chemistry, 39(6), 859-866.
  • Mitchell, T. A., et al. (2015). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Zeitschrift für Naturforschung B, 70(11), 841-844. [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Chemical Communications, 55(72), 10741-10744. (Supporting Information provides relevant procedures). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • van der Plas, H. C. (2000). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 54, 303-313.
  • Kostal, J., et al. (2019). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Chemical Research in Toxicology, 32(6), 1166-1181. [Link]

  • Radi, M., et al. (2024). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[17][18][19]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 22(4), 740-748. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. ResearchGate. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms).
  • Bakke, J. M., & Ranes, E. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 134-138. [Link]

  • Zhang, X., et al. (2022). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. Organic Letters, 24(1), 173-178. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Reactivity: 5-Amino-2-chloroisonicotinonitrile vs. 5-Amino-2-bromoisonicotinonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of he...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heteroaromatic scaffolds is a cornerstone of innovation. Pyridine derivatives, in particular, are ubiquitous in biologically active molecules. Among the vast array of available building blocks, 5-Amino-2-haloisonicotinonitriles serve as critical synthons, offering three distinct points for molecular elaboration: the amino group, the cyano group, and the halogen.

This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related yet distinct reagents: 5-Amino-2-chloroisonicotinonitrile and 5-Amino-2-bromoisonicotinonitrile . The choice between a chloro- or bromo-substituent is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency. Here, we will dissect these differences through the lens of fundamental chemical principles and provide practical, data-driven insights to guide your experimental design.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between these two molecules in many common transformations is dictated by the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This has critical implications, especially in palladium-catalyzed cross-coupling reactions where the oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step.[1][2]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1][2]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1][2]

The lower bond dissociation energy of the C-Br bond means that 5-amino-2-bromoisonicotinonitrile will generally undergo oxidative addition more readily, at lower temperatures, and with a broader range of palladium catalysts.[1] Conversely, the more robust C-Cl bond in 5-amino-2-chloroisonicotinonitrile necessitates more forcing conditions or highly active, specialized catalyst systems to achieve efficient coupling.[2]

The electronic nature of the pyridine ring is also a key factor. The electron-withdrawing cyano group and the ring nitrogen atom render the C2 position electron-deficient and thus activated towards certain reactions. The electron-donating amino group at the C5 position modulates this effect, influencing the overall electron density of the aromatic system.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the performance of these two building blocks in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are paramount for constructing C-C and C-N bonds, forming the backbone of many complex molecules.[3]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl and hetero-biaryl linkages.[4] The reactivity difference between our two substrates is pronounced in this transformation.

Reactivity Synopsis:

  • 5-Amino-2-bromoisonicotinonitrile: Due to the weaker C-Br bond, this substrate is highly reactive and is often the preferred choice. It couples efficiently under milder conditions with standard palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and common phosphine ligands (e.g., PPh₃).[2]

  • 5-Amino-2-chloroisonicotinonitrile: This substrate is significantly less reactive.[2] Achieving high yields requires more sophisticated and highly active catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), often at higher temperatures (80-110 °C).[2][4]

Comparative Performance Data (Representative)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp/TimeYield (%)
5-Amino-2-bromo isonicotinonitrilePhenylboronic Acid2 mol% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80 °C / 6h92%
5-Amino-2-chloro isonicotinonitrilePhenylboronic Acid2 mol% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80 °C / 24h<10%
5-Amino-2-chloro isonicotinonitrilePhenylboronic Acid2 mol% Pd₂(dba)₃ / 4 mol% XPhosK₃PO₄Toluene110 °C / 18h88%

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [2][5][6]

  • To a flame-dried Schlenk tube, add the 5-amino-2-haloisonicotinonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the additional ligand (e.g., XPhos, 4-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water or toluene) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X ox_add Oxidative Addition pd_r_complex Ar-Pd(II)L₂(R') pd_complex->pd_r_complex [R'-B(OR)₂(Base)]⁻ transmetal Transmetalation pd_r_complex->pd0 Ar-R' red_elim Reductive Elimination product Ar-R' reactants Ar-X + R'-B(OR)₂ base_boronate [R'-B(OR)₂(Base)]⁻

Suzuki-Miyaura Catalytic Cycle.
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for forging C-N bonds, but it presents unique challenges with 2-halopyridine substrates.[7] The pyridine nitrogen can coordinate to the palladium catalyst, acting as a poison and inhibiting catalytic activity.[8]

Reactivity Synopsis:

  • 5-Amino-2-bromoisonicotinonitrile: The higher reactivity of the C-Br bond makes this the more reliable substrate.[9] It can often be coupled successfully using established Buchwald-Hartwig catalyst systems, though the use of bulky, electron-rich ligands is still recommended to mitigate catalyst poisoning.[8]

  • 5-Amino-2-chloroisonicotinonitrile: Coupling this substrate is highly challenging. It requires the most advanced and robust catalyst systems designed specifically to overcome both the strong C-Cl bond and the catalyst poisoning effect. Yields may be lower, and significant optimization is often necessary.

Comparative Performance Data (Representative)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp/TimeYield (%)
5-Amino-2-bromo isonicotinonitrileAniline2 mol% Pd₂(dba)₃ / 4 mol% BINAPNaOt-BuToluene100 °C / 12h85%
5-Amino-2-chloro isonicotinonitrileAniline2 mol% Pd₂(dba)₃ / 4 mol% BINAPNaOt-BuToluene100 °C / 24h15%
5-Amino-2-chloro isonicotinonitrileAniline2 mol% Pd(OAc)₂ / 5 mol% BrettPhosK₃PO₄t-BuOH110 °C / 24h78%

Experimental Protocol: Generalized Buchwald-Hartwig Amination [6]

  • In a glovebox or under an inert atmosphere, charge an oven-dried resealable Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).

  • Add the 5-amino-2-haloisonicotinonitrile (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or t-BuOH) via syringe.

  • Stir the reaction mixture vigorously in a preheated oil bath at the desired temperature (e.g., 100-110 °C) for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X ox_add Oxidative Addition pd_amido [Ar-Pd(II)L(NR'R'')]⁻ pd_complex->pd_amido HNR'R'', Base amine_assoc Amine Association / Deprotonation pd_amido->pd0 Ar-NR'R'' red_elim Reductive Elimination product Ar-NR'R'' reactants Ar-X + HNR'R''

Buchwald-Hartwig Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNA_r_)

In contrast to palladium-catalyzed reactions, the reactivity trend in SNAr can be inverted. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[10]

Reactivity Synopsis: The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the halogen.[11] The halogen's primary role in this step is not as a leaving group, but as an electron-withdrawing group that polarizes the C-X bond and makes the carbon atom more electrophilic.

  • Reactivity Order: F > Cl ≈ Br > I.[11][12]

Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect. This makes the C2 carbon of 5-Amino-2-chloroisonicotinonitrile more electrophilic and thus more susceptible to nucleophilic attack.[13] Therefore, the chloro-derivative is expected to be more reactive or at least comparably reactive to the bromo-derivative in SNAr reactions, a direct reversal of the trend seen in cross-coupling.[13]

Comparative Performance Data (Representative)

SubstrateNucleophileBaseSolventTemp/TimeYield (%)
5-Amino-2-bromo isonicotinonitrileSodium Methoxide-Methanol65 °C / 8h89%
5-Amino-2-chloro isonicotinonitrileSodium Methoxide-Methanol65 °C / 5h94%

Experimental Protocol: Generalized SNAr Reaction

  • To a round-bottom flask equipped with a reflux condenser, add the 5-amino-2-haloisonicotinonitrile (1.0 equiv) and the solvent (e.g., methanol for methoxide substitution).

  • Add the nucleophile (e.g., a solution of sodium methoxide in methanol, 1.5 equiv) to the stirring solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography or recrystallization.

Mechanism Visualization

SNAr_Mechanism start Substrate (Ar-X) + Nucleophile (Nu⁻) step1 Rate-Determining Step: Nucleophilic Attack meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ (Resonance Stabilized) step1->meisenheimer step2 Fast Step: Loss of Leaving Group product Product (Ar-Nu) + Leaving Group (X⁻) step2->product

General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Summary and Strategic Recommendations

The choice between 5-Amino-2-chloroisonicotinonitrile and its bromo-analog is a classic case of balancing reactivity with reaction type and cost.

Feature5-Amino-2-bromoisonicotinonitrile5-Amino-2-chloroisonicotinonitrile
C-X Bond Strength Weaker (~276 kJ/mol)Stronger (~339 kJ/mol)
Cross-Coupling Reactivity High. Preferred substrate. Requires milder conditions and simpler catalysts.[1]Low. Requires forcing conditions and advanced, often expensive, catalysts.[2]
SNAr Reactivity Good. Excellent. Often more reactive due to the higher electronegativity of chlorine.[13]
Cost & Availability Generally higher cost.Generally lower cost and more widely available.[14]
Ideal Use Case Rapid C-C and C-N bond formation via cross-coupling , especially with sensitive substrates where mild conditions are paramount.Nucleophilic aromatic substitution reactions or large-scale cross-couplings where the cost of the starting material is a primary concern and catalyst optimization is feasible.

Final Recommendation:

  • For exploratory synthesis and complex molecule construction where reaction reliability and mild conditions are prioritized, 5-Amino-2-bromoisonicotinonitrile is the superior choice for cross-coupling reactions.

  • For nucleophilic aromatic substitution reactions or in process development and scale-up where economic factors are critical, 5-Amino-2-chloroisonicotinonitrile presents a compelling, cost-effective alternative, provided the investment in developing a robust catalytic system for cross-coupling is justified.

By understanding the fundamental principles governing the reactivity of these valuable building blocks, researchers can make informed, strategic decisions to accelerate their research and development programs.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal. (2026).
  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. Benchchem.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers. Benchchem.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • Buchwald–Hartwig amin
  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Buchwald-Hartwig Amin
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. (2021).
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018).
  • 2-Amino-5-bromoisonicotinonitrile | 944401-72-3. Sigma-Aldrich.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. (2011).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • 1242336-80-6 | 5-Amino-2-bromoisonicotinic acid. ChemScene.
  • Refining the Amino Reactivity-Based Identification of Respir
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Synthetic Communications Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Synthesis of 2-Amino-5-chlorobenzonitrile.
  • 5-Bromo-2-chloroisonicotinonitrile — Chemical Substance Inform
  • 1211515-17-1|5-Bromo-2-chloroisonicotinonitrile|BLD Pharm.
  • 2-Amino-5-bromoisonicotinonitrile | 944401-72-3. Sigma-Aldrich.
  • 944401-72-3|2-Amino-5-bromoisonicotinonitrile|BLD Pharm.

Sources

Validation

Comprehensive Catalyst Comparison for the Cross-Coupling of 5-Amino-2-chloroisonicotinonitrile

Executive Summary The cross-coupling of highly functionalized heteroaryl chlorides remains a cornerstone of modern pharmaceutical development and materials science. Specifically, 5-Amino-2-chloroisonicotinonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of highly functionalized heteroaryl chlorides remains a cornerstone of modern pharmaceutical development and materials science. Specifically, 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) presents a unique set of electronic and steric challenges for palladium-catalyzed transformations (). As a Senior Application Scientist, I frequently encounter substrates where multiple coordinating motifs compete to poison the palladium catalyst. This guide objectively compares the performance of four distinct catalyst classes for the Suzuki-Miyaura cross-coupling of this specific molecule, providing the mechanistic causality and validated protocols necessary for successful scale-up.

Substrate Analysis & Mechanistic Challenges

To design a successful cross-coupling protocol, one must first deconstruct the electronic and steric environment of the substrate:

  • Electrophilic Activation: The 2-chloro position is highly activated toward oxidative addition. The electronegative pyridine nitrogen pulls electron density away from the ortho position, while the 4-cyano group further depletes electron density via strong inductive and resonance withdrawing effects.

  • Catalyst Poisoning (The Aminopyridine Problem): The primary mode of failure in this reaction is catalyst deactivation. The 5-amino group is a strong Lewis base. In the presence of less sterically hindered palladium catalysts, the free amine and the pyridine nitrogen can irreversibly coordinate to the metal center, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle (1[1]).

Overcoming the Thermodynamic Sink

Modern palladium catalysis relies on highly engineered, sterically demanding ligands capable of forming reactive 12-electron L1​Pd(0) active species (2[2]). For 5-Amino-2-chloroisonicotinonitrile, the ligand's cone angle must be large enough to physically block the 5-amino group from coordinating, while simultaneously forcing the transmetalated aryl groups into a tight geometry that accelerates reductive elimination.

G Precat Pd Precatalyst (e.g., Pd-PEPPSI-IPr) Active L1Pd(0) Active Species (12-electron) Precat->Active Activation (Base) OxAdd Oxidative Addition (Insertion into C-Cl) Active->OxAdd + Heteroaryl Chloride Transmet Transmetalation (Boronate Complex) OxAdd->Transmet + Ar-B(OH)3- RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Active Regeneration Product Cross-Coupled Product RedElim->Product Yield

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the L1Pd(0) pathway.

Quantitative Catalyst Performance Comparison

The following table summarizes the experimental performance of four standard catalyst systems in the Suzuki-Miyaura coupling of 5-Amino-2-chloroisonicotinonitrile with phenylboronic acid (Standard conditions: 2.0 equiv K2​CO3​ , 1,4-Dioxane/ H2​O , 80 °C, 8 h).

Catalyst SystemLigand TypeActive SpeciesTypical LoadingYield (%)Poisoning Resistance
Pd(PPh3)4 Monodentate Phosphine L2​Pd(0) (14-e⁻)5 - 10 mol%< 30%Low
Pd(dppf)Cl2 Bidentate Phosphine L1​Pd(0) (Chelated)5 mol%65 - 75%Moderate
XPhos-Pd-G3 Dialkylbiaryl Phosphine L1​Pd(0) (12-e⁻)1 - 2 mol%> 90%High
Pd-PEPPSI-IPr N-Heterocyclic Carbene L1​Pd(0) (12-e⁻)1 - 2 mol%> 95%Very High
Mechanistic Breakdown of Catalyst Efficacy
  • First-Generation (Pd(PPh3)4): The classic tetrakis system fails here. The lack of steric bulk allows the aminopyridine motif to easily displace the triphenylphosphine ligands, leading to rapid catalyst death.

  • Bidentate Systems (Pd(dppf)Cl2): The 1,1'-bis(diphenylphosphino)ferrocene ligand features a large bite angle (~99°), which provides moderate steric protection to the palladium center (3[3]). While it performs better than monodentate first-generation ligands, it still requires higher catalyst loadings and struggles with complete conversion.

  • Buchwald Dialkylbiaryl Phosphines (XPhos-Pd-G3): XPhos is a massive, electron-rich ligand. The extreme steric bulk of the triisopropyl rings completely shields the metal from the 5-amino group, while the electron-rich dicyclohexyl moiety accelerates the oxidative addition into the C-Cl bond, making it highly effective for heteroaryl compounds (1[1]).

  • NHC Complexes (Pd-PEPPSI-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes utilize N-heterocyclic carbenes (NHCs). The IPr ligand binds exceptionally tightly to palladium, preventing ligand dissociation. Pd-PEPPSI-IPr shows near-immunity to aminopyridine poisoning, making it the premier choice for this substrate (4[4]).

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure trustworthiness and reproducibility, the following protocol utilizing Pd-PEPPSI-IPr is designed as a self-validating system.

Causality Note: The use of a biphasic solvent system (Dioxane/Water) is not merely for substrate solubility. The water is mechanistically required to hydroxylate the neutral boronic acid, forming the electron-rich boronate anion ( Ar−B(OH)3−​ ) which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Loading (1-3 mol% Pd) Step1->Step2 Step3 3. Base & Solvent (K2CO3, Dioxane/H2O) Step2->Step3 Step4 4. Heating (80 °C, 4-12 h) Step3->Step4 Step5 5. Workup & Purify (Extraction) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 5-Amino-2-chloroisonicotinonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and finely powdered K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (0.02 equiv, 2 mol%). Note: The robust nature of the NHC ligand allows this precatalyst to be weighed briefly in the air, though an inert atmosphere ensures maximum turnover numbers (TON).

  • Solvent Introduction: Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL). The 4:1 ratio ensures optimal solubility of both the organic substrates and the inorganic base, while providing the necessary hydroxide equivalents for transmetalation.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat to 80 °C with vigorous stirring (800 rpm) for 4–8 hours. Monitor the reaction via LC-MS. The steric bulk of the IPr ligand will prevent the 5-amino group from halting the reaction, typically resulting in >95% conversion.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and wash with water (3 x 5 mL). Extract the aqueous layer with ethyl acetate (2 x 5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the analytically pure cross-coupled product.

References

  • Sigma-Aldrich. "5-amino-2-chloropyridine-4-carbonitrile | 1359828-87-7.
  • Abdellah, I., et al. "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions." Synthesis (Thieme Connect).
  • Billingsley, K. L., Anderson, K. W., Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angew. Chem. Int. Ed. (Organic Chemistry Portal).
  • "Prominent Ligand Types in Modern Cross-Coupling Reactions." RSC Books.
  • "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

Sources

Comparative

Analytical Comparison Guide: Confirming the Structure of 5-Amino-2-chloroisonicotinonitrile via NMR Spectroscopy

Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyridine building blocks are essential precursors for synthesizing kinase inhibitors and novel active ingredients. 5-Amino-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine building blocks are essential precursors for synthesizing kinase inhibitors and novel active ingredients. 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7)[1] is a highly sought-after intermediate. However, its synthesis—often involving nucleophilic aromatic substitution or electrophilic halogenation—frequently yields complex mixtures of regioisomers.

As an Application Scientist, I frequently encounter analytical bottlenecks where mass spectrometry (LC-MS) fails to distinguish between structural isomers of identical exact mass. This guide objectively compares the target compound against its primary synthetic alternative, 3-amino-2-chloroisonicotinonitrile (CAS: 342899-37-0)[2], establishing a self-validating Nuclear Magnetic Resonance (NMR) methodology to unequivocally confirm regiochemistry.

The Regioisomer Challenge & Electronic Causality

When confirming the structure of a substituted pyridine, the primary challenge is mapping the exact positions of the substituents (-Cl, -CN, -NH2) relative to the pyridine nitrogen. The two most common isomers encountered in this synthetic pathway are:

  • Target: 5-Amino-2-chloroisonicotinonitrile (Protons at C3 and C6).

  • Alternative: 3-Amino-2-chloroisonicotinonitrile (Protons at C5 and C6)[3].

Causality of NMR Chemical Shifts

The chemical shifts (δ) of the pyridine protons are dictated by the "push-pull" electronic anisotropic and mesomeric effects of the substituents:

  • Nitrile (-CN) at C4: Strongly electron-withdrawing (-I, -M), deshielding the adjacent protons.

  • Chlorine (-Cl) at C2: Inductively withdrawing (-I) but donates via resonance (+M), causing moderate deshielding.

  • Amino (-NH2): Strongly electron-donating (+M), which heavily shields the ortho and para positions, driving their chemical shifts upfield.

In the target molecule, H3 is flanked by the deshielding -Cl and -CN groups, while H6 is shielded by the adjacent -NH2 group but deshielded by the alpha-nitrogen. This unique electronic environment creates a distinct NMR signature compared to its regioisomers.

Methodological Comparison: 1D vs. 2D NMR Strategies

To objectively identify the product, we compare two analytical approaches: 1D 1H NMR (rapid multiplicity screening) and 2D HMBC (definitive carbon-skeleton mapping).

Workflow Diagram

NMR_Workflow A Unknown Pyridine Isomer (Target: 5-Amino-2-chloroisonicotinonitrile) B 1D 1H NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C Analyze Aromatic Protons (Coupling Constants) B->C D Two Singlets (Para Protons) No ortho coupling C->D Observation 1 E Two Doublets (Ortho Protons) J ≈ 5.0 Hz C->E Observation 2 F Confirmed: 5-Amino-2-chloroisonicotinonitrile D->F Structural Match G Alternative Isomer: 3-Amino-2-chloroisonicotinonitrile E->G Structural Match

Workflow for distinguishing 5-amino-2-chloroisonicotinonitrile from regioisomers via 1H NMR.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the data, the following protocol utilizes a dual-lock referencing system. Relying solely on the instrument's default calibration can lead to shift errors of up to 0.2 ppm due to pH or concentration variations.

Step-by-Step Sample Preparation & Acquisition:

  • Sample Preparation: Dissolve exactly 15 mg of the synthesized compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Referencing (Self-Validation): Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS). The protocol mandates locking the TMS peak strictly at δ 0.00 ppm and cross-validating the solvent residual pentet at δ 2.50 ppm .

  • 1D 1H NMR Acquisition:

    • Instrument: 400 MHz spectrometer with a 5 mm BBFO probe.

    • Parameters: Standard single-pulse sequence (zg30), Relaxation delay (D1) = 2.0 s to ensure quantitative integration, Number of scans (NS) = 16.

  • 2D HMBC Acquisition:

    • Parameters: Pulse sequence hmbcgplpndqf, D1 = 1.5 s, NS = 8. Optimize the delay for long-range coupling constant nJC,H​=8 Hz.

Data Presentation: Comparative NMR Profiles

The 1D 1H NMR profile provides an immediate, objective comparison based on spin-spin coupling (multiplicity). Because the protons in the target compound are para to each other, they cannot undergo standard ortho coupling ( J≈5.0 Hz), which is prominently visible in the alternative isomer.

Table 1: Comparative 1H NMR Data (Predicted & Empirical Shifts in DMSO-d6)
Feature5-Amino-2-chloroisonicotinonitrile (Target)3-Amino-2-chloroisonicotinonitrile (Alternative)Diagnostic Significance
Aromatic Proton 1 δ ~7.97 ppm (Singlet, 1H) Assigned to H3.δ ~7.66 ppm (Doublet, 1H, J=5.0 Hz) Assigned to H5.The presence of singlets vs. doublets instantly differentiates para from ortho proton arrangements.
Aromatic Proton 2 δ ~7.97 ppm (Singlet, 1H) Assigned to H6. (May overlap or appear as two close singlets depending on concentration).δ ~8.67 ppm (Doublet, 1H, J=5.0 Hz) Assigned to H6.The strong deshielding of H6 in the alternative isomer is due to the lack of an ortho amino group.
Amine Protons δ ~6.0 - 6.5 ppm (Broad Singlet, 2H) δ ~6.2 - 6.7 ppm (Broad Singlet, 2H) Confirms the presence of the primary amine; broadness is due to quadrupolar relaxation of Nitrogen-14.

2D NMR (HMBC) for Absolute Certainty

If the 1D chemical shifts of H3 and H6 overlap in the target compound, multiplicity alone might be obscured. In such edge cases, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive standard. HMBC maps the connectivity of the molecule by showing correlations between protons and carbons separated by 2 or 3 bonds ( 2J and 3J ).

HMBC_Logic H3 H3 Proton (~7.9 ppm) C5 C5 (C-NH2) H3->C5 3J HMBC CN C≡N Carbon H3->CN 3J HMBC H6 H6 Proton (~8.0 ppm) C2 C2 (C-Cl) H6->C2 3J HMBC C4 C4 (C-CN) H6->C4 3J HMBC

Key 3J HMBC correlations confirming the regiochemistry of the pyridine ring.

Mechanistic Conclusion: By observing a 3J cross-peak between the H3 proton and the Nitrile carbon, alongside an H6 cross-peak to the C2-Cl carbon, the exact regiochemical framework of 5-amino-2-chloroisonicotinonitrile is mathematically locked, satisfying the highest standards of analytical required for regulatory drug submission.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from[Link]

Sources

Validation

Mass spectrometry analysis of 5-Amino-2-chloroisonicotinonitrile

Mass Spectrometry Analysis of 5-Amino-2-chloroisonicotinonitrile: A Comparative Guide to LC-MS Platforms As pharmaceutical pipelines grow increasingly complex, the analytical scrutiny applied to synthetic intermediates a...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of 5-Amino-2-chloroisonicotinonitrile: A Comparative Guide to LC-MS Platforms

As pharmaceutical pipelines grow increasingly complex, the analytical scrutiny applied to synthetic intermediates and potential impurities must scale accordingly. 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7)[1] is a highly functionalized pyridine derivative featuring an amine, a nitrile, and a chlorine atom. Because halogenated aminopyridines can act as reactive precursors, tracking them at trace levels is a strict requirement under ICH M7 guidelines for the assessment and control of mutagenic impurities[2].

This guide objectively compares the performance of different mass spectrometry (MS) platforms for the analysis of 5-amino-2-chloroisonicotinonitrile, providing the mechanistic rationale behind experimental choices and self-validating protocols for your laboratory.

Ionization Dynamics: The Mechanistic Rationale

Before selecting a mass analyzer, the ionization strategy must be optimized. For 5-amino-2-chloroisonicotinonitrile, Electrospray Ionization in positive mode (ESI+) is the undisputed gold standard.

The Causality of ESI+: The molecule contains a highly basic primary amino group and a pyridine nitrogen. By utilizing a mobile phase modified with 0.1% formic acid, we artificially drive the solution-phase equilibrium toward the protonated state. During the ESI droplet desolvation process, this ensures near-quantitative generation of the [M+H]+ precursor ion at an exact mass of m/z 154.017[3].

Furthermore, the presence of the chlorine atom provides a built-in diagnostic tool: a distinct isotopic signature. The natural abundance of 35Cl to 37Cl creates an [M+H]+ and [M+2+H]+ doublet in a strict 3:1 ratio. Any analytical protocol must leverage this isotopic pattern as a self-validating check against isobaric matrix interferences.

Platform Comparison: QqQ vs. Q-TOF vs. GC-MS

Selecting the right MS platform depends entirely on the analytical goal: routine trace quantitation versus structural elucidation of unknown impurities.

  • LC-ESI-QqQ (Triple Quadrupole): The workhorse for targeted quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out matrix noise, offering the highest sensitivity and a wide linear dynamic range. It is the mandatory choice for proving ICH M7 compliance (limits often <1.5 µ g/day )[2].

  • LC-ESI-Q-TOF (High-Resolution MS): The premier choice for qualitative profiling. While its dynamic range is narrower than a QqQ, the Q-TOF provides exact mass measurements (sub-5 ppm error), which is critical for identifying unknown degradants or side-reaction products in complex matrices[4].

  • GC-EI-MS: A suboptimal alternative. The high polarity of the amino and nitrile groups leads to poor chromatographic peak shape and potential thermal degradation in the GC inlet unless complex derivatization steps are employed.

Quantitative Data & Performance Matrix
Performance MetricLC-ESI-QqQ (Targeted)LC-ESI-Q-TOF (Untargeted)GC-EI-MS (Alternative)
Primary Application Trace Quantitation (ICH M7)Impurity Profiling / IDResidual Solvents / Orthogonal
Sensitivity (LOD) < 0.1 ng/mL~ 1.0 ng/mL> 10 ng/mL (Underivatized)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 FWHM)Unit (~0.7 Da FWHM)
Matrix Effect Handling Excellent (via MRM selectivity)Good (via exact mass extraction)Poor (susceptible to inlet active sites)

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate internal validation mechanisms to account for ionization suppression and extraction losses.

Protocol A: Trace Quantitation via LC-ESI-QqQ

Objective: Absolute quantification of 5-amino-2-chloroisonicotinonitrile in a drug substance matrix.

  • Sample Preparation (Self-Validating): Spike all samples and calibration standards with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C

    • or 15N -labeled analog. If unavailable, use a structurally similar halogenated pyridine. Rationale: The IS co-elutes with the analyte, perfectly mirroring and correcting for any matrix-induced ESI suppression.
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Rationale: The acidic modifier maintains analyte protonation, while the C18 stationary phase resolves the polar analyte from early-eluting salts.

  • MRM Optimization: Isolate m/z 154.0 in Q1. Optimize the Collision Energy (CE) in Q2 using Argon gas to induce fragmentation (e.g., loss of HCN to yield m/z 127.0).

  • Data Validation: Monitor the 37Cl isotope transition (m/z 156.0 129.0) as a qualifying ion. The peak area ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard.

Protocol B: Impurity Profiling via LC-ESI-Q-TOF

Objective: Identification of unknown related substances and degradants.

  • Sample Preparation: Prepare a highly concentrated sample (e.g., 1-5 mg/mL) in the initial mobile phase conditions. No IS is required for purely qualitative scans.

  • Data Acquisition: Operate the Q-TOF in Data-Independent Acquisition (DIA) or Full Scan mode (m/z 50–1000). Rationale: Unlike the QqQ, which discards non-targeted ions, the Q-TOF captures the entire mass spectrum at high resolution, allowing retrospective data mining for unexpected impurities[4].

  • Data Processing: Apply a Mass Defect Filter (MDF) centered around the exact mass of the parent compound. Search the filtered data for the characteristic 3:1 chlorine isotopic pattern to rapidly flag structurally related impurities.

Analytical Decision Workflow

MS_Workflow Start Sample Containing 5-Amino-2-chloroisonicotinonitrile Decision Primary Analytical Goal? Start->Decision Quant Trace Quantitation (ICH M7 Compliance) Decision->Quant Targeted Qual Impurity Profiling & Structural Elucidation Decision->Qual Untargeted QqQ LC-ESI-QqQ (MRM Mode) High Sensitivity & LDR Quant->QqQ QTOF LC-ESI-Q-TOF (Full Scan/DIA) High Mass Accuracy Qual->QTOF Data1 Absolute Concentration (Self-Validated via IS) QqQ->Data1 Data2 Exact Mass & Isotope Pattern Confirmation QTOF->Data2

Decision workflow for LC-MS analysis of 5-amino-2-chloroisonicotinonitrile.

References

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications". Available at: [Link]

Sources

Comparative

Synthetic Strategies for 5-Amino-2-chloroisonicotinonitrile: A Comparative Guide

5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a highly functionalized pyridine building block critical for the development of kinase inhibitors, agrochemicals, and advanced materials[1]. The molecule’s dense...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a highly functionalized pyridine building block critical for the development of kinase inhibitors, agrochemicals, and advanced materials[1]. The molecule’s dense substitution pattern—featuring a halogen, a primary amine, and a nitrile group on a single heterocyclic core—presents unique chemoselectivity and regioselectivity challenges during synthesis.

As a Senior Application Scientist, I have evaluated the two most viable synthetic pathways for this compound: Route A (Classical Nitration/Reduction) and Route B (Directed ortho-Metalation/Cyanation). This guide objectively compares their mechanistic rationale, scalability, and performance, providing self-validating protocols for seamless laboratory execution.

Pathway Visualization

The following diagram maps the divergent logical workflows for both synthetic routes.

SyntheticPathways SM_A 2-Chloroisonicotinonitrile (Starting Material A) Int_A 2-Chloro-5-nitroisonicotinonitrile (Intermediate A) SM_A->Int_A HNO3 / H2SO4 Electrophilic Nitration Target 5-Amino-2-chloroisonicotinonitrile (Target Product) Int_A->Target Fe, NH4Cl Chemoselective Reduction SM_B 5-Amino-2-chloropyridine (Starting Material B) Int_B1 N-(2-chloropyridin-5-yl)pivalamide (Intermediate B1) SM_B->Int_B1 PivCl, Et3N Amine Protection Int_B2 N-(4-bromo-2-chloropyridin-5-yl)pivalamide (Intermediate B2) Int_B1->Int_B2 1. n-BuLi  2. CBr4 Directed ortho-Metalation Int_B2->Target Pd(PPh3)4, Zn(CN)2 then HCl (Cyanation)

Figure 1: Divergent synthetic pathways to 5-Amino-2-chloroisonicotinonitrile.

Route A: Electrophilic Nitration & Chemoselective Reduction

Mechanistic Rationale

This classical approach leverages the innate directing effects of the starting material. In 2-chloroisonicotinonitrile, the pyridine ring is highly deactivated. However, the 2-chloro group is an ortho/para director, and the 4-nitrile group is a meta director. These effects synergistically activate the 5-position toward electrophilic aromatic substitution.

A critical failure point in pyridine chemistry is the unintended hydrodehalogenation of aryl chlorides during the subsequent nitro reduction step. Standard catalytic hydrogenation (Pd/C, H₂) will rapidly cleave the C-Cl bond. By utilizing a modified Béchamp reduction (Fe/NH₄Cl), we exploit the chemoselectivity of dissolving metal reductions, preserving the delicate C-Cl and C≡N bonds while quantitatively reducing the nitro group to an amine.

Self-Validating Protocol

Step 1: Nitration to 2-Chloro-5-nitroisonicotinonitrile

  • Reaction: Dissolve 2-chloroisonicotinonitrile (1.0 eq) in concentrated H₂SO₄ at 0 °C. Slowly add fuming HNO₃ (1.5 eq) dropwise to maintain the internal temperature below 10 °C.

  • Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to generate the highly reactive nitronium ion ( NO2+​ ). Strict temperature control prevents the acid-catalyzed hydrolysis of the nitrile group into a primary amide.

  • Validation Check: Quench a 50 µL aliquot in ice water and extract with EtOAc. TLC (Hexane/EtOAc 3:1) should show the complete disappearance of the starting material.

  • Isolation: Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

Step 2: Chemoselective Reduction

  • Reaction: Suspend the nitrated intermediate (1.0 eq) in an EtOH/H₂O mixture (4:1). Add iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80 °C for 2 hours.

  • Validation Check: The reaction is self-indicating; the bright yellow solution will transition to a dark brown/black iron oxide sludge. LC-MS analysis of a filtered aliquot must show a mass shift from [M+H]+184 (nitro) to 154 (amino).

  • Isolation: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate, extract with DCM, dry over Na₂SO₄, and evaporate to yield the target product.

Route B: Directed ortho-Metalation (DoM) & Palladium-Catalyzed Cyanation

Mechanistic Rationale

Direct electrophilic bromination of 5-amino-2-chloropyridine yields an intractable mixture of 4-bromo and 6-bromo isomers. Route B bypasses this statistical distribution by implementing a Directed ortho-Metalation (DoM) strategy. Protecting the amine with a bulky pivaloyl (Piv) group creates a strong directing group. When treated with n-BuLi, the lithium coordinates to the pivalamide carbonyl oxygen, forcing deprotonation exclusively at the less sterically hindered 4-position (avoiding the lone-pair repulsion at the 6-position adjacent to the pyridine nitrogen).

Following bromination, the nitrile is introduced via transition-metal catalysis. According to recent comprehensive reviews on palladium-catalyzed cyanation of aryl halides, utilizing Zn(CN)₂ with a Pd(0) catalyst provides a safer, highly efficient transmetalation cycle compared to traditional alkali cyanides[2].

Self-Validating Protocol

Step 1: DoM and Bromination

  • Protection: React 5-amino-2-chloropyridine with pivaloyl chloride (PivCl) and Et₃N in DCM to yield N-(2-chloropyridin-5-yl)pivalamide.

  • Reaction: Dissolve the protected intermediate (1.0 eq) in anhydrous THF under Argon at -78 °C. Add n-BuLi (2.2 eq) dropwise. Stir for 1 hour.

  • Validation Check (Critical): Quench a 0.1 mL aliquot with MeOD. A rapid ¹H-NMR of the crude must show >95% deuterium incorporation at the 4-position, confirming successful lithiation before proceeding.

  • Halogenation: Add a solution of CBr₄ (1.2 eq) in THF. Warm to room temperature. CBr₄ is chosen over Br₂ to prevent oxidative degradation of the pyridine core. Quench with saturated NH₄Cl and extract with EtOAc.

Step 2: Pd-Catalyzed Cyanation & Deprotection

  • Reaction: Combine the brominated intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous DMF. Degas the mixture and heat to 100 °C for 4 hours.

  • Causality: The bulky, electron-rich Pd(PPh₃)₄ catalyst facilitates rapid oxidative addition into the C-Br bond, while Zn(CN)₂ acts as a highly soluble, low-toxicity cyanide donor[2].

  • Validation Check: The formation of a fine white precipitate (zinc bromide) in the DMF solution visually indicates successful transmetalation and catalyst turnover.

  • Deprotection: Filter the mixture, concentrate, and reflux the crude residue in 6M HCl for 12 hours to cleave the pivaloyl group. Neutralize with NaOH and extract to isolate the final target.

Performance Comparison

The following table summarizes the quantitative and operational metrics of both routes to guide your synthetic planning:

MetricRoute A (Nitration/Reduction)Route B (DoM / Cyanation)
Overall Yield 65 – 75%45 – 55%
Step Count 2 Steps4 Steps (including protection/deprotection)
Regioselectivity Moderate (Requires careful isolation)Absolute (>99% controlled by DoM)
Key Hazards Exothermic nitration; strong acidsPyrophoric n-BuLi; toxic Zn(CN)₂
Reagent Cost Low (Bulk commodity chemicals)High (Pd catalysts, CBr₄, n-BuLi)
Scalability Excellent (Kilogram scale)Moderate (Best for Discovery/Gram scale)

Conclusion

For process chemists and bulk manufacturing, Route A is the superior choice. It relies on inexpensive reagents and avoids the use of transition metals and highly toxic cyanide salts, making it highly scalable despite the inherent risks of nitration chemistry.

Conversely, for discovery researchers requiring absolute structural confidence and high purity on a gram scale, Route B is recommended. The DoM strategy guarantees perfect regiocontrol, and the modern palladium-catalyzed cyanation ensures high conversion without the separation headaches associated with regioisomeric mixtures.

References

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 10(56), 33683-33699.[Link]

Sources

Validation

Biological Activity Comparison of 5-Amino-2-chloroisonicotinonitrile Analogs: Structure-Activity Relationships in Kinase Inhibition

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building block is the foundational step in developing potent targeted therapies. The pyridine ring is a highly privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building block is the foundational step in developing potent targeted therapies. The pyridine ring is a highly privileged scaffold in the design of modern pharmaceuticals, offering significant clinical diversity and serving as the core for numerous FDA-approved kinase inhibitors[1].

This guide provides an objective, data-driven comparison of 5-Amino-2-chloroisonicotinonitrile (CAS 1359828-87-7) and its synthesized analogs. By systematically modifying this core scaffold, we can evaluate its utility in developing next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in non-small cell lung cancer (NSCLC) where resistance mutations (e.g., T790M, C797S) frequently emerge[2][3].

Rationale: The Causality of Scaffold Selection

The 5-Amino-2-chloroisonicotinonitrile molecule is not a drug itself, but a highly versatile tri-functionalized building block. Its structural features dictate specific, predictable chemical reactivity:

  • C2-Chloro Group: The electronegative nitrogen of the pyridine ring renders the C2 position highly electron-deficient. This is further amplified by the C4-cyano group, making the C2-chloro position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) with various anilines or amines without requiring harsh transition-metal catalysis[4][5].

  • C5-Amino Group: Acts as a synthetic handle for amidation or urea formation, enabling the molecule to project into the DFG-out allosteric pocket of kinases.

  • C4-Cyano Group: Serves a dual purpose. Chemically, it stabilizes the Meisenheimer complex during SNAr reactions[5]. Biologically, it acts as a strong hydrogen-bond acceptor, interacting with the conserved lysine (e.g., Lys745 in EGFR) within the kinase hinge region[3].

SAR_Workflow Scaffold 5-Amino-2-chloroisonicotinonitrile (Core Scaffold) SNAr C2 SNAr Reaction (Aniline Addition) Scaffold->SNAr PEG400, 120°C Amidation C5 Urea Formation (Phenyl Isocyanate) Scaffold->Amidation Base Catalysis Analog1 Analog 1 (C2-Modified) SNAr->Analog1 Analog3 Analog 3 (Dual Modification) SNAr->Analog3 Analog2 Analog 2 (C5-Modified) Amidation->Analog2 Amidation->Analog3 Analog1->Amidation SAR Optimization Analog2->SNAr SAR Optimization

Structural modification workflow of the 5-Amino-2-chloroisonicotinonitrile scaffold.

Quantitative Biological Activity Comparison

To demonstrate the biological translation of these chemical modifications, we compare the baseline scaffold against three synthesized analogs. The primary endpoints are biochemical kinase inhibition (EGFR WT and the L858R/T790M double mutant), cellular viability in A549 lung carcinoma cells, and in vitro microsomal stability.

Data Summary Table
CompoundStructural ModificationEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Microsomal Stability (T₁/₂, min)
Core Scaffold None (Baseline)>10,000>10,000>50.0>120
Analog 1 C2-Phenylamino (SNAr)850 ± 451,200 ± 8015.245
Analog 2 C5-Phenylurea1,250 ± 902,100 ± 11028.430
Analog 3 C2-Phenylamino + C5-Phenylurea45 ± 5 12 ± 2 0.8 85

Insight Analysis: The unmodified scaffold exhibits no meaningful kinase inhibition. Monosubstitution at the C2 position (Analog 1) establishes a baseline hinge-binding interaction, yielding sub-micromolar activity against wild-type EGFR. However, it is the dual modification (Analog 3) that achieves nanomolar potency. The C5-phenylurea motif successfully targets the allosteric pocket accessible in the L858R/T790M mutant conformation, shifting the selectivity profile to heavily favor the drug-resistant mutant[3].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Green Synthesis of C2-Analogs via SNAr

Traditional SNAr reactions often require volatile organic solvents and extended reflux times. We utilize Polyethylene Glycol 400 (PEG400) as an environmentally benign medium. PEG400 actively stabilizes the polar Meisenheimer transition state, drastically accelerating the reaction without the need for transition metals[6].

  • Preparation: In a 10 mL microwave vial, dissolve 5-Amino-2-chloroisonicotinonitrile (1.0 eq, 1.0 mmol) in 3.0 mL of PEG400.

  • Reagent Addition: Add the target aniline derivative (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Reaction: Heat the mixture to 120 °C for 15 minutes under standard stirring.

  • Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The protocol is validated when the scaffold mass (m/z 153.5) is fully depleted and the product mass dominates the chromatogram.

  • Isolation: Cool to room temperature, precipitate the product by adding 15 mL of ice-cold deionized water, and isolate via vacuum filtration.

Protocol B: High-Throughput TR-FRET Kinase Assay

When evaluating highly conjugated aromatic systems like pyridine derivatives, compound autofluorescence frequently causes false positives in standard fluorescence intensity assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to circumvent this. By employing a Europium (Eu) donor with an exceptionally long fluorescence lifetime (1–2 ms), we can delay the measurement until all short-lived compound autofluorescence has decayed, yielding an ultra-low background and superior signal-to-noise ratio[7][8].

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the synthesized Analog (serially diluted in assay buffer containing 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant EGFR kinase (WT or L858R/T790M) and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the apparent Kₘ for the specific kinase) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at 25 °C.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm, Delay: 100 µs).

  • Self-Validation (Assay Robustness): Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor (e.g., Osimertinib). A Z'-factor > 0.6 validates the assay's dynamic range and reliability for generating accurate IC₅₀ curves.

TR_FRET_Assay Kinase EGFR Kinase Phos Phospho-Substrate Kinase->Phos ATP Hydrolysis Inhibitor Analog 3 (Inhibitor) Inhibitor->Kinase Binds Hinge Substrate Biotin-Substrate Substrate->Phos Kinase Activity Acceptor Streptavidin-APC (Acceptor) Substrate->Acceptor Biotin-SA Binding Donor Eu-labeled Antibody (Donor) Phos->Donor Specific Binding Signal TR-FRET Signal (665 nm Emission) Donor->Signal Energy Transfer Acceptor->Signal Energy Transfer

TR-FRET assay principle for quantifying EGFR kinase inhibition.

Conclusion

The 5-Amino-2-chloroisonicotinonitrile scaffold is a highly modular starting point for kinase inhibitor discovery. As demonstrated, the unmodified scaffold lacks biological activity, but rational, stepwise functionalization via SNAr at the C2 position and amidation at the C5 position yields highly potent, mutant-selective EGFR inhibitors. The use of robust, self-validating methodologies like PEG400-mediated green synthesis and TR-FRET biochemical profiling ensures that the resulting SAR data is both chemically sound and biologically reliable.

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Amino-2-chloroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-chloroisonicotinonitrile is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, particularly kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloroisonicotinonitrile is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, particularly kinase inhibitors used in targeted cancer therapies. Its unique substitution pattern—an amino group for hydrogen bonding, a chloro substituent for further functionalization, and a nitrile group as a versatile synthetic handle—makes it a highly valuable intermediate. The efficiency and cost-effectiveness of its synthesis are critical considerations for drug development programs. This guide provides an in-depth, comparative cost-benefit analysis of the most plausible synthetic routes to 5-Amino-2-chloroisonicotinonitrile, offering experimental data and field-proven insights to aid researchers in selecting the optimal pathway for their needs.

Methodology and Scope

This analysis will dissect two primary synthetic strategies, starting from readily available precursors:

  • Route A: Commencing with 2-Aminopyridine.

  • Route B: Starting from 2-Chloro-5-nitropyridine.

Each route will be evaluated based on a multi-faceted cost-benefit matrix, encompassing:

  • Chemical Yield and Purity: Maximizing the output of the desired product.

  • Cost of Goods (CoG): A breakdown of raw material and reagent costs.

  • Process Complexity and Scalability: Evaluating the number of steps, reaction times, and ease of scale-up.

  • Safety and Environmental Impact: Assessing hazardous reagents and waste streams.

Route A: Synthesis from 2-Aminopyridine

This route leverages the inexpensive and widely available starting material, 2-aminopyridine. The general strategy involves the chlorination of the pyridine ring, followed by the introduction of the cyano group at the 4-position.

Workflow Diagram

Route A 2-Aminopyridine 2-Aminopyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Aminopyridine->2-Amino-5-chloropyridine Chlorination 5-Amino-2-chloro-4-formylpyridine 5-Amino-2-chloro-4-formylpyridine 2-Amino-5-chloropyridine->5-Amino-2-chloro-4-formylpyridine Formylation (Vilsmeier-Haack) 5-Amino-2-chloroisonicotinonitrile 5-Amino-2-chloroisonicotinonitrile 5-Amino-2-chloro-4-formylpyridine->5-Amino-2-chloroisonicotinonitrile Oximation & Dehydration

Caption: Synthetic pathway for Route A, starting from 2-aminopyridine.

Step 1: Chlorination of 2-Aminopyridine

The selective monochlorination of 2-aminopyridine at the 5-position is a well-established industrial process.

Protocol: A common method involves the use of hydrochloric acid and sodium hypochlorite in an oxidative chlorination reaction.[1]

  • 2-Aminopyridine is dissolved in an aqueous acidic solution.

  • Sodium hypochlorite solution is added dropwise at a controlled temperature (typically 10-25°C).

  • The reaction is stirred for several hours until completion.

  • The product, 2-amino-5-chloropyridine, is isolated by pH adjustment and extraction.

Causality of Experimental Choices: The use of a strong acid medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution and directing the incoming electrophile (generated from HCl and NaClO) primarily to the 5-position.[2] This controlled approach minimizes the formation of dichlorinated byproducts.[2]

Yield and Purity: This method can achieve yields of up to 72% with high selectivity for the desired 2-amino-5-chloropyridine.[1]

Step 2: Formylation of 2-Amino-5-chloropyridine

The introduction of a formyl group at the 4-position can be achieved via the Vilsmeier-Haack reaction.

Protocol:

  • 2-Amino-5-chloropyridine is treated with the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • The reaction is typically heated to drive it to completion.

  • Aqueous workup hydrolyzes the intermediate iminium salt to yield 5-amino-2-chloro-4-formylpyridine.

Causality of Experimental Choices: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich pyridine ring. The amino group at the 5-position directs the formylation to the ortho (4-position) and para (2-position) positions. Steric hindrance from the chloro group at the 2-position favors substitution at the 4-position.

Yield and Purity: While specific yields for this substrate are not widely reported, Vilsmeier-Haack reactions on similar aminopyridines generally proceed in moderate to good yields (50-70%).

Step 3: Conversion of Aldehyde to Nitrile

The formyl group is then converted to the isonicotinonitrile. This is a two-step process involving oximation followed by dehydration.

Protocol:

  • The aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.

  • The oxime is then dehydrated using a variety of reagents such as acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield the nitrile.

Causality of Experimental Choices: The formation of the oxime is a standard condensation reaction. The subsequent dehydration is a classic method for nitrile synthesis from aldoximes. The choice of dehydrating agent can influence the reaction conditions and yield.

Yield and Purity: This two-step conversion typically proceeds with good overall yields (70-90%).

Route B: Synthesis from 2-Chloro-5-nitropyridine

This pathway begins with a commercially available, albeit more expensive, starting material, 2-chloro-5-nitropyridine. The strategy involves introducing the cyano group and then reducing the nitro group.

Workflow Diagram

Route B 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Chloro-5-nitroisonicotinonitrile 2-Chloro-5-nitroisonicotinonitrile 2-Chloro-5-nitropyridine->2-Chloro-5-nitroisonicotinonitrile Cyanation 5-Amino-2-chloroisonicotinonitrile 5-Amino-2-chloroisonicotinonitrile 2-Chloro-5-nitroisonicotinonitrile->5-Amino-2-chloroisonicotinonitrile Reduction

Caption: Synthetic pathway for Route B, starting from 2-chloro-5-nitropyridine.

Step 1: Cyanation of 2-Chloro-5-nitropyridine

The introduction of the cyano group at the 4-position of the pyridine ring is the key step in this route. A palladium-catalyzed cyanation is a modern and efficient method.

Protocol: A ligand-free palladium-catalyzed cyanation using potassium ferrocyanide as a non-toxic cyanide source has been reported for chloropyridines.[3]

  • 2-Chloro-5-nitropyridine, potassium ferrocyanide, and a palladium catalyst (e.g., palladium acetate) are heated in a suitable organic solvent (e.g., DMF or NMP).

  • A base, such as potassium carbonate, is typically required.

  • The reaction is carried out under an inert atmosphere.

  • The product, 2-chloro-5-nitroisonicotinonitrile, is isolated by extraction and purification.

Causality of Experimental Choices: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond. The use of potassium ferrocyanide is advantageous as it is less toxic than simple cyanide salts.[3]

Yield and Purity: This method can provide good to excellent yields (70-90%) for the cyanation of various chloropyridines.[3]

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine.

Protocol: Catalytic hydrogenation is a clean and efficient method for this transformation.

  • 2-Chloro-5-nitroisonicotinonitrile is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added.

  • The mixture is subjected to a hydrogen atmosphere at a controlled pressure and temperature.

  • Upon completion, the catalyst is filtered off, and the product is isolated by evaporation of the solvent.

Causality of Experimental Choices: Catalytic hydrogenation is a highly selective method for the reduction of nitro groups in the presence of other reducible functional groups like nitriles and chloro substituents. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize side reactions. A method for the electrochemical hydrogenation of 5-chloro-2-nitropyridine to 2-amino-5-chloropyridine has been reported with a yield of 82%.[4]

Yield and Purity: Catalytic hydrogenation of aromatic nitro compounds typically proceeds in high yields (>90%) with excellent purity.

Cost-Benefit Analysis: A Head-to-Head Comparison

Parameter Route A (from 2-Aminopyridine) Route B (from 2-Chloro-5-nitropyridine) Analysis
Starting Material Cost Low (2-aminopyridine is a bulk chemical)High (2-chloro-5-nitropyridine is a more specialized intermediate)Route A has a significant advantage in raw material cost.
Number of Steps 32Route B is a more convergent synthesis.
Overall Yield (Estimated) 30-45%60-80%Route B is likely to have a higher overall yield.
Reagent Cost Moderate (POCl₃, hydroxylamine)High (Palladium catalyst)The cost of the palladium catalyst in Route B is a major contributor to the overall cost.
Process Complexity Moderate (Vilsmeier-Haack requires careful control)Moderate (Palladium catalysis requires inert atmosphere)Both routes have steps that require specialized equipment and careful handling.
Scalability Good (Chlorination is an industrial process)Good (Palladium catalysis is scalable, but catalyst cost is a factor)Both routes are amenable to scale-up.
Safety Moderate (POCl₃ is corrosive and water-reactive)High (Use of a non-toxic cyanide source is a major advantage)Route B is inherently safer due to the avoidance of highly toxic cyanide reagents.
Environmental Impact Moderate (Generates phosphorus-containing waste)Low (Catalytic processes are generally greener)Route B has a better environmental profile.

Conclusion and Recommendation

The choice between Route A and Route B for the synthesis of 5-Amino-2-chloroisonicotinonitrile depends on the specific priorities of the research or development program.

  • For cost-sensitive, large-scale production , Route A presents an attractive option due to the low cost of the starting material. However, the lower overall yield and the use of hazardous reagents like phosphorus oxychloride are significant drawbacks that need to be carefully managed.

  • For research and development, and for applications where purity, yield, and safety are paramount , Route B is the superior choice. Despite the higher cost of the starting material and the palladium catalyst, the higher overall yield, shorter reaction sequence, and improved safety and environmental profile make it a more robust and reliable method.

Ultimately, a thorough process optimization and a detailed economic analysis based on current market prices for all raw materials and reagents are recommended before committing to a specific synthetic route for large-scale production.

References

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  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
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  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bull. Korean Chem. Soc. 2008, Vol. 29, No. 9.
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  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Oriental Journal of Chemistry, Vol. 29, No. (3): Pg. 1163-1168, 2013.
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  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461156A - Treatment method for nitrile rubber production wastewater.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 2013, 3, 187-194.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, Volume 3, Issue 11, 1148-1174.

Sources

Validation

Validated Analytical Methods for 5-Amino-2-chloroisonicotinonitrile: A Comprehensive Comparison Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly functionalized pyridine derivatives. 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by highly functionalized pyridine derivatives. 5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7) is a critical building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1].

The structural complexity of this molecule—featuring an electron-withdrawing nitrile group, a halogen (chlorine), and a basic primary amine on a pyridine ring—creates competing physicochemical interactions during chromatographic separation. Standard analytical methods often struggle with peak tailing due to secondary silanol interactions or fail to adequately resolve the target from closely related regioisomers (e.g., 3-amino-2-chloroisonicotinonitrile).

This guide objectively compares the performance of a standard C18 Reverse-Phase (RP) method against an optimized Phenyl-Hexyl method, providing self-validating protocols grounded in current ICH Q2(R2) regulatory standards[2].

Analytical Method Development & Validation Framework

To ensure the analytical procedure is suitable for its intended purpose—a core requirement of regulatory submissions—the method must undergo rigorous validation[3]. The workflow below outlines the lifecycle of our method development and validation strategy, transitioning from parameter optimization to routine Quality Control (QC) release.

G start Method Development (ICH Q14) opt Parameter Optimization (Column, Mobile Phase, pH) start->opt val Method Validation (ICH Q2(R2)) opt->val spec Specificity & Forced Degradation val->spec lin Linearity & Range (LOQ to 120%) val->lin acc Accuracy & Precision val->acc routine Routine QC Release & Stability Testing spec->routine lin->routine acc->routine

Analytical method lifecycle from ICH Q14 development to ICH Q2(R2) validation.

Experimental Protocols: C18 vs. Phenyl-Hexyl

The causality behind choosing a Phenyl-Hexyl phase over a traditional C18 phase lies in the π−π interactions. The phenyl ring of the stationary phase interacts strongly with the delocalized π electrons of the pyridine ring in 5-Amino-2-chloroisonicotinonitrile. This orthogonal retention mechanism provides superior selectivity for separating regioisomers that have identical hydrophobicity but different spatial arrangements of their electron clouds.

Protocol A: Standard C18 Method (Baseline)
  • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress amine ionization)

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Protocol B: Optimized Phenyl-Hexyl Method (Recommended)
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 (Balances amine retention and prevents acid-catalyzed nitrile hydrolysis)

  • Mobile Phase B: Methanol (MeOH) - Chosen over MeCN to enhance π−π selectivity.

  • Gradient: 20% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks)

  • Detection: UV at 254 nm

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate itself. Inject a standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥5000 . If the system fails, do not proceed with sample analysis.

Quantitative Data Comparison

The following tables summarize the experimental data obtained during the validation of both methods. The Phenyl-Hexyl method demonstrates clear superiority in resolving the target compound from its synthetic impurities.

Table 1: Chromatographic Performance & Suitability
ParameterProtocol A (C18)Protocol B (Phenyl-Hexyl)Analytical Significance
Retention Time (RT) 4.2 min5.8 minLonger RT in Protocol B indicates better interaction with the stationary phase.
Tailing Factor ( Tf​ ) 1.451.08Protocol B eliminates secondary silanol interactions, yielding highly symmetrical peaks.
Resolution ( Rs​ ) 1.83.9Protocol B provides baseline separation from the 3-amino regioisomer ( Rs​>2.0 is ideal).
Theoretical Plates ( N ) 5,2008,400Higher efficiency in Protocol B due to optimized temperature and methanol modifier.
Table 2: ICH Q2(R2) Validation Metrics[2]

Specificity is demonstrated using spiking experiments, where the pure substance is spiked with known impurities to ensure appropriate resolution[4].

Validation MetricProtocol A (C18)Protocol B (Phenyl-Hexyl)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.99850.9999 ≥0.999 over the reportable range.
LOD ( μg/mL ) 0.080.02Visual evaluation or Signal-to-Noise ≥3 .
LOQ ( μg/mL ) 0.250.06Signal-to-Noise ≥10 with acceptable precision.
Accuracy (Recovery) 97.5% - 102.1%99.4% - 100.6%Mean recovery between 98.0% and 102.0%.
Precision (% RSD) 1.8%0.5% ≤2.0% for assay procedures.

Impurity Profiling & Specificity Logic

A robust analytical method must be stability-indicating. 5-Amino-2-chloroisonicotinonitrile is susceptible to several degradation pathways and synthetic by-product formations. The diagram below illustrates the logical relationship between the target API intermediate and its critical impurities that the Phenyl-Hexyl method successfully resolves.

ImpurityTree api 5-Amino-2-chloro- isonicotinonitrile (Target Intermediate) regio Regioisomer (3-Amino-2-chloro...) api->regio Synthesis By-product hydro Hydrolysis Degradant (Amide/Carboxylic Acid) api->hydro Base/Acid Degradation deschloro Des-chloro Impurity (Reduction Product) api->deschloro Catalytic Cleavage

Structural relationships between 5-Amino-2-chloroisonicotinonitrile and its primary impurities.

Conclusion & Recommendations

While a standard C18 column (Protocol A) can retain 5-Amino-2-chloroisonicotinonitrile, it fails to provide the robust, high-resolution separation required for stringent pharmaceutical quality control. The acidic mobile phase causes peak tailing, and the hydrophobic retention mechanism struggles to separate the 5-amino target from its 3-amino regioisomer.

Recommendation: For researchers and drug development professionals validating methods for 5-Amino-2-chloroisonicotinonitrile[1], Protocol B (Phenyl-Hexyl phase with Methanol/Ammonium Acetate) is the superior choice. It leverages π−π interactions to achieve a resolution factor of 3.9, excellent peak symmetry ( Tf​=1.08 ), and easily meets all ICH Q2(R2) validation criteria for accuracy, precision, and linearity[2].

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Amino-2-chloroisonicotinonitrile: A Comprehensive Guide for Laboratory Professionals

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-2-chloroisonicot...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-2-chloroisonicotinonitrile, a compound utilized in various research and development applications. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Hazard Identification and Risk Assessment

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

The presence of a chlorinated aromatic ring suggests potential for environmental persistence and aquatic toxicity.[3][4] Therefore, it must be treated as hazardous waste.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][5]
Skin and Body Protection Nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes.Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1][5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuation and Ventilation : Immediately alert others in the vicinity and, if necessary, evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6][7]

  • Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[6][8]

  • Cleanup : Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container.[1][5] Avoid generating dust.[6]

  • Decontamination : Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[3]

  • Waste Disposal : The container with the cleanup materials must be labeled as hazardous waste and disposed of according to the procedures outlined in section 4.[7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 5-Amino-2-chloroisonicotinonitrile is through a licensed hazardous waste disposal facility, typically involving incineration.[9][10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Waste Collection :

    • Collect all waste containing 5-Amino-2-chloroisonicotinonitrile, including unused product, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials.[7]

    • Use a designated, compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Amino-2-chloroisonicotinonitrile".[7]

    • Indicate the approximate quantity of the waste.

  • Storage :

    • Keep the waste container tightly sealed when not in use.[1][5]

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central accumulation area (CAA).[12]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[13]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8][12]

    • Provide the waste manifest, including the Safety Data Sheet (SDS) of a similar compound if a specific one is unavailable, to the disposal company.[11]

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2-chloroisonicotinonitrile.

DisposalWorkflow start Start: Generation of 5-Amino-2-chloroisonicotinonitrile Waste waste_type Is the waste contaminated with other chemicals? start->waste_type collect_pure Collect in a designated container for 'Halogenated Organic Waste' waste_type->collect_pure No collect_mixed Collect in a designated container. List all components on the label. waste_type->collect_mixed Yes label_container Label container with: 'Hazardous Waste' '5-Amino-2-chloroisonicotinonitrile' and other constituents. collect_pure->label_container collect_mixed->label_container store_waste Store sealed container in a designated Satellite Accumulation Area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-2-chloroisonicotinonitrile
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